molecular formula C29H25N3O7 B613775 246256-50-8 CAS No. 246256-50-8

246256-50-8

Cat. No.: B613775
CAS No.: 246256-50-8
M. Wt: 1055.066
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Description

246256-50-8 is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 1055.066. The purity is usually 97%min.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

246256-50-8

Molecular Formula

C29H25N3O7

Molecular Weight

1055.066

Purity

97%min

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Molecular Biology Applications of CAS Number 246256-50-8

Author: BenchChem Technical Support Team. Date: December 2025

To the Attention of Researchers, Scientists, and Drug Development Professionals:

The Chemical Abstracts Service (CAS) number 246256-50-8 has been identified in scientific literature and commercial databases as corresponding to two distinct chemical entities utilized in molecular biology research: the epigenetic modulator Molibresib (I-BET-762) , and the fluorescent dye 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE) . This guide provides an in-depth technical overview of the applications, mechanisms, and relevant experimental protocols for both compounds to clarify their respective uses and prevent ambiguity in research and development.

Part 1: Molibresib (I-BET-762) - A BET Bromodomain Inhibitor

Molibresib, also known as I-BET-762 or GSK525762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] These proteins, including BRD2, BRD3, and BRD4, are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is pivotal for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression programs involved in cell proliferation, inflammation, and oncogenesis.[3][4]

Mechanism of Action

Molibresib functions by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[2] This action displaces BET proteins from chromatin, leading to the transcriptional repression of key oncogenes such as MYC, and pro-inflammatory cytokines.[1][3] The downstream effects include the induction of cell cycle arrest and apoptosis in various cancer models.[4]

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of Molibresib in various assays and cell lines.

Table 1: Binding Affinity and In Vitro Inhibitory Activity of Molibresib

TargetAssay TypeValueReference
BRD2, BRD3, BRD4FRET Assay (IC50)32.5–42.5 nM[2][5]
BRD2, BRD3, BRD4Binding Affinity (Kd)50.5–61.3 nM[2]
BET ProteinsCell-free Assay (IC50)~35 nM[2]
HepG2 cellsLuciferase Reporter (EC170 for ApoA1 expression)0.2 µM[2]

Table 2: Growth Inhibition (IC50) of Molibresib in Cancer Cell Lines

Cell LineCancer TypegIC50 (nM)Reference
OPM-2Multiple Myeloma60.15 nM
Aspc-1Pancreatic Cancer231 nM[6]
CAPAN-1Pancreatic Cancer990 nM[6]
PANC-1Pancreatic Cancer2550 nM[6]
LNCaPProstate Cancer25-150 nM (range)[7]
VCaPProstate Cancer25-150 nM (range)[7]
MDA-MB-231Triple-Negative Breast Cancer460 nM
Experimental Protocols

This protocol details the quantification of MYC mRNA levels in cancer cells following treatment with Molibresib.

Materials:

  • Cancer cell line of interest

  • Molibresib (I-BET-762)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MYC and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Molibresib (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Assess RNA quantity and purity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the master mix, primers for MYC and the housekeeping gene, and the synthesized cDNA.

  • Data Analysis: Perform the qPCR and analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in MYC mRNA expression, normalized to the housekeeping gene.[8]

This protocol describes the assessment of changes in protein levels (e.g., c-MYC, cleaved PARP) after Molibresib treatment.[9]

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[11]

This protocol outlines the procedure to identify the genomic binding sites of BET proteins and assess their displacement by Molibresib.

Materials:

  • Treated and control cells

  • Formaldehyde (for cross-linking)

  • Glycine

  • Lysis and sonication buffers

  • Anti-BRD4 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.[12]

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or control IgG overnight. Capture the antibody-chromatin complexes with protein A/G beads.[12]

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating, treat with RNase A and Proteinase K, and purify the DNA. The purified DNA can then be analyzed by qPCR or next-generation sequencing (ChIP-seq).[8][12]

Visualizations

BET_Inhibition_Pathway Histone Histone Tail Ac_Lysine Acetylated Lysine (Ac) Histone->Ac_Lysine BET BET Protein (e.g., BRD4) Ac_Lysine->BET Binds to TF Transcription Factors BET->TF Repression Transcription Repression BET->Repression PolII RNA Pol II TF->PolII Gene Oncogenes (e.g., MYC) PolII->Gene Activates Molibresib Molibresib (I-BET-762) Molibresib->BET Inhibits Binding Transcription Transcription Activation Gene->Transcription

Caption: Mechanism of action of Molibresib (I-BET-762).

Western_Blot_Workflow start Cell Treatment with Molibresib/Vehicle lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Part 2: 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE) - A Fluorescent Dye

The CAS number this compound also refers to 5(6)-TAMRA SE, an amine-reactive fluorescent dye.[13] This compound is a mixture of two isomers, 5-TAMRA SE and 6-TAMRA SE, and is widely used for the covalent labeling of biomolecules such as proteins, peptides, and amine-modified nucleic acids.[13][14] The succinimidyl ester (SE) moiety reacts efficiently with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) under mild alkaline conditions to form a stable amide bond.[15]

Applications in Molecular Biology

Labeled biomolecules with 5(6)-TAMRA are utilized in a variety of applications, including:

  • Fluorescence Microscopy: Visualizing the localization of proteins within cells.

  • Flow Cytometry: Quantifying cell populations based on the expression of labeled surface or intracellular proteins.

  • Fluorescence Resonance Energy Transfer (FRET): Acting as an acceptor for donor fluorophores like fluorescein (FAM) to study molecular interactions.[15][16]

  • Real-Time PCR (qPCR): Serving as a quencher dye in TaqMan probes.[15]

Quantitative Data

Table 3: Spectral Properties of 5(6)-TAMRA

PropertyWavelength (nm)SolventReference
Excitation Maximum (Ex)~554-565 nmVarious[17][18]
Emission Maximum (Em)~577-580 nmVarious[17][18]
Experimental Protocols

This protocol provides a general method for labeling proteins with 5(6)-TAMRA SE.

Materials:

  • Protein to be labeled (e.g., antibody)

  • 5(6)-TAMRA SE

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • PBS (pH 7.2-7.4)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[3]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the 5(6)-TAMRA SE in anhydrous DMSO or DMF to create a 10 mg/mL or 10 mM stock solution.[3][17]

  • Conjugation Reaction: Add the dye stock solution to the protein solution while gently mixing. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1.[3] Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column or dialysis against PBS.[17]

  • Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

In this application, an oligonucleotide probe is synthesized with a reporter dye (e.g., FAM) at the 5' end and 5(6)-TAMRA as a quencher at the 3' end. The probe binds to a specific target sequence between the PCR primers. The proximity of TAMRA to the reporter dye quenches its fluorescence. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and allowing fluorescence to be detected. The increase in fluorescence is proportional to the amount of PCR product amplified.[15]

Visualizations

Labeling_Workflow start Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Mix Protein and Dye (1 hr, RT, dark) start->conjugation prepare_dye Dissolve 5(6)-TAMRA SE in DMSO/DMF prepare_dye->conjugation purification Purify Conjugate (e.g., Desalting Column) conjugation->purification analysis Characterize & Use Labeled Protein purification->analysis

Caption: General workflow for biomolecule labeling with 5(6)-TAMRA SE.

TaqMan_Probe_Mechanism cluster_step1 1. Annealing cluster_step2 2. Extension & Cleavage Reporter Reporter (FAM) Oligo Oligonucleotide Reporter->Oligo Fluorescence Fluorescence Reporter->Fluorescence Released Quencher Quencher (TAMRA) Oligo->Quencher DNA Target DNA Oligo->DNA Binds NoFluorescence No Fluorescence (Quenched) DNA->NoFluorescence TaqPol Taq Polymerase TaqPol->Oligo Cleaves

Caption: Mechanism of a TaqMan probe using TAMRA as a quencher.

References

5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA SE): A Technical Guide to the Principle of Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of fluorescence of 5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA SE), a widely used fluorescent dye in biological research. This document details the photophysical properties, experimental protocols for its application, and the underlying mechanisms governing its fluorescent behavior.

Core Principles of Fluorescence

5(6)-TAMRA SE is a bright, orange-red fluorescent dye belonging to the rhodamine family. Its utility as a fluorescent probe stems from its ability to absorb light at one wavelength and emit it at a longer wavelength. This phenomenon, known as fluorescence, is governed by the electronic structure of the molecule and can be conceptually understood through the Jablonski diagram.

Upon absorption of a photon of appropriate energy, a molecule of 5(6)-TAMRA is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This process is extremely rapid, occurring on the femtosecond timescale. The excited molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through internal conversion and vibrational relaxation, processes that are non-radiative and occur on the picosecond timescale.

From the lowest vibrational level of S₁, the molecule can return to the ground state (S₀) via several pathways. The most important for its application is fluorescence, the emission of a photon. Due to the energy loss during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. Other non-radiative pathways, such as intersystem crossing to a triplet state (T₁) and subsequent phosphorescence or non-radiative decay, can also occur and compete with fluorescence, thereby influencing the dye's quantum yield and lifetime.

Jablonski_Diagram cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 First Triplet State (T₁) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s0 S₀ s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v0->s0_v2 Non-radiative Decay s1_v1 v=1 t1_v0 v=0 s1_v0->t1_v0 Intersystem Crossing s1_v2->s1_v0 Vibrational Relaxation s1 S₁ t1_v0->s0_v0 Phosphorescence t1 T₁

Caption: Jablonski diagram illustrating the principle of fluorescence.

Quantitative Data Presentation

The photophysical properties of 5(6)-TAMRA SE are crucial for its application in quantitative fluorescence-based assays. The following table summarizes the key quantitative data for 5(6)-TAMRA SE. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to a biomolecule.

PropertyValueNotes
Excitation Maximum (λex) ~540 - 555 nmVaries with solvent and conjugation state.
Emission Maximum (λem) ~565 - 580 nmVaries with solvent and conjugation state.[1]
Molar Extinction Coefficient (ε) ~80,000 - 95,000 M⁻¹cm⁻¹At the absorption maximum.
Fluorescence Quantum Yield (Φ) ~0.1 - 0.3Highly dependent on the local environment.
Fluorescence Lifetime (τ) ~2.5 nanosecondsCan be affected by quenching mechanisms.
Molecular Weight 527.53 g/mol For the succinimidyl ester form.

Experimental Protocols

Protein Labeling with 5(6)-TAMRA SE

This protocol provides a general procedure for the covalent labeling of proteins with 5(6)-TAMRA SE. The succinimidyl ester (SE) group reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus) on the protein to form a stable amide bond.

Materials:

  • 5(6)-TAMRA SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

  • 1 M Sodium bicarbonate buffer, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate buffer. This is crucial for efficient labeling as the primary amines need to be in their unprotonated state.

  • Prepare 5(6)-TAMRA SE Stock Solution:

    • Immediately before use, dissolve 5(6)-TAMRA SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the 5(6)-TAMRA SE stock solution to the protein solution while gently vortexing. A molar excess of 10-20 fold of dye to protein is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored fraction to elute will be the TAMRA-labeled protein. The second, slower-moving colored fraction will be the free dye.

    • Collect the protein-containing fractions.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of TAMRA (~555 nm).

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Sol Protein in Amine-Free Buffer (pH 8.5-9.0) Reaction_Mix Mix Protein and TAMRA SE Protein_Sol->Reaction_Mix TAMRA_Stock 5(6)-TAMRA SE in DMSO TAMRA_Stock->Reaction_Mix Incubation Incubate 1-2h at RT (dark) Reaction_Mix->Incubation SEC Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubation->SEC Collect Collect Labeled Protein Fraction SEC->Collect Spectro Spectrophotometry (A280 & A555) Collect->Spectro DOL Calculate Degree of Labeling (DOL) Spectro->DOL

Caption: Experimental workflow for labeling a protein with 5(6)-TAMRA SE.

Relative Fluorescence Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of a TAMRA-labeled sample relative to a standard with a known quantum yield (e.g., Rhodamine B in ethanol, Φ = 0.65).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • TAMRA-labeled sample

  • Rhodamine B (or other suitable standard)

  • Ethanol (spectroscopic grade)

Procedure:

  • Prepare a Series of Dilutions:

    • Prepare a series of dilutions of both the TAMRA-labeled sample and the Rhodamine B standard in ethanol. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for the fluorescence measurement.

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same for both.

  • Integrate Fluorescence Intensity:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield:

    • The quantum yield of the TAMRA sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:

      • Φ_std is the known quantum yield of the standard.

      • m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if different).

Signaling Pathway Visualization

The use of fluorescently labeled ligands, such as a TAMRA-conjugated peptide, is a powerful tool for studying cell signaling pathways. For example, a TAMRA-labeled ligand can be used to visualize its binding to a G-protein coupled receptor (GPCR) on the cell surface, leading to the activation of downstream signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Ligand TAMRA-Labeled Ligand Ligand->GPCR Binding Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized signaling pathway initiated by a TAMRA-labeled ligand.

References

An In-depth Technical Guide to the Labeling of Biomolecules with 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core mechanism, experimental protocols, and critical factors involved in the use of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-NHS) for the fluorescent labeling of biomolecules. It is intended for researchers, scientists, and drug development professionals working in areas requiring fluorescently tagged proteins, peptides, and nucleic acids.

Core Mechanism: Amine-Reactive Labeling

5(6)-TAMRA-NHS is an amine-reactive fluorescent dye widely used for bioconjugation.[1][2] The key to its functionality lies in the N-succinimidyl ester (NHS ester) group. This group readily reacts with primary and secondary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue, under mild conditions.[1][3]

The fundamental reaction is a nucleophilic acyl substitution.[4] An unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable, covalent amide bond between the TAMRA dye and the biomolecule.[4][5]

A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water.[4][5] The efficiency of the desired labeling (aminolysis) versus hydrolysis is highly dependent on the reaction conditions, most notably the pH.[4]

dot

Caption: Reaction of TAMRA-NHS with a primary amine.

Factors Influencing the Labeling Reaction

Several factors must be carefully controlled to ensure efficient and specific labeling of biomolecules with TAMRA-NHS.

FactorOptimal Condition/ConsiderationRationale
pH 8.3 - 8.5[6][7]At this pH, primary amines are sufficiently deprotonated and nucleophilic to react with the NHS ester.[6][8] At lower pH, the amine is protonated and non-reactive, while at higher pH, the rate of NHS ester hydrolysis significantly increases, reducing labeling efficiency.[4][6]
Buffer Amine-free buffers (e.g., phosphate, bicarbonate, borate, HEPES)[7][9][10]Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, leading to lower conjugation efficiency.[6][7]
Solvent Anhydrous DMSO or DMF to dissolve TAMRA-NHS[6][9][11]TAMRA-NHS has limited solubility in aqueous solutions.[6] A small amount of a water-miscible organic solvent is used to prepare a stock solution before adding it to the aqueous reaction mixture.[10] High-quality, amine-free DMF should be used to prevent side reactions.[6]
Temperature Room temperature (20-25°C) or 4°C[4][10][11]The reaction can proceed efficiently at room temperature.[11] Lower temperatures can be used to slow down the competing hydrolysis reaction.[4][10]
Molar Ratio 5- to 20-fold molar excess of TAMRA-NHS to biomolecule[5][11][12]A molar excess of the dye helps to drive the reaction to completion.[5] The optimal ratio may need to be determined empirically for each specific biomolecule.[11]
Reaction Time 1 to 4 hours[7][9][11]This duration is generally sufficient for the reaction to proceed to a high yield.[5]

Experimental Protocols

The following are generalized protocols for labeling proteins, peptides, and amine-modified oligonucleotides with TAMRA-NHS. It is recommended to optimize the conditions for each specific application.

Protein and Peptide Labeling
  • Preparation of TAMRA-NHS Stock Solution: Dissolve 5(6)-TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh before each use.[9][11]

  • Preparation of Biomolecule Solution: Dissolve the protein or peptide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[9][11]

  • Labeling Reaction: While gently vortexing, add the TAMRA-NHS stock solution to the biomolecule solution. The recommended molar ratio of dye to protein is typically between 5:1 and 10:1.[11][12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9][11]

  • Purification: Remove the unreacted dye and the NHS byproduct using a desalting column, spin filtration, or dialysis.[9][11]

  • Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.[11]

Amine-Modified Oligonucleotide Labeling
  • Preparation of TAMRA-NHS Stock Solution: Immediately before use, dissolve the 6-TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of approximately 14 mM.[5]

  • Preparation of Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Labeling Reaction: Combine the oligonucleotide solution and the TAMRA-NHS ester solution. A molar excess of the dye (5:1 to 20:1) is typically used to drive the reaction to completion.[5]

  • Incubation: Gently vortex the reaction mixture and incubate for 2-4 hours at room temperature in the dark.[5]

  • Purification: Purify the labeled oligonucleotide using methods such as ethanol precipitation or high-performance liquid chromatography (HPLC).[5][7]

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Dissolve TAMRA-NHS in DMSO/DMF C Mix TAMRA-NHS and Biomolecule Solutions A->C B Dissolve Biomolecule in Amine-Free Buffer (pH 8.3-8.5) B->C D Incubate at Room Temperature (Protected from Light) C->D E Purify Labeled Conjugate (e.g., Desalting Column, HPLC) D->E F Store Conjugate at 4°C or -20°C (Protected from Light) E->F

Caption: General workflow for biomolecule labeling.

Applications of TAMRA-Labeled Biomolecules

TAMRA's bright fluorescence and photostability make it a valuable tool in a wide range of applications.[2][13] Labeled peptides and proteins are used in fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and enzymatic activity.[13][14] TAMRA-labeled oligonucleotides are essential probes in DNA sequencing, quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH).[5][12][14] Furthermore, TAMRA-labeled biomolecules are employed in diagnostic and therapeutic development, including fluorescence-guided surgery and drug delivery systems.[13]

References

Excitation and emission spectra of 5(6)-TAMRA SE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of 5(6)-TAMRA SE

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral properties of fluorescent dyes is paramount for the successful design and execution of sensitive and reproducible fluorescence-based assays. This guide provides a detailed overview of the excitation and emission spectra of 5(6)-Carboxytetramethylrhodamine, N-succinimidyl ester (5(6)-TAMRA SE), a widely used amine-reactive fluorescent label.

Core Spectral and Physicochemical Properties

5(6)-TAMRA SE is a bright, orange-red fluorescent dye known for its high photostability.[1] It is a mixture of two isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[2] The succinimidyl ester (SE) moiety allows for the covalent labeling of primary and secondary amines in biomolecules, such as proteins and amino-modified oligonucleotides, to form a stable amide bond.[1][3] The exact spectral characteristics of TAMRA can be influenced by factors such as the solvent, pH, and its conjugation state.[2]

Quantitative Data Summary

The key quantitative data for 5(6)-TAMRA SE are summarized in the table below for easy comparison.

PropertyValueNotes
Excitation Maximum (λex) ~540 - 565 nm[2][4][5]Can vary depending on the solvent and conjugation partner.[6]
Emission Maximum (λem) ~565 - 583 nm[2][4][7]Exhibits a noticeable Stokes shift, which is beneficial for minimizing spectral overlap.[6]
Molar Extinction Coefficient (ε) ~80,000 - 95,000 M⁻¹cm⁻¹[1][2]A high extinction coefficient indicates efficient light absorption.[6]
Fluorescence Quantum Yield (Φ) ~0.1 - 0.3[2]Represents the efficiency of converting absorbed photons into emitted photons and can be influenced by the local environment and conjugation.[6]
Molecular Weight ~527.52 g/mol [2][5]-

Experimental Protocols

Accurate characterization and application of 5(6)-TAMRA SE necessitate precise experimental methodologies. The following sections detail standardized protocols for determining its fluorescence spectra and for labeling biomolecules.

Protocol 1: Determination of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra of 5(6)-TAMRA SE using a spectrofluorometer.[6]

Materials:

  • 5(6)-TAMRA SE solution of a known concentration in a suitable solvent (e.g., DMSO, PBS).[6]

  • Quartz cuvette.[6]

  • Spectrofluorometer.[6]

Procedure:

  • Instrument Setup: Power on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's recommendation to ensure a stable light output. Set the excitation and emission slit widths. A starting point of 5 nm for both is generally appropriate, with narrower slits providing better spectral resolution at the cost of lower signal intensity.[6]

  • Measuring the Emission Spectrum:

    • Set the excitation wavelength to the known absorption maximum of TAMRA (~555 nm).[6]

    • Scan a range of emission wavelengths, typically from 10-20 nm above the excitation wavelength to well beyond the expected emission maximum (e.g., 570 nm to 700 nm).[6]

    • The resulting plot of fluorescence intensity versus emission wavelength represents the emission spectrum, with the peak of this spectrum being the emission maximum (λem).[6]

  • Measuring the Excitation Spectrum:

    • Set the emission monochromator to the previously determined emission maximum (λem).[6]

    • Scan a range of excitation wavelengths, from below the expected excitation maximum to near the emission maximum (e.g., 480 nm to 570 nm).[6]

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should closely correspond to the absorption maximum.[6]

Protocol 2: Labeling of Biomolecules with 5(6)-TAMRA SE

This protocol describes the general procedure for conjugating 5(6)-TAMRA SE to primary amines on biomolecules like proteins and amine-modified oligonucleotides.[2][3]

Materials:

  • 5(6)-TAMRA SE.[2]

  • Biomolecule to be labeled (e.g., protein, amine-modified DNA).[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2]

  • Amine-free buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[2][6] Buffers containing primary amines, such as Tris, should be avoided.[2]

  • Purification column (e.g., gel filtration).[2]

Procedure:

  • Preparation of Reagents:

    • Allow the vial of 5(6)-TAMRA SE to warm to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the 5(6)-TAMRA SE in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[2][4]

    • Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.[6][8] If the protein solution has a pH below 8.0, adjust it to 8.5±0.5 using 1 M sodium bicarbonate.[4]

  • Labeling Reaction:

    • Add a calculated molar excess of the 5(6)-TAMRA SE stock solution to the biomolecule solution while gently stirring or vortexing.[2][3] A 10 to 20-fold molar excess is a common starting point.[4][8]

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[2][6] Alternatively, the reaction can be carried out overnight on ice.[6]

  • Purification:

    • Separate the labeled biomolecule from the unreacted dye and hydrolysis byproducts using a suitable method like gel filtration chromatography (e.g., Sephadex G-25) or dialysis.[2][6][8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the principles and processes involving 5(6)-TAMRA SE.

Fluorescence_Excitation_Emission Figure 1. Jablonski Diagram of Fluorescence cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Molecule at Ground State S1 Molecule at Excited State S0->S1 Excitation (Absorption of Photon) S1->S0 Emission (Release of Photon) S1->S1

A simplified Jablonski diagram illustrating the process of fluorescence excitation and emission.

Biomolecule_Labeling_Workflow Figure 2. Workflow for Biomolecule Labeling with 5(6)-TAMRA SE prep_dye Prepare 5(6)-TAMRA SE Stock Solution (DMSO/DMF) reaction Mix Dye and Biomolecule (Molar Excess of Dye) prep_dye->reaction prep_biomolecule Prepare Biomolecule in Amine-Free Buffer (pH 8.3-8.5) prep_biomolecule->reaction incubation Incubate at Room Temperature (1-4 hours, protected from light) reaction->incubation purification Purify Labeled Biomolecule (e.g., Gel Filtration) incubation->purification characterization Characterize Conjugate (e.g., Determine Degree of Labeling) purification->characterization

A flowchart outlining the key steps for labeling a biomolecule with 5(6)-TAMRA SE.

TaqMan_Probe_Mechanism Figure 3. TaqMan Probe Signaling Mechanism cluster_initial Initial State cluster_pcr PCR Extension probe_intact Intact TaqMan Probe (Reporter-Quencher Proximity) reporter R quencher Q taq_cleavage Taq Polymerase 5' Nuclease Activity Cleaves Probe probe_intact->taq_cleavage Hybridization to Target DNA & Polymerase Extension no_signal No Fluorescence Signal reporter_free R taq_cleavage->reporter_free Separation quencher_bound Q signal Fluorescence Signal Detected reporter_free->signal

Diagram of the TaqMan probe mechanism where TAMRA often acts as a quencher.

References

5(6)-TAMRA SE solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE): Solubility and Storage

For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the proper handling of reagents is paramount to ensure experimental success. This guide provides a comprehensive overview of the solubility and storage conditions for 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE), a widely used amine-reactive fluorescent dye for labeling proteins, peptides, and nucleic acids.

Data Presentation

Accurate and reproducible experimental outcomes begin with the correct preparation of labeling reagents. The following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for 5(6)-TAMRA SE.

Table 1: Solubility of 5(6)-TAMRA SE
SolventReported SolubilityMolar Concentration (approx.)Notes
Dimethylformamide (DMF)>10 mg/mL[1]>18.9 mMAnhydrous grade recommended. May require sonication for complete dissolution.
Dimethyl sulfoxide (DMSO)>10 mg/mL[1]>18.9 mMAnhydrous grade is crucial for the stability of the succinimidyl ester.
Acetonitrile (ACN)Soluble[2][3]Not specifiedPurity and dryness are important.
Methanol (MeOH)Soluble[2][4]Not specifiedCan be used, but less common for stock solutions due to potential reactivity.

Note: The solubility of fluorescent dyes can be influenced by factors such as purity, temperature, and the presence of moisture. It is always recommended to start with small quantities to assess solubility in a specific solvent lot.

Table 2: Storage Conditions for 5(6)-TAMRA SE
FormTemperatureConditionsDuration
Solid (Powder)-20°C[3][4][5][6]Desiccated, protected from light[3][5][6]At least 1-2 years[6]
Stock Solution in Anhydrous DMSO-20°C[5]Aliquoted, desiccated, protected from light[5]Up to 3 months[5]
Stock Solution in Anhydrous DMSO-80°CAliquoted, protected from lightUp to 6 months

Experimental Protocols

Adherence to established protocols for the preparation and handling of 5(6)-TAMRA SE is critical for achieving optimal labeling efficiency and reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a concentrated stock solution of 5(6)-TAMRA SE, which can be used for subsequent labeling reactions.

Materials:

  • 5(6)-TAMRA SE, solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile, disposable tips

Procedure:

  • Equilibration: Before opening, allow the vial of 5(6)-TAMRA SE to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can lead to hydrolysis of the reactive succinimidyl ester.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of 5(6)-TAMRA SE (MW ~527.5 g/mol ), add approximately 189 µL of anhydrous DMSO.

  • Dissolution: Vortex the vial for at least 1 minute to ensure complete dissolution of the dye. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: Centrifuge the vial briefly to collect the solution at the bottom. Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Procedure for Assessing Solubility

This protocol provides a general method for determining the approximate solubility of 5(6)-TAMRA SE in a solvent of interest.

Materials:

  • 5(6)-TAMRA SE, solid

  • Test solvent (e.g., acetonitrile, DMF)

  • Calibrated balance

  • Vials of known volume

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Weigh a small, known amount of 5(6)-TAMRA SE (e.g., 1 mg) into a clear vial.

  • Solvent Addition: Add a small, measured volume of the test solvent to the vial (e.g., 100 µL to initially test for 10 mg/mL solubility).

  • Dissolution Attempt: Vigorously vortex the vial for 1-2 minutes. Observe for any undissolved particles.

  • Assisted Dissolution: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to ~30-40°C) can also be applied, but care should be taken to avoid degradation.

  • Incremental Solvent Addition: If the solid remains undissolved, add additional measured volumes of the solvent incrementally (e.g., in 50 µL increments), vortexing/sonicating after each addition, until the solid is completely dissolved.

  • Solubility Calculation: The approximate solubility is calculated based on the initial mass of the dye and the total volume of solvent required for complete dissolution.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the handling and use of 5(6)-TAMRA SE.

G cluster_storage Storage of Solid 5(6)-TAMRA SE cluster_prep Stock Solution Preparation cluster_stock_storage Storage of Stock Solution storage_conditions -20°C Desiccated Protected from Light equilibration Equilibrate to Room Temp storage_conditions->equilibration Retrieve for Use reconstitution Add Anhydrous DMSO equilibration->reconstitution dissolution Vortex / Sonicate reconstitution->dissolution aliquoting Aliquot into Single-Use Tubes dissolution->aliquoting stock_storage_conditions -20°C or -80°C Protected from Light aliquoting->stock_storage_conditions Store for Future Use G cluster_solvents Recommended Solvents cluster_conditions Critical Factors for Stability TAMRA_SE 5(6)-TAMRA SE DMSO Anhydrous DMSO TAMRA_SE->DMSO Soluble In DMF Anhydrous DMF TAMRA_SE->DMF Soluble In ACN Acetonitrile TAMRA_SE->ACN Soluble In MeOH Methanol TAMRA_SE->MeOH Soluble In Light Protection from Light TAMRA_SE->Light Sensitive To Temp Low Temperature (-20°C to -80°C) TAMRA_SE->Temp Requires Anhydrous Anhydrous Conditions DMSO->Anhydrous DMF->Anhydrous

References

The Versatility of Rhodamine Dyes in Modern Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine dyes, a class of highly fluorescent xanthene-based compounds, have become indispensable tools in the field of biological imaging.[][] Their inherent brightness, remarkable photostability, and the versatility of their chemical structure make them ideal candidates for a wide array of applications in fluorescence microscopy.[][] This technical guide provides a comprehensive overview of the core applications of rhodamine dyes, detailing their properties, experimental protocols, and their role in advanced microscopy techniques.

Core Properties and Derivatives

Rhodamine dyes are characterized by their strong absorption and emission in the visible spectrum, typically exhibiting red-orange fluorescence.[] Their high quantum yields ensure a bright signal even at low concentrations, while their photostability permits prolonged imaging sessions with minimal signal degradation.[] The basic rhodamine structure can be chemically modified to create a diverse family of derivatives, each with specific properties tailored for different applications.[4]

Key derivatives and their primary applications include:

  • Rhodamine B: A versatile dye used for general staining of cell membranes and tissues.[][5]

  • Rhodamine 123: A cationic dye that specifically accumulates in mitochondria in a membrane potential-dependent manner, making it a valuable tool for assessing mitochondrial health and function.[][4][6]

  • Tetramethylrhodamine isothiocyanate (TRITC): Contains a reactive isothiocyanate group that forms stable covalent bonds with proteins, ideal for antibody labeling and immunofluorescence.[][4]

  • Rhodamine 6G: Known for its high fluorescence brightness, it is often used for rapid labeling and in laser applications.[][7]

  • Silicon Rhodamines (SiR): These derivatives exhibit far-red fluorescence, which is advantageous for live-cell imaging due to reduced phototoxicity and background fluorescence.[8]

  • "Gentle" Rhodamines: Recent developments have led to rhodamine variants engineered to produce fewer reactive oxygen species (ROS), minimizing phototoxicity during long-term live-cell imaging.[8][9]

Quantitative Data of Common Rhodamine Dyes

The selection of a suitable rhodamine dye is critically dependent on its photophysical properties. The following table summarizes key quantitative data for several commonly used rhodamine derivatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Solvent
Rhodamine B543565106,0000.49 - 0.70Ethanol
Rhodamine 123505534Not widely reportedNot widely reportedVaries with environment
TRITC540565~85,000~0.20Conjugated to protein
Rhodamine 6G530555~116,000~0.95Ethanol

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation to other molecules.[10][11]

Applications in Advanced Microscopy Techniques

The excellent optical properties of rhodamine dyes make them compatible with a range of advanced microscopy techniques, enabling researchers to probe cellular structures and processes with high resolution and sensitivity.[]

Confocal and Live-Cell Imaging

Rhodamine dyes are widely used in confocal microscopy due to their brightness and photostability, which allow for the acquisition of high-contrast optical sections from thick specimens.[][12] Their cell permeability makes many derivatives suitable for live-cell imaging, enabling the visualization of dynamic processes in real-time.[8] Newer "Gentle Rhodamines" are particularly advantageous for long-term live-cell studies as they reduce phototoxic effects.[13]

Super-Resolution Microscopy (STED, PALM, STORM)

The diffraction limit of light microscopy, which restricts the resolution to approximately 200 nm, can be overcome using super-resolution techniques. Rhodamine derivatives have been instrumental in the advancement of these methods.[14][15]

  • Stimulated Emission Depletion (STED) Microscopy: This technique utilizes a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. The high photostability of certain rhodamine dyes makes them excellent probes for STED imaging.[16][17]

  • Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM): These methods rely on the stochastic activation and subsequent localization of individual fluorescent molecules.[18] Rhodamine dyes can be engineered to exhibit the photoswitching behavior required for (d)STORM, enabling the reconstruction of images with near-molecular resolution.[19]

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions, based on the non-radiative transfer of energy between a donor and an acceptor fluorophore in close proximity. The spectral properties of rhodamine dyes make them excellent FRET acceptors when paired with a suitable donor, such as fluorescein.[20][21] This pairing is commonly used to study protein-protein interactions, conformational changes, and cellular signaling events.[20]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible staining. Below are standard protocols for common applications of rhodamine dyes.

General Protocol for Fixed Cell Staining

This protocol is a general guideline and may require optimization for specific cell types and rhodamine derivatives.

  • Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[][22]

  • Permeabilization: For intracellular targets, wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[][22]

  • Staining: Dilute the rhodamine dye to the desired working concentration in PBS. Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.[][22]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade agent.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter set for the specific rhodamine dye.

Protocol for Staining Mitochondria with Rhodamine 123 in Live Cells

Rhodamine 123 staining is dependent on the mitochondrial membrane potential, so it is crucial to use healthy, actively respiring cells.

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.

  • Preparation of Staining Solution: Prepare a working solution of Rhodamine 123 in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS). A typical concentration range is 1-10 µM.[23]

  • Staining: Remove the culture medium and replace it with the Rhodamine 123 staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 20-60 minutes, protected from light.[23] The optimal incubation time can vary between cell types.

  • Washing: Gently wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye.[23]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped for live-cell imaging. Use filter sets appropriate for FITC or GFP, as the excitation and emission spectra of Rhodamine 123 are similar.[23]

Protocol for Staining F-Actin with Rhodamine Phalloidin in Fixed Cells

Rhodamine phalloidin is a high-affinity probe for F-actin.[24]

  • Cell Preparation and Fixation: Follow steps 1 and 2 of the "General Protocol for Fixed Cell Staining."

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 3-5 minutes.[24]

  • Staining: Dilute the rhodamine phalloidin stock solution (typically in methanol) into PBS to the final working concentration. To reduce non-specific binding, 1% Bovine Serum Albumin (BSA) can be added to the staining solution.[24] Incubate the coverslips with the staining solution for 20-30 minutes at room temperature.

  • Washing: Wash the cells two to three times with PBS.[24]

  • Mounting and Imaging: Mount and image as described in the general protocol.

Signaling Pathways and Experimental Workflows

Rhodamine dyes are instrumental in elucidating various cellular signaling pathways and are integral to many experimental workflows.

Mitochondrial Membrane Potential and Apoptosis

Rhodamine 123 is widely used to monitor changes in mitochondrial membrane potential (ΔΨm), a key indicator of cell health and a critical event in the intrinsic pathway of apoptosis. Healthy mitochondria maintain a high ΔΨm, leading to the accumulation of Rhodamine 123 and bright fluorescence. During apoptosis, the ΔΨm collapses, resulting in the release of the dye from the mitochondria and a decrease in fluorescence intensity.

Mitochondrial_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus Mitochondrion_Apoptotic Apoptotic Mitochondrion (Low ΔΨm) Apoptotic_Stimulus->Mitochondrion_Apoptotic induces Mitochondrion_Healthy Healthy Mitochondrion (High ΔΨm) Rhodamine123_High Rhodamine 123 Accumulation Mitochondrion_Healthy->Rhodamine123_High sequesters Rhodamine123_Low Rhodamine 123 Release Mitochondrion_Apoptotic->Rhodamine123_Low releases Apoptosis Apoptosis Mitochondrion_Apoptotic->Apoptosis initiates Bright_Fluorescence Bright Fluorescence Rhodamine123_High->Bright_Fluorescence Dim_Fluorescence Dim Fluorescence Rhodamine123_Low->Dim_Fluorescence

Caption: Monitoring Apoptosis with Rhodamine 123.

Drug Efflux and Resistance Studies

Rhodamine 123 is a known substrate for P-glycoprotein (Pgp), an efflux pump that is often overexpressed in cancer cells, contributing to multidrug resistance.[4][25] Assays using Rhodamine 123 can be employed to screen for new drugs that may be substrates or inhibitors of Pgp.

Drug_Efflux_Workflow Start Start: Plate Cancer Cells (Pgp+ and Pgp-) Incubate_Rh123 Incubate with Rhodamine 123 Start->Incubate_Rh123 Incubate_Drug Co-incubate with Test Compound Incubate_Rh123->Incubate_Drug optional Wash Wash to Remove Extracellular Dye Incubate_Rh123->Wash Incubate_Drug->Wash Measure_Fluorescence Measure Intracellular Fluorescence Wash->Measure_Fluorescence Analyze Analyze Data Measure_Fluorescence->Analyze Result_Substrate Result: Compound is a Pgp Substrate (Increased Rh123 fluorescence) Analyze->Result_Substrate Result_Inhibitor Result: Compound is a Pgp Inhibitor (Increased Rh123 fluorescence) Analyze->Result_Inhibitor

Caption: Workflow for P-glycoprotein substrate/inhibitor screening.

FRET-Based Biosensors

Rhodamine dyes are integral components of FRET-based biosensors, which are designed to detect specific analytes or enzymatic activities within cells.[26][27] In a typical design, a rhodamine acceptor is paired with a donor fluorophore. A change in the conformation of the biosensor upon binding to its target alters the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency that can be measured as a change in the fluorescence emission spectrum.

FRET_Biosensor_Mechanism No_Analyte Donor Linker Rhodamine (Acceptor) No FRET Analyte_Bound Donor Linker (Conformational Change) Rhodamine (Acceptor) FRET Occurs No_Analyte->Analyte_Bound  + Analyte Donor_Emission Donor Emission No_Analyte:d->Donor_Emission Acceptor_Emission Acceptor Emission Analyte_Bound:r->Acceptor_Emission Analyte Analyte Excitation Donor Excitation Excitation->No_Analyte:d Excitation->Analyte_Bound:d

Caption: General mechanism of a FRET-based biosensor.

Conclusion

Rhodamine dyes are a cornerstone of modern fluorescence microscopy. Their robust photophysical properties and chemical tractability have led to the development of a vast toolkit of fluorescent probes for imaging a wide range of biological structures and processes. From fundamental cell biology to advanced drug discovery, the applications of rhodamine dyes continue to expand, driven by ongoing innovations in fluorophore chemistry and microscopy techniques. This guide provides a foundational understanding for researchers and scientists to effectively harness the power of rhodamine dyes in their experimental endeavors.

References

Basic principles of NHS ester chemistry for labeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of NHS Ester Chemistry for Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of bioconjugation. Widely utilized in research, diagnostics, and drug development, NHS esters offer an efficient method for covalently labeling biomolecules.[1] This document delves into the reaction mechanism, critical parameters, and detailed protocols to enable robust and reproducible bioconjugation.

Core Principles of NHS Ester Chemistry

The primary application of NHS esters is the covalent modification of biomolecules by targeting primary amino groups.[1] These groups are predominantly found at the N-terminus of proteins and on the ε-amino group of lysine residues.[1] The reaction follows a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]

While highly reactive towards primary amines, NHS esters can also react with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, though these reactions are less favorable and the resulting ester bonds are less stable than amide bonds.[1]

The Reaction Mechanism

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[2] An unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[2][3]

Caption: Reaction mechanism of an NHS ester with a primary amine.

Key Factors Influencing NHS Ester Reactions

The success of NHS ester labeling is critically dependent on several factors, most notably pH, which governs the competition between the desired aminolysis and the undesirable hydrolysis.

The Critical Role of pH

The pH of the reaction buffer is the most significant parameter in NHS ester chemistry.[2] It influences both the nucleophilicity of the target amino groups and the stability of the NHS ester.[2]

  • Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and significantly slowing down the desired reaction.[2][4]

  • Optimal pH (7.2-8.5): In this range, a sufficient concentration of primary amines is deprotonated and nucleophilic, allowing for an efficient reaction with the NHS ester.[5] The most commonly recommended pH for optimal labeling is between 8.3 and 8.5.[2][4]

  • High pH (>9.0): At high pH, the rate of NHS ester hydrolysis increases dramatically, leading to the degradation of the ester before it can react with the amine.[2][6]

G cluster_low_ph Low pH (<7.5) cluster_optimal_ph Optimal pH (8.0 - 8.5) cluster_high_ph High pH (>9.0) Start NHS Ester + Primary Amine Low_pH Protonated Amine (-NH₃⁺) (Poor Nucleophile) Start->Low_pH Optimal_pH Deprotonated Amine (-NH₂) (Good Nucleophile) Start->Optimal_pH High_pH Rapid NHS Ester Hydrolysis Start->High_pH Low_Yield Low Labeling Efficiency Low_pH->Low_Yield High_Yield Stable Amide Bond (High Labeling Efficiency) Optimal_pH->High_Yield Hydrolysis_Yield Low Labeling Efficiency High_pH->Hydrolysis_Yield G Start Start Prep_Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->Prep_Protein Prep_NHS Prepare NHS Ester in DMSO or DMF Start->Prep_NHS React Combine and Incubate (1 hr at RT or 2-4 hrs at 4°C) Prep_Protein->React Prep_NHS->React Quench Quench Reaction (Optional) React->Quench Purify Purify Conjugate (e.g., Desalting Column) React->Purify Quench->Purify End End Purify->End

References

Methodological & Application

Application Notes and Protocols for 5(6)-TAMRA SE Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE). This amine-reactive fluorescent dye is widely used for preparing protein conjugates for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescent staining.[1][2][3]

Introduction

5(6)-TAMRA SE is a bright, photostable rhodamine-derived fluorophore that reacts with primary amino groups, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[2][3][4][5] The succinimidyl ester (SE) moiety provides high reactivity and selectivity towards aliphatic amines.[2][3] The following protocol outlines the materials, procedures, and key considerations for successful protein labeling and purification.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, which are summarized in the table below.

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLConcentrations below 2 mg/mL can significantly decrease labeling efficiency.[6]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris, glycine) as they compete with the protein for reaction with the dye.[5][6][7]
Reaction pH 8.0 - 9.0 (Optimal: 8.3 - 8.5)The reaction is strongly pH-dependent; lower pH protonates amines, preventing reaction, while higher pH increases hydrolysis of the NHS ester.[6][8][9]
Dye Stock Solution 10 mM in anhydrous DMSO or DMFShould be prepared fresh before each use to avoid hydrolysis.[6][7][10]
Dye to Protein Molar Ratio 5:1 to 15:1The optimal ratio depends on the protein and desired degree of labeling and may require empirical determination.[3][4][7]
Incubation Time 1 - 2 hoursLonger incubation times may be necessary for reactions at lower pH (e.g., in PBS at pH 7.4).[9][11]
Incubation Temperature Room Temperature
Purification Method Gel Filtration (Size-Exclusion Chromatography)Effective for separating the labeled protein from unreacted dye.[5][7] Sephadex G-25 is a common choice for proteins >5 kDa.[5][6]

Experimental Protocols

Reagent Preparation

a. Protein Solution:

  • The protein to be labeled should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS).

  • If the protein solution contains amine-containing buffers like Tris or glycine, it must be dialyzed against an appropriate amine-free buffer before labeling.[2]

  • Ensure the final protein concentration is between 2-10 mg/mL for optimal labeling.[6]

b. Reaction Buffer:

  • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.

c. 5(6)-TAMRA SE Stock Solution:

  • Allow the vial of 5(6)-TAMRA SE to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7][10]

  • This solution should be prepared immediately before use, as the NHS ester is susceptible to hydrolysis.[5]

Protein Labeling Procedure
  • Adjust Protein Solution pH: If the protein is not already in the reaction buffer, add 1/10th volume of 1 M sodium bicarbonate to the protein solution to achieve a final pH of 8.0-8.5.[6][12]

  • Calculate Reagent Volumes: Determine the required volume of the 5(6)-TAMRA SE stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 15:1).

  • Initiate the Reaction: While gently vortexing the protein solution, add the calculated volume of the 5(6)-TAMRA SE stock solution in a dropwise manner.[4]

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7][9][11] Gentle stirring or rocking can facilitate the reaction.[4]

Purification of the Labeled Protein

The removal of unconjugated 5(6)-TAMRA SE is crucial to avoid high background fluorescence in downstream applications.[5] Gel filtration chromatography is the most common and effective method for this purification.[5]

  • Prepare the Gel Filtration Column:

    • Select a gel filtration resin with a suitable fractionation range for your protein (e.g., Sephadex G-25 for proteins larger than 5 kDa).[5][6]

    • Equilibrate the column with an appropriate buffer, such as PBS (pH 7.2-7.4).[6]

  • Load the Sample: Apply the reaction mixture to the top of the equilibrated column.

  • Elute the Labeled Protein:

    • Begin elution with the equilibration buffer.

    • The larger, labeled protein will elute first, appearing as a colored band. The smaller, unreacted dye molecules will elute later.[5]

  • Collect Fractions: Collect the fractions containing the purified dye-protein conjugate.

Storage of the Labeled Protein
  • Store the purified, labeled protein at 4°C for short-term storage, protected from light.

  • For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C to avoid freeze-thaw cycles.[10][12] The addition of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01-0.03% sodium azide) can also enhance stability.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Prepare Protein Solution Prepare Protein Solution Combine and Incubate Combine and Incubate Prepare Protein Solution->Combine and Incubate Prepare TAMRA-SE Solution Prepare TAMRA-SE Solution Prepare TAMRA-SE Solution->Combine and Incubate Gel Filtration Gel Filtration Combine and Incubate->Gel Filtration Characterize Conjugate Characterize Conjugate Gel Filtration->Characterize Conjugate Store Conjugate Store Conjugate Characterize Conjugate->Store Conjugate

Caption: Experimental workflow for 5(6)-TAMRA SE protein labeling.

reaction_pathway Protein Protein with Primary Amine (e.g., Lysine) Labeled_Protein TAMRA-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + TAMRA_SE 5(6)-TAMRA SE (N-hydroxysuccinimide ester) TAMRA_SE->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) TAMRA_SE->NHS releases

Caption: Reaction of 5(6)-TAMRA SE with a primary amine on a protein.

References

Application Notes and Protocols for Labeling Oligonucleotides with 5(6)-TAMRA SE (CAS: 246256-50-8)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the covalent labeling of amine-modified oligonucleotides with 5(6)-TAMRA SE (5(6)-Carboxytetramethylrhodamine, succinimidyl ester), a widely used fluorescent dye.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of fluorescently labeled nucleic acids for applications such as DNA sequencing, fluorescence in situ hybridization (FISH), and molecular diagnostics.[3][4]

Introduction and Principle

The labeling strategy is based on the reaction between the N-hydroxysuccinimide (NHS) ester of 5(6)-TAMRA and a primary aliphatic amine group on a modified oligonucleotide.[5] NHS esters are highly reactive towards primary amines, forming a stable and covalent amide bond under mild conditions.[5][6] This reaction is efficient and selective, typically occurring in an aqueous environment at a slightly basic pH (7.0-9.0).[5][7][8]

The primary amine modification can be introduced at various positions within the oligonucleotide, most commonly at the 5' or 3' terminus, during solid-phase synthesis.[5] The succinimidyl ester is a good leaving group, facilitating the nucleophilic attack by the amine. This method's key advantages include its high efficiency, the stability of the resulting amide linkage, and its bioorthogonality, as the reaction does not interfere with the native functional groups in the oligonucleotide.[5]

Materials and Reagents

  • 5(6)-TAMRA SE (CAS: this compound): Store at -20°C, protected from light and moisture.[1]

  • Amine-Modified Oligonucleotide: Purified, with a primary amine at the desired position (e.g., 5'-Amino-Modifier C6).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To prepare the dye stock solution. Ensure DMF is amine-free.[9][10]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.[11] Avoid buffers containing primary amines, such as Tris.[9][10]

  • Nuclease-free Water

  • Reagents for Purification:

    • Ethanol (absolute and 70%)[9]

    • 3 M Sodium Chloride or 5 M Sodium Chloride[8][9]

    • HPLC system with a reverse-phase (C18) column[9]

    • Acetonitrile (HPLC grade)

    • Triethylammonium Acetate (TEAA) buffer (for HPLC)

Experimental Protocols

Reagent Preparation
  • 5(6)-TAMRA SE Stock Solution:

    • Allow the vial of 5(6)-TAMRA SE to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8] For example, dissolve 1 mg of 5(6)-TAMRA SE (MW: 527.53 g/mol ) in approximately 190 µL of DMSO.[1]

    • This solution should be prepared fresh before use as NHS esters are susceptible to hydrolysis.[5]

  • Amine-Modified Oligonucleotide Solution:

    • Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.3 to 0.8 mM.

  • Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.5):

    • Dissolve 8.4 g of sodium bicarbonate in 900 mL of nuclease-free water.

    • Adjust the pH to 8.5 using NaOH.

    • Bring the final volume to 1 L with nuclease-free water.

Labeling Reaction

The following protocol is based on a 0.2 µmole scale synthesis of an amine-modified oligonucleotide.[5]

  • To a microcentrifuge tube containing 500 µL of the amine-modified oligonucleotide solution, add 5-10 molar equivalents of the 5(6)-TAMRA SE stock solution.[5] A higher molar excess may be required for more dilute oligonucleotide solutions.[8]

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 2-4 hours at room temperature (~25°C) or overnight on ice.[5][10][11] Protect the tube from light using aluminum foil to prevent photobleaching of the dye.

Purification of the Labeled Oligonucleotide

Unreacted dye must be removed to ensure accurate quantification and prevent interference in downstream applications.

Method 1: Ethanol Precipitation

  • Add 0.1 volumes of 3 M NaCl to the reaction mixture.

  • Add 3 volumes of cold absolute ethanol and mix thoroughly.[8]

  • Incubate at -20°C for at least 60 minutes to precipitate the oligonucleotide.[8]

  • Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.[8][9]

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet twice with cold 70% ethanol, centrifuging after each wash.[8][9]

  • Air-dry the pellet briefly and resuspend it in nuclease-free water or a suitable buffer.

Method 2: Reverse-Phase HPLC

For higher purity, HPLC is recommended.

  • Purify the labeled oligonucleotide using a reverse-phase (C18) column.[9]

  • Use a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M TEAA). A typical gradient is a linear increase from 0% to 75% acetonitrile.[9]

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and at the maximum absorbance wavelength for TAMRA (~555 nm).

  • The desired product will show a peak at both wavelengths. Collect the corresponding fractions.

  • Evaporate the solvent from the collected fractions using a vacuum concentrator.

Data Presentation and Characterization

Recommended Reaction and Quantification Parameters
ParameterRecommended ValueNotes
Reaction pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines.[10][11]
Molar Excess of Dye 5 to 25-foldDependent on the concentration of the oligonucleotide. Higher excess may be needed for dilute solutions.[5][7]
Reaction Time 2-4 hours at RT or overnight at 4°CLonger incubation times may be needed for less concentrated reactants.[5][11]
Solvent for NHS Ester Anhydrous DMSO or DMFCrucial to prevent hydrolysis of the NHS ester before the reaction.[5]
Quantification Wavelengths 260 nm (Oligo) and ~555 nm (TAMRA)Used to determine the concentration and degree of labeling.
Quantification and Degree of Labeling (DOL)

The concentration of the purified conjugate and the degree of labeling can be determined using UV-Vis spectroscopy.

  • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~555 nm (A₅₅₅).

  • Calculate the concentration of the dye using the Beer-Lambert law (A = εcl), where ε for TAMRA is ~90,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the oligonucleotide, correcting for the dye's absorbance at 260 nm.

  • The Degree of Labeling (DOL) is the molar ratio of the dye to the oligonucleotide.

Visualizations

Chemical Reaction Pathway

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Oligo Amine-Modified Oligonucleotide (R-NH₂) Reaction Amine Coupling (pH 8.3-8.5) Oligo->Reaction TAMRA 5(6)-TAMRA SE TAMRA->Reaction Conjugate TAMRA-Labeled Oligonucleotide Reaction->Conjugate NHS NHS (byproduct) Reaction->NHS

Caption: Reaction scheme for labeling an amine-modified oligonucleotide with 5(6)-TAMRA SE.

Experimental Workflow

start Start: Amine-Modified Oligo & 5(6)-TAMRA SE prep_oligo 1. Dissolve Oligo in Conjugation Buffer (pH 8.3-8.5) start->prep_oligo prep_dye 2. Dissolve 5(6)-TAMRA SE in Anhydrous DMSO start->prep_dye mix 3. Mix Reactants prep_oligo->mix prep_dye->mix incubate 4. Incubate 2-4h at RT (Protect from light) mix->incubate purify 5. Purify Conjugate (Ethanol Precipitation or HPLC) incubate->purify analyze 6. Characterize (UV-Vis Spectroscopy) purify->analyze end End: Purified TAMRA-Oligo Conjugate analyze->end

Caption: Workflow for the synthesis and purification of TAMRA-oligonucleotide conjugates.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Hydrolyzed NHS esterPrepare fresh dye stock solution in anhydrous DMSO immediately before use.[12]
Suboptimal pHEnsure the conjugation buffer pH is between 8.3 and 8.5.[10][11]
Insufficient molar excess of dyeIncrease the molar excess of the 5(6)-TAMRA SE.[12]
Presence of primary amines in bufferUse a buffer free of primary amines (e.g., bicarbonate, borate, or phosphate). Avoid Tris.[9][10]
Multiple Peaks in HPLC Incomplete reactionIncrease reaction time or molar excess of the dye.
Degradation of oligonucleotide or dyeHandle reagents carefully, protect the reaction from light, and use nuclease-free solutions.
Presence of dye isomers (5- and 6-TAMRA)This is inherent to the reagent. The two isomers may resolve into closely eluting peaks. Collect both for most applications.

References

Application Notes and Protocols for 5(6)-TAMRA SE in DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE) in DNA sequencing applications. This document includes detailed protocols for labeling oligonucleotides, purification methods, and its application in Sanger sequencing.

Introduction to 5(6)-TAMRA SE

5(6)-TAMRA SE is an amine-reactive fluorescent dye widely used for labeling oligonucleotides, such as primers and probes, for applications in molecular biology, including DNA sequencing.[1][2] The succinimidyl ester (SE) moiety reacts efficiently with primary amino groups to form stable amide bonds.[3] TAMRA is a rhodamine-based dye that fluoresces in the orange-red region of the spectrum, making it compatible with various fluorescence detection instruments.[1]

Key Properties and Applications

5(6)-TAMRA SE is a mixture of two isomers, 5-TAMRA SE and 6-TAMRA SE. For most applications, the isomeric mixture is suitable. The key properties of 5(6)-TAMRA are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~555 nm[4]
Emission Maximum (λem)~580 nm[4]
Molar Extinction Coefficient (ε)~90,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ)0.1 - 0.5 (conjugated to DNA)[4]
Fluorescence Lifetime (τ)1.9 - 2.7 ns (conjugated to DNA)[4]

Primary Applications in DNA Sequencing:

  • Sanger Sequencing: 5(6)-TAMRA SE is used to label either the sequencing primer (dye-primer sequencing) or the dideoxynucleotide terminators (dye-terminator sequencing).[5]

  • Real-Time PCR (qPCR): While not a direct sequencing method, TAMRA is often used as a quencher in TaqMan probes for qPCR, which is a critical technology in genomics and drug development.[6]

Quantitative Data and Performance Comparison

The selection of a fluorescent dye for DNA sequencing significantly impacts the quality of the results. The following table summarizes available quantitative data for TAMRA and compares it with other commonly used fluorescent dyes.

Parameter5(6)-TAMRAFluorescein (FAM)Cyanine-3 (Cy3)
Excitation Max (nm) ~555~495~550
Emission Max (nm) ~580~520~570
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~90,000~83,000~150,000
Quantum Yield (Φ) (conjugated) 0.1 - 0.5Prone to photobleachingUp to 0.4
Fluorescence Lifetime (τ) (ns) (conjugated) 1.9 - 2.7-Up to 2.0
Photostability HighLowerModerate
Signal-to-Noise Ratio GoodGoodGood

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with 5(6)-TAMRA SE

This protocol describes the labeling of an oligonucleotide with a 5' or 3' amino modification.

Materials:

  • 5(6)-TAMRA SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amino-modified oligonucleotide

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Nuclease-free water

  • Purification column (e.g., HPLC or desalting column)

Procedure:

  • Prepare 5(6)-TAMRA SE Stock Solution: Dissolve 5(6)-TAMRA SE in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh before each use.

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add the 5(6)-TAMRA SE stock solution to the oligonucleotide solution. A 10-20 fold molar excess of the dye is recommended for efficient labeling.[6]

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.

  • Purification of Labeled Oligonucleotide:

    • Purify the TAMRA-labeled oligonucleotide from unreacted dye and salts using reverse-phase high-performance liquid chromatography (RP-HPLC) or a suitable desalting column.[8]

    • Monitor the purification by absorbance at 260 nm (DNA) and 555 nm (TAMRA).

  • Quantification and Storage:

    • Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.

    • Store the purified, labeled oligonucleotide at -20°C, protected from light.

Protocol 2: Sanger Sequencing using a TAMRA-labeled Primer

This protocol outlines the general steps for cycle sequencing using a custom TAMRA-labeled primer.

Materials:

  • Purified TAMRA-labeled sequencing primer

  • Purified DNA template (plasmid, PCR product)

  • Cycle sequencing kit (e.g., BigDye™ Terminator v3.1)

  • Nuclease-free water

  • Thermal cycler

  • Capillary electrophoresis-based DNA analyzer

Procedure:

  • Sequencing Reaction Setup:

    • In a PCR tube, combine the following components:

      • DNA template (100-500 ng for plasmids, 10-40 ng for PCR products)

      • TAMRA-labeled primer (3.2 pmol)

      • Cycle sequencing mix

      • Nuclease-free water to a final volume of 10-20 µL.

  • Cycle Sequencing:

    • Perform cycle sequencing in a thermal cycler using the manufacturer's recommended protocol. A typical program consists of an initial denaturation step followed by 25-30 cycles of denaturation, annealing, and extension.

  • Post-Reaction Cleanup:

    • Remove unincorporated dye terminators and salts from the sequencing reaction. This can be achieved through ethanol/EDTA precipitation or by using a cleanup kit.

  • Capillary Electrophoresis:

    • Resuspend the purified sequencing product in highly deionized formamide.

    • Denature the sample by heating at 95°C for 5 minutes and then snap-cool on ice.

    • Load the sample onto a capillary electrophoresis-based DNA analyzer.

  • Data Analysis:

    • The raw fluorescence data is processed by the sequencing analysis software to generate the DNA sequence chromatogram.

Visualizations

OligoLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC TAMRA_prep Dissolve 5(6)-TAMRA SE in anhydrous DMSO Mix Mix TAMRA SE and Oligo (10-20x molar excess of dye) TAMRA_prep->Mix Oligo_prep Dissolve Amino-Oligo in Bicarbonate Buffer Oligo_prep->Mix Incubate Incubate 1-2h at RT in the dark Mix->Incubate Purify Purify via RP-HPLC or Desalting Column Incubate->Purify QC Quantify (A260) and Store at -20°C Purify->QC

Caption: Workflow for labeling an amino-modified oligonucleotide with 5(6)-TAMRA SE.

SangerSequencingWorkflow cluster_reaction_setup Reaction Setup cluster_amplification Amplification cluster_cleanup_analysis Cleanup & Analysis Template DNA Template Reaction Combine Components Template->Reaction Primer TAMRA-labeled Primer Primer->Reaction Mix Cycle Sequencing Mix Mix->Reaction CycleSeq Cycle Sequencing (Thermal Cycler) Reaction->CycleSeq Cleanup Post-Reaction Cleanup CycleSeq->Cleanup CE Capillary Electrophoresis Cleanup->CE Analysis Data Analysis CE->Analysis TAMRALabelingChemistry Oligo Amino-Modified Oligonucleotide R-NH₂ LabeledOligo TAMRA-Labeled Oligonucleotide R-NH-CO-TAMRA Oligo->LabeledOligo + TAMRA 5(6)-TAMRA SE TAMRA-NHS TAMRA->LabeledOligo + NHS N-hydroxysuccinimide LabeledOligo->NHS +

References

Protocol for Labeling Antibodies with 5(6)-TAMRA SE: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive protocol for the covalent labeling of antibodies with 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (5(6)-TAMRA SE). This reagent allows for the stable conjugation of the TAMRA fluorophore to primary amines on the antibody, creating a fluorescently labeled probe suitable for a variety of biological applications.

Introduction

5(6)-TAMRA SE is a widely used fluorescent dye for labeling proteins, peptides, and other biomolecules. The succinimidyl ester (SE) moiety reacts efficiently with primary amino groups, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[1] This process results in a fluorescently labeled antibody that can be used in various immunoassays, including immunocytochemistry, flow cytometry, and fluorescence microscopy.[2] The absorption and emission maxima of TAMRA conjugates are approximately 555 nm and 580 nm, respectively.[2][3]

Materials and Reagents

Reagent/MaterialSpecificationsStorage
Antibody2-10 mg/mL in amine-free buffer4°C or -20°C (follow datasheet)
5(6)-TAMRA SEMolecular Weight: 527.53 g/mol -20°C, desiccated, protected from light[4]
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)Reagent GradeRoom Temperature, desiccated
Reaction Buffer0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.54°C
Purification ResinSephadex® G-25 or similar gel filtration resinRoom Temperature
Elution BufferPhosphate Buffered Saline (PBS), pH 7.2-7.4Room Temperature
Storage BufferPBS with 2 mM Sodium Azide and 1-10 mg/mL BSA4°C

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific antibody and desired degree of labeling.

Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer such as PBS.[5] Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the TAMRA SE, reducing labeling efficiency.[5] If necessary, perform dialysis or use a desalting column to exchange the buffer.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[5][6] Higher protein concentrations generally lead to better labeling efficiency.[4]

  • pH Adjustment: The labeling reaction is most efficient at a pH of 8.3-8.5.[5][7] Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH.[4]

Preparation of 5(6)-TAMRA SE Stock Solution
  • Allow the vial of 5(6)-TAMRA SE to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of 5(6)-TAMRA SE by dissolving it in anhydrous DMSO or DMF.[7] This should be done immediately before use.[8]

Antibody Conjugation
  • Calculate the required volume of TAMRA SE solution. The optimal molar ratio of dye to antibody typically ranges from 10:1 to 20:1.[6] The recommended molar ratio can also depend on the protein concentration. For an antibody concentration of 2-3 mg/mL, a molar ratio of 15-20 is recommended, while for 4-10 mg/mL, a ratio of 8-10 is suggested.[2]

  • Slowly add the calculated amount of the 10 mg/mL 5(6)-TAMRA SE stock solution to the antibody solution while gently vortexing.[5]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2][7]

Purification of the Labeled Antibody

It is crucial to remove the unreacted, free TAMRA dye from the labeled antibody to minimize background fluorescence in downstream applications.[8] Gel filtration chromatography is a common and effective method.[8][9]

  • Prepare a Gel Filtration Column: Use a resin with an appropriate fractionation range, such as Sephadex G-25, which is suitable for separating proteins (>5 kDa) from small molecules like unbound dye.[7][8] Equilibrate the column with elution buffer (PBS, pH 7.2-7.4).[9]

  • Load the Sample: Carefully load the conjugation reaction mixture onto the top of the equilibrated column.[8]

  • Elute the Labeled Antibody: Begin elution with PBS. The labeled antibody, being larger, will pass through the column more quickly and elute first as a colored band.[8] The smaller, unbound dye molecules will be retained by the resin and elute later.[8]

  • Collect Fractions: Collect the fractions containing the purified TAMRA-labeled antibody.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[10]

  • Measure Absorbance: Measure the absorbance of the purified labeled antibody solution at 280 nm (for the protein) and 555 nm (for TAMRA) in a quartz cuvette.[2] Dilute the conjugate if the absorbance readings are too high.[2]

  • Calculate Protein Concentration:

    • Correct the absorbance at 280 nm for the contribution of the TAMRA dye: Aprotein = A280 - (A555 x 0.30) (where 0.30 is the correction factor for TAMRA at 280 nm)[2]

    • Calculate the molar concentration of the antibody: [Antibody] (M) = Aprotein / εprotein (For a typical IgG, the molar extinction coefficient (ε) is ~203,000 M-1cm-1)[2]

  • Calculate Dye Concentration:

    • [TAMRA] (M) = A555 / εTAMRA (The molar extinction coefficient (ε) for TAMRA is ~65,000 M-1cm-1 at 555 nm)[2]

  • Calculate DOL:

    • DOL = [TAMRA] / [Antibody] An optimal DOL for most applications is between 2 and 4.[11]

ParameterValueReference
Antibody Molar Extinction Coefficient (εprotein at 280 nm)~203,000 M-1cm-1 (for IgG)[2]
TAMRA Molar Extinction Coefficient (εTAMRA at 555 nm)~65,000 M-1cm-1[2]
Correction Factor (CF280) for TAMRA0.30[2]
Optimal Degree of Labeling (DOL)2 - 4[11]
Storage of the Labeled Antibody

Proper storage is essential to maintain the functionality of the fluorescently labeled antibody.

  • Store the labeled antibody at 4°C, protected from light in dark vials or tubes wrapped in aluminum foil.[12][13]

  • For long-term storage, the antibody conjugate can be stored at -20°C. Adding a cryoprotectant like glycerol to a final concentration of 50% can prevent damage from freeze-thaw cycles.[12][14]

  • Avoid using frost-free freezers as their temperature cycling can degrade the antibody.[13][14]

  • If the protein conjugate concentration is less than 1 mg/mL, adding a stabilizing protein like Bovine Serum Albumin (BSA) at 1-10 mg/mL is recommended.[2]

Diagrams

G Figure 1: Workflow for Antibody Labeling with 5(6)-TAMRA SE cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (Antibody + TAMRA SE) antibody_prep->conjugation dye_prep 5(6)-TAMRA SE Stock Solution Preparation dye_prep->conjugation purification Purification (Gel Filtration) conjugation->purification analysis Analysis (Spectrophotometry & DOL Calculation) purification->analysis storage Storage of Labeled Antibody analysis->storage

Caption: Workflow for Antibody Labeling with 5(6)-TAMRA SE

G Figure 2: Chemical Reaction of Antibody Labeling cluster_reactants Reactants cluster_product Product antibody Antibody with Primary Amine (-NH2) plus + antibody->plus tamra_se 5(6)-TAMRA SE (Succinimidyl Ester) arrow pH 8.3-8.5 tamra_se->arrow labeled_antibody TAMRA-Labeled Antibody (Stable Amide Bond) plus->tamra_se arrow->labeled_antibody

Caption: Chemical Reaction of Antibody Labeling

References

Application Notes and Protocols for 5(6)-TAMRA SE in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxytetramethylrhodamine, succinimidyl ester (5(6)-TAMRA SE) is a widely used amine-reactive fluorescent dye that emits a bright orange-red fluorescence.[1][2] Its succinimidyl ester functional group readily reacts with primary and secondary amines on biomolecules, such as proteins and antibodies, to form stable covalent amide bonds.[3] This property makes it an invaluable tool for labeling cells and antibodies for analysis by flow cytometry, a powerful technique for single-cell analysis.[2]

These application notes provide detailed protocols for using 5(6)-TAMRA SE to label cell surface and intracellular targets, as well as for conjugating antibodies for subsequent flow cytometric analysis.

Chemical and Spectral Properties of 5(6)-TAMRA SE

Proper experimental design and data interpretation in flow cytometry require a thorough understanding of the fluorochrome's properties. The key characteristics of 5(6)-TAMRA SE are summarized in the table below.

PropertyValueReference(s)
Full Chemical Name 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester[3]
Molecular Formula C₂₉H₂₅N₃O₇[3]
Molecular Weight 527.5 g/mol [3]
Excitation Maximum (λex) ~540-555 nm[3][4][5]
Emission Maximum (λem) ~565-580 nm[3][4][5]
Molar Extinction Coefficient (ε) >80,000 M⁻¹cm⁻¹[2][3]
Solubility Soluble in DMF or DMSO[3][4]
Reactivity Reacts with primary and secondary amines[3][4]

Experimental Protocols

Protocol 1: Cell Surface Staining of Live Cells with 5(6)-TAMRA SE-Conjugated Antibodies

This protocol describes the direct labeling of cell surface proteins on live cells using a pre-conjugated 5(6)-TAMRA SE antibody.

Materials:

  • Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)

  • 5(6)-TAMRA SE-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[6]

    • Ensure cell viability is >90% as determined by a viability dye (e.g., Trypan Blue or a fixable viability dye).

  • Antibody Incubation:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a flow cytometry tube.

    • Add the predetermined optimal concentration of the 5(6)-TAMRA SE-conjugated antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to the tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[7]

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser suitable for exciting TAMRA (e.g., 532 nm or 561 nm laser) and an appropriate emission filter (e.g., 585/42 bandpass filter).[1][7]

    • Include an unstained cell sample as a negative control to set the background fluorescence.[7]

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_analysis Analysis prep_cells Prepare single-cell suspension (1x10^7 cells/mL) add_ab Add TAMRA-conjugated antibody prep_cells->add_ab incubate Incubate 20-30 min at 4°C (dark) add_ab->incubate wash1 Wash with staining buffer incubate->wash1 centrifuge1 Centrifuge (300-400 x g, 5 min) wash1->centrifuge1 wash2 Repeat wash and centrifugation centrifuge1->wash2 resuspend Resuspend in staining buffer wash2->resuspend analyze Analyze on flow cytometer resuspend->analyze

Workflow for cell surface staining with a TAMRA-conjugated antibody.

Protocol 2: Intracellular Staining with 5(6)-TAMRA SE-Conjugated Antibodies

This protocol is for labeling intracellular antigens. It requires cell fixation and permeabilization to allow the antibody to access its target inside the cell.

Materials:

  • Cells in suspension

  • 5(6)-TAMRA SE-conjugated primary antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% Saponin or 0.5% Triton X-100)

  • Flow Cytometry Staining Buffer

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation and Surface Staining (if applicable):

    • Follow steps 1 and 2 from Protocol 1 if you are also staining for surface markers.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature, protected from light.[7]

  • Permeabilization and Intracellular Staining:

    • Wash the cells twice with 2 mL of Permeabilization Buffer.[7]

    • Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer containing the optimal concentration of the 5(6)-TAMRA SE-conjugated antibody.

    • Incubate for 30-45 minutes at room temperature in the dark.[7]

  • Washing:

    • Wash the cells twice with 2 mL of Permeabilization Buffer. If using a saponin-based buffer, it is important to include saponin in the wash buffers to maintain cell permeability.[7]

    • Perform a final wash with Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer using the appropriate laser and filter settings for TAMRA.[7]

    • Include an unstained, fixed, and permeabilized cell sample as a negative control.[7]

G cluster_prep Cell Preparation cluster_fix Fixation cluster_perm Permeabilization & Staining cluster_wash Washing cluster_analysis Analysis prep_cells Prepare and optionally surface stain cells fix Fix cells with Fixation Buffer (20 min, RT) prep_cells->fix perm Wash with Permeabilization Buffer fix->perm stain Incubate with TAMRA-conjugated Ab in Permeabilization Buffer (30-45 min, RT) perm->stain wash1 Wash twice with Permeabilization Buffer stain->wash1 wash2 Final wash with Staining Buffer wash1->wash2 analyze Resuspend and analyze by flow cytometry wash2->analyze

Workflow for intracellular staining using a TAMRA-conjugated antibody.

Protocol 3: Antibody Conjugation with 5(6)-TAMRA SE

This protocol provides a general guideline for conjugating a primary antibody with 5(6)-TAMRA SE. Optimization of the dye-to-antibody ratio is crucial for achieving optimal fluorescence signal without causing antibody aggregation or loss of function.[5]

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)[8]

  • 5(6)-TAMRA SE

  • Anhydrous Dimethylsulfoxide (DMSO)[8]

  • 1 M Sodium Bicarbonate, pH 8.5-9.0[8]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis device[5][9]

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation:

    • The antibody must be in a buffer free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the antibody for reaction with the dye.[8]

    • Adjust the antibody solution to a pH of 8.5-9.0 using 1 M sodium bicarbonate. This alkaline pH is optimal for the conjugation reaction.[5]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of 5(6)-TAMRA SE in anhydrous DMSO immediately before use.[8]

  • Conjugation Reaction:

    • Calculate the required volume of the 5(6)-TAMRA SE stock solution. A starting molar ratio of 10:1 (dye:antibody) is recommended for optimization.[8]

    • Slowly add the calculated amount of 5(6)-TAMRA SE solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]

  • Purification:

    • Separate the conjugated antibody from the unreacted dye using a size-exclusion chromatography column or by dialysis against PBS.[5]

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).[5] An optimal DOL is typically between 2 and 4 for most antibodies.[5]

  • Storage:

    • Store the TAMRA-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[5]

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_storage Characterization & Storage prep_ab Prepare amine-free antibody solution (pH 8.5-9.0) mix Add TAMRA SE to antibody (e.g., 10:1 molar ratio) prep_ab->mix prep_dye Prepare 10 mM TAMRA SE stock in DMSO prep_dye->mix incubate Incubate 1-2 hours at RT (dark) mix->incubate purify Purify conjugate (size-exclusion chromatography or dialysis) incubate->purify characterize Determine Degree of Labeling (DOL) purify->characterize store Store at 4°C or -20°C with cryoprotectant characterize->store

Workflow for conjugating an antibody with 5(6)-TAMRA SE.

Flow Cytometry Instrument Setup

Successful detection of 5(6)-TAMRA SE fluorescence requires appropriate instrument settings.

ParameterRecommendationReference(s)
Excitation Laser 532 nm or 561 nm[1]
Emission Filter ~580 nm bandpass (e.g., 585/42)[7]
Controls Unstained cells, single-color positive controls for compensation[7][11]

Troubleshooting

ProblemPossible CauseSuggested SolutionReference(s)
Low or no fluorescent signal Inefficient labelingOptimize dye-to-protein ratio; ensure correct pH (8.0-9.0) for labeling reaction; use fresh dye solution.[5]
Low target expressionConfirm target protein expression on cells.[12]
Incorrect instrument settingsVerify correct laser and filter combination for TAMRA.[5]
High background fluorescence Excess unconjugated dyeEnsure thorough purification of the conjugated antibody.[5]
Non-specific antibody bindingTitrate antibody to optimal concentration; use a blocking agent (e.g., BSA).[5]
Cell autofluorescenceInclude an unstained control to assess autofluorescence; consider using a fluorophore with longer wavelength emission.[5]
Cell aggregation High antibody concentrationTitrate antibody to the lowest effective concentration.[10]
Excessive labelingAim for a lower degree of labeling (DOL) during conjugation.[10]

References

Application Notes and Protocols for 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester in FRET Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA-SE) for Förster Resonance Energy Transfer (FRET) based assays. This document outlines the fundamental principles of FRET, the photophysical properties of TAMRA, detailed protocols for biomolecule labeling, and specific applications in biological research and drug discovery.

Introduction to FRET and the Role of TAMRA

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[1] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor molecules, varying as the inverse sixth power of that distance.[2] This "molecular ruler" characteristic makes FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.[3]

5(6)-Carboxytetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye commonly employed as a FRET acceptor.[4][5] Its N-succinimidyl ester (SE) derivative is amine-reactive, allowing for straightforward covalent labeling of primary and secondary amines on biomolecules such as proteins, peptides, and modified nucleic acids.[5][6] A widely used FRET pair is fluorescein (often as 5-FAM or 6-FAM) as the donor and TAMRA as the acceptor, due to their excellent spectral overlap.[2][7]

Quantitative Data

The following tables summarize the key photophysical properties of 5(6)-TAMRA and a common FRET donor, 5-FAM.

Table 1: Photophysical Properties of 5(6)-TAMRA

PropertyValueReferences
Excitation Maximum (λex)~540 - 565 nm[2][8]
Emission Maximum (λem)~565 - 580 nm[2][8]
Molar Extinction Coefficient (ε)>80,000 - 95,000 M⁻¹cm⁻¹[5][9][10]
Quantum Yield (Φ)~0.1 - 0.3[8][9]
Molecular Weight (SE form)~527.5 g/mol [5][6]

Note: Exact spectral characteristics can be influenced by solvent, pH, and the conjugation state of the dye.[8]

Table 2: Photophysical Properties of a Common FRET Donor: 5-FAM

PropertyValueReference
Excitation Maximum (λex)~492 nm[7]
Emission Maximum (λem)~517 nm[7]
Molar Extinction Coefficient (ε)~72,000 M⁻¹cm⁻¹[7]
Quantum Yield (Φ)~0.93[7]

Table 3: FRET Pair Characteristics for FAM and TAMRA

FRET PairFörster Distance (R₀)Reference
6-FAM / TAMRA~44.8 Å (4.48 nm)[7]

The Förster distance for the 6-FAM/TAMRA pair is a close approximation for the 5-FAM/5-TAMRA pair due to their high structural and spectral similarity.[7]

Experimental Protocols

Protocol 1: Labeling of Proteins with 5(6)-TAMRA-SE

This protocol provides a general procedure for labeling proteins with primary amines (e.g., lysine residues, N-terminus) using 5(6)-TAMRA-SE.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

  • 5(6)-TAMRA-SE

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (1 M, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

  • Vortexer and centrifuge

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like BSA).[11]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[12] A concentration below 2 mg/mL will significantly reduce labeling efficiency.[12][13]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate buffer.[8][14]

  • Dye Preparation:

    • Allow the vial of 5(6)-TAMRA-SE to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of 5(6)-TAMRA-SE in anhydrous DMSO or DMF immediately before use.[11][13] Vortex to ensure the dye is fully dissolved.[11]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. An optimal molar ratio of TAMRA-SE to protein is typically around 10:1.[12][13]

    • While gently vortexing the protein solution, add the calculated amount of the dye stock solution dropwise.[11]

    • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[13] Gently mix the solution periodically.[12]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein. The degree of labeling (DOL) can be determined spectrophotometrically. An optimal DOL for IgG antibodies is typically 2-3.[11]

Protocol 2: FRET-Based Protease Cleavage Assay

This protocol describes a common application of FRET using a peptide substrate dually labeled with a donor (e.g., 5-FAM) and an acceptor (TAMRA) to monitor protease activity.

Materials:

  • FAM-peptide-TAMRA FRET substrate

  • Purified protease

  • Assay buffer (e.g., HEPES buffer, pH 7.4, containing necessary co-factors like DTT)[7]

  • Test compounds (inhibitors or activators)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FAM-peptide-TAMRA substrate in a suitable buffer.

    • Prepare a stock solution of the purified protease.

    • Prepare the reaction buffer.

  • Assay Setup:

    • In a microplate, add the reaction buffer to each well.

    • Add the test compounds or a vehicle control.

    • Add the protease to all wells except the negative control wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding the FRET-labeled peptide substrate to all wells.[7]

    • Immediately place the microplate in a fluorescence plate reader.

    • Excite the donor fluorophore (e.g., 5-FAM at ~490 nm).[7]

    • Measure the fluorescence emission of both the donor (e.g., ~520 nm) and the acceptor (TAMRA at ~580 nm) over time.[7]

  • Data Analysis:

    • Calculate the ratio of the acceptor emission to the donor emission.

    • Alternatively, monitor the increase in donor fluorescence as the peptide is cleaved, separating the FRET pair.

    • Plot the change in FRET ratio or donor fluorescence over time to determine the initial reaction velocity.[7]

Visualizations

FRET Mechanism

FRET_Mechanism cluster_donor Donor (e.g., FAM) cluster_acceptor Acceptor (e.g., TAMRA) D_ground D D_excited D* D_excited->D_ground Fluorescence A_ground A D_excited->A_ground FRET (non-radiative) Donor_Emission Donor Emission (Fluorescence) A_excited A* A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Emission (FRET) Excitation Excitation Light (hv) Excitation->D_ground Absorption

Caption: The mechanism of Förster Resonance Energy Transfer (FRET).

Experimental Workflow for Protein Labeling and FRET Analysis

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis cluster_assay FRET Assay Protein_Prep Prepare Protein (Amine-free buffer, pH 8.3-8.5) Labeling Incubate Protein + TAMRA-SE (1 hr, RT, dark) Protein_Prep->Labeling Dye_Prep Prepare 5(6)-TAMRA-SE (10 mM in DMSO/DMF) Dye_Prep->Labeling Purification Purify Labeled Protein (Size-Exclusion Chromatography) Labeling->Purification QC Quality Control (Spectroscopy, DOL calculation) Purification->QC FRET_Assay Perform FRET Experiment (e.g., binding, cleavage) QC->FRET_Assay Data_Analysis Analyze FRET Data (Ratio, Efficiency) FRET_Assay->Data_Analysis

Caption: Workflow for protein labeling with TAMRA-SE and subsequent FRET analysis.

Signaling Pathway: Caspase-3 Mediated Apoptosis Detection

Caption: Detection of caspase-3 activity in apoptosis using a FRET substrate.

References

Application Notes and Protocols for Amine-Reactive Dye Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of biomedical research fields, including drug discovery, bio-imaging, and diagnostics.[1][2][3] They enable the visualization and tracking of peptides within cellular and molecular contexts, facilitating the study of protein-peptide interactions, enzyme activity, and receptor-ligand binding.[2][3][4][5] Amine-reactive dyes, particularly N-hydroxysuccinimide (NHS) esters, are commonly used for this purpose due to their ability to form stable amide bonds with primary amines, such as the N-terminus and the ε-amino group of lysine residues on a peptide.[6][7][8][9]

This document provides a detailed protocol for the conjugation of amine-reactive dyes to peptides, guidance on data interpretation, and examples of their application in studying signaling pathways.

Principle of Amine-Reactive Dye Conjugation

The conjugation reaction involves the formation of a covalent amide bond between the NHS ester of the fluorescent dye and a primary amine on the peptide. This reaction is highly dependent on pH, with an optimal range of 8.3-8.5, where the primary amines are deprotonated and thus nucleophilic.[9][10] The reaction is typically carried out in an aqueous buffer, and for dyes with poor water solubility, an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used.[10][11][12]

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine

  • Amine-reactive dye (e.g., NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, or 0.1 M phosphate buffer, pH 8.3-8.5.[10] Avoid buffers containing primary amines like Tris.[7][8]

  • (Optional) 100 mM Triethylamine for reactions in organic solvents.[11]

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or gel filtration column).[6][11][13]

Protocol for Amine-Reactive Dye Conjugation to Peptides

1. Peptide and Dye Preparation:

  • Peptide Solution: Prepare a peptide solution at a concentration of 1-10 mg/mL in the chosen conjugation buffer.[6] If the peptide is not soluble in aqueous buffer, it can be dissolved in DMSO or DMF at a concentration of 0.1–1 mM.[11]

  • Dye Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL or 10 mM.[7][14]

2. Calculation of Reagents:

  • To achieve efficient mono-labeling, a molar excess of the NHS ester is typically used. The optimal molar ratio of dye to peptide can range from 1:1 to 15:1 and should be optimized for each specific peptide and dye combination.[7][11]

  • Use the following formula to calculate the mass of the NHS ester required:

    • MassNHS (mg) = (Molar Excess) × (MassPeptide (mg) / MWPeptide (Da)) × MWNHS (Da) [6]

3. Conjugation Reaction:

  • Slowly add the calculated volume of the dye solution to the peptide solution while gently vortexing or stirring.[7][14]

  • If conducting the reaction in an organic solvent, add 100 mM triethylamine to the reaction mixture to ensure the amines are deprotonated.[11]

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6][11] The reaction can be monitored by thin-layer chromatography.[11]

4. Purification of the Labeled Peptide:

  • Purify the labeled peptide from unreacted dye and byproducts.

  • Reverse-Phase HPLC (RP-HPLC): This is the preferred method for achieving high purity.[6] A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.[6]

  • Gel Filtration Chromatography: This method separates molecules based on size and can be used to remove excess, unreacted dye.[10][13]

5. Characterization of the Conjugate:

  • Purity Assessment: Assess the purity of the labeled peptide using analytical RP-HPLC. A single, well-defined peak corresponding to the fluorescently labeled peptide indicates high purity.[6]

  • Mass Spectrometry: Confirm the covalent attachment of the dye to the peptide using MALDI-TOF or ESI-MS. The mass of the labeled peptide should be the sum of the unlabeled peptide's mass and the dye's mass, minus the mass of the NHS group.[6]

  • Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per peptide, should be determined to ensure consistency.[15][16] The ideal DOL is typically between 0.5 and 1 for mono-labeling.[15]

    • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[7][15]

    • Calculate the corrected protein absorbance (A280corr) using the following equation:

      • A280corr = A280 - (Amax × CF) , where CF is the correction factor for the dye's absorbance at 280 nm.[7]

    • Calculate the molar concentration of the peptide and the dye.

    • The DOL is the molar ratio of the dye to the peptide.[17]

Data Presentation

Table 1: Recommended Reaction Conditions for Amine-Reactive Dye Conjugation

ParameterAqueous BufferOrganic Solvent
Peptide Concentration 1-10 mg/mL0.1-1 mM
Dye:Peptide Molar Ratio 1:1 to 15:1 (empirically determined)1:1 to 3:1
pH 8.3 - 8.5N/A (add 100 mM Triethylamine)
Solvent 0.1 M Sodium Bicarbonate or Phosphate BufferAnhydrous DMF or DMSO
Reaction Time 1-4 hours at RT or overnight at 4°CAt least 4 hours at RT or 4°C
Temperature Room Temperature or 4°CRoom Temperature or 4°C

Table 2: Parameters for Degree of Labeling (DOL) Calculation

ParameterDescription
A280 Absorbance of the conjugate at 280 nm.
Amax Absorbance of the conjugate at the dye's maximum absorption wavelength.
CF Correction Factor (A280 of dye / Amax of dye).
εpeptide Molar extinction coefficient of the peptide at 280 nm.
εdye Molar extinction coefficient of the dye at Amax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_peptide Prepare Peptide Solution (1-10 mg/mL) calculate Calculate Reagent Amounts prep_peptide->calculate prep_dye Prepare Dye Solution (10 mg/mL in DMSO/DMF) prep_dye->calculate mix Mix Peptide and Dye Solutions calculate->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (RP-HPLC or Gel Filtration) incubate->purify analyze Characterize Conjugate (HPLC, MS, DOL) purify->analyze

Caption: Experimental workflow for amine-reactive dye conjugation to peptides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (RTK) kinase Kinase receptor->kinase Autophosphorylation & Activation peptide Fluorescently Labeled Substrate Peptide kinase->peptide Phosphorylation phospho_peptide Phosphorylated Peptide (Fluorescence Change) peptide->phospho_peptide ligand Ligand (e.g., Growth Factor) ligand->receptor Binding & Dimerization

Caption: Example of a signaling pathway studied using a fluorescently labeled peptide.

References

Calculating the Dye-to-Protein Ratio for TAMRA Labeling: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. Tetramethylrhodamine (TAMRA) is a popular orange-red fluorescent dye frequently used for this purpose due to its brightness and photostability. The succinimidyl ester (SE) of TAMRA readily reacts with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminus, to form stable covalent bonds.

A critical parameter for ensuring the quality and reproducibility of experiments using fluorescently labeled proteins is the dye-to-protein ratio, also known as the Degree of Labeling (DOL). This ratio represents the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial; under-labeling can lead to a weak signal, while over-labeling can cause fluorescence quenching and potentially alter the protein's biological activity.[1][2] This application note provides a detailed protocol for labeling proteins with TAMRA SE and accurately calculating the dye-to-protein ratio.

Principle of Dye-to-Protein Ratio Calculation

The determination of the dye-to-protein ratio is based on the Beer-Lambert law, which correlates absorbance with concentration. By measuring the absorbance of the purified protein-dye conjugate at two key wavelengths, the concentration of both the protein and the dye can be determined.[3]

  • Absorbance at the Dye's Maximum (Amax): The absorbance is measured at the maximum absorption wavelength of the TAMRA dye (typically around 555 nm) to determine the concentration of the conjugated dye.[4]

  • Absorbance at 280 nm (A280): The absorbance is measured at 280 nm, the characteristic absorption wavelength for proteins due to the presence of aromatic amino acids (tryptophan and tyrosine). However, the TAMRA dye also absorbs light at 280 nm. Therefore, a correction factor is applied to subtract the dye's contribution to the A280 reading to accurately determine the protein concentration.[5][6]

Quantitative Data Summary

For accurate calculation of the dye-to-protein ratio, the following quantitative data for TAMRA is required.

ParameterValueReference
Molar Extinction Coefficient (ε) of TAMRA 90,000 M-1cm-1[5][7]
Maximum Absorbance Wavelength (λmax) of TAMRA ~555 nm[4][7]
Correction Factor (CF280) for TAMRA at 280 nm 0.3[5]
Molecular Weight of 5(6)-TAMRA SE 527.5 g/mol [5]

Experimental Protocols

This section provides a detailed methodology for labeling a protein (using IgG as an example) with TAMRA SE and the subsequent purification and calculation of the dye-to-protein ratio.

Materials and Reagents
  • Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • 5(6)-TAMRA, succinimidyl ester (TAMRA SE)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25 gel filtration column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

  • Cuvettes

Experimental Workflow Diagram

TAMRA_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer) Adjust_pH Adjust pH to ~8.3 with 1 M Sodium Bicarbonate Protein_Prep->Adjust_pH Dye_Prep Prepare TAMRA SE Stock (10 mM in anhydrous DMSO) Add_Dye Add TAMRA SE to Protein (Molar ratio 5:1 to 15:1) Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate for 1 hour at RT (Protected from light) Add_Dye->Incubate Purify Purify Conjugate (Gel Filtration Chromatography) Incubate->Purify Collect Collect Labeled Protein Fraction Purify->Collect Measure_Abs Measure Absorbance (A280 and Amax) Collect->Measure_Abs Calculate_DOL Calculate Dye-to-Protein Ratio Measure_Abs->Calculate_DOL

Caption: Experimental workflow for TAMRA labeling and analysis.

Step 1: Protein Preparation
  • Ensure the protein solution is in an amine-free buffer, such as PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the TAMRA SE.[8]

  • The recommended protein concentration is between 2 and 10 mg/mL.[3][8] If the protein solution is too dilute, it can be concentrated using a centrifugal filter device with an appropriate molecular weight cutoff.

Step 2: TAMRA SE Stock Solution Preparation
  • Allow the vial of TAMRA SE to warm to room temperature before opening.

  • Prepare a 10 mM stock solution of TAMRA SE in anhydrous DMSO or DMF.[5][9] This solution should be prepared fresh immediately before use to avoid hydrolysis of the reactive ester.[8]

Step 3: Labeling Reaction
  • Adjust the pH of the protein solution to approximately 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[5]

  • While gently stirring or vortexing the protein solution, add the TAMRA SE stock solution. The optimal molar ratio of dye to protein for labeling is typically between 5:1 and 15:1, but may need to be optimized for each specific protein.[5][9]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

Step 4: Purification of the Labeled Protein
  • It is crucial to remove any unconjugated (free) TAMRA dye from the labeled protein to ensure accurate determination of the dye-to-protein ratio.[1]

  • Gel filtration chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the larger labeled protein from the smaller free dye molecules.[8]

  • Equilibrate the column with PBS (pH 7.4).

  • Apply the reaction mixture to the column and elute with PBS.

  • The first colored band to elute from the column will be the TAMRA-labeled protein. Collect this fraction. The free dye will elute later.[8]

Step 5: Calculation of the Dye-to-Protein Ratio (Degree of Labeling)
  • Measure Absorbance:

    • Measure the absorbance of the purified and diluted (if necessary) TAMRA-labeled protein solution at 280 nm (A280) and at the maximum absorbance of TAMRA, approximately 555 nm (Amax).[4]

    • Use PBS as a blank. The absorbance readings should ideally be in the linear range of the spectrophotometer (typically below 2.0).[1][3] Record the dilution factor if the sample was diluted.

  • Calculate Protein Concentration:

    • The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:[5]

      Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

      Where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at the λmax of TAMRA (~555 nm).

      • CF280 is the correction factor for TAMRA at 280 nm (0.3).[5]

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M-1cm-1).

  • Calculate Dye Concentration:

    • The concentration of the conjugated dye is calculated using the following formula:

      Dye Concentration (M) = Amax / εdye

      Where:

      • Amax is the absorbance of the conjugate at the λmax of TAMRA.

      • εdye is the molar extinction coefficient of TAMRA (90,000 M-1cm-1).[5]

  • Calculate the Dye-to-Protein Ratio (DOL):

    • The DOL is the molar ratio of the dye to the protein:[5]

      DOL = Dye Concentration (M) / Protein Concentration (M)

    • An optimal DOL for many applications is typically in the range of 2-4 for antibodies.[5][10]

Applications in Signaling Pathway Analysis

TAMRA-labeled proteins are valuable tools for investigating various cellular signaling pathways.

Protein Trafficking and Internalization

The uptake and intracellular trafficking of proteins, such as antibodies or ligands, can be visualized and quantified using TAMRA labeling. For example, the endocytosis and subsequent sorting of a TAMRA-labeled receptor can be tracked through different endosomal compartments.[9]

Protein_Trafficking cluster_cell Intracellular Space Extracellular Extracellular Space TAMRA_Protein TAMRA-Labeled Protein Plasma_Membrane Plasma Membrane Receptor Receptor TAMRA_Protein->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Sorting & Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome Sorting & Degradation Recycling_Endosome->Receptor Recycling to Membrane

Caption: Visualization of protein trafficking using TAMRA labeling.

Protease Activity Assays

TAMRA can be used in Förster Resonance Energy Transfer (FRET)-based assays to monitor protease activity. A TAMRA-labeled peptide substrate containing a specific cleavage site for a protease can be designed. Cleavage of the peptide by the protease separates a quencher from the TAMRA fluorophore, resulting in an increase in fluorescence, which can be used to quantify protease activity.[8]

Kinase Activity Assays

Similarly, kinase activity can be monitored using TAMRA-labeled peptide substrates. Phosphorylation of the peptide by a kinase can induce a conformational change that alters the fluorescence of the TAMRA label, or its interaction with a FRET partner, providing a readout of kinase activity.

Conclusion

The accurate determination of the dye-to-protein ratio is essential for the successful use of TAMRA-labeled proteins in research and development. The protocols and calculations outlined in this application note provide a robust framework for achieving consistent and reliable labeling results. By carefully controlling the DOL, researchers can ensure the optimal performance of their fluorescently labeled proteins in a wide range of biological assays, leading to more accurate and reproducible data.

References

Application Notes and Protocols: A Step-by-Step Guide to 5(6)-TAMRA SE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxytetramethylrhodamine, succinimidyl ester (5(6)-TAMRA SE) is a widely utilized amine-reactive fluorescent dye for the covalent labeling of biomolecules.[1] This bright, photostable rhodamine derivative is frequently employed in various applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[2][3] The succinimidyl ester (SE) moiety readily reacts with primary amino groups, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form stable amide bonds.[4][5] This application note provides a detailed, step-by-step protocol for the successful conjugation of 5(6)-TAMRA SE to proteins and other amine-containing molecules.

Principle of Reaction

The conjugation of 5(6)-TAMRA SE to a biomolecule is a nucleophilic acyl substitution reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at an alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[6]

Materials and Equipment

  • 5(6)-TAMRA SE

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Protein or other amine-containing biomolecule

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 or 0.1 M phosphate buffer, pH 8.3)[4][6]

  • Purification column (e.g., gel filtration column such as Sephadex G-25)[2][4]

  • Spectrophotometer

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Rotator or shaker

Experimental Protocols

Preparation of Reagents

a. Protein Solution:

  • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[6][7]

  • Crucial Note: Ensure the buffer is free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the dye.[2][7] If the protein is in an incompatible buffer, it must be dialyzed against a suitable amine-free buffer before proceeding.

b. 5(6)-TAMRA SE Stock Solution:

  • Immediately before use, allow the vial of 5(6)-TAMRA SE to warm to room temperature.

  • Add anhydrous DMSO or DMF to the vial to prepare a 10 mg/mL stock solution.[6][7]

  • Vortex thoroughly to ensure the dye is completely dissolved. This solution should be prepared fresh for each conjugation reaction as the succinimidyl ester is susceptible to hydrolysis.[2]

Conjugation Reaction
  • Determine the required volume of the 5(6)-TAMRA SE stock solution. A molar excess of dye to protein is recommended, typically in the range of 10:1 to 20:1.[6][7] The optimal ratio may need to be determined empirically for each specific protein and application.

  • While gently vortexing the protein solution, add the calculated volume of the 5(6)-TAMRA SE stock solution dropwise.[8]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][6] Gentle mixing on a rotator or shaker during incubation is recommended.[5]

Purification of the Labeled Conjugate
  • Following the incubation, it is essential to remove the unconjugated (free) dye from the labeled protein.[2]

  • Gel filtration chromatography is a highly effective method for this separation.[2]

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.2-7.4).[7]

    • Carefully load the reaction mixture onto the top of the column.

    • Elute the conjugate with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, free dye molecules will be retained longer on the column.[2]

    • Collect the colored fractions corresponding to the labeled protein.

Quantification and Storage

a. Determination of Degree of Labeling (DOL):

  • The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~553 nm, Amax).[9]

  • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The concentration of the dye is calculated from its absorbance at its maximum wavelength.

  • The DOL is then calculated as the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 4 for antibodies.[8][10]

b. Storage:

  • Store the purified, labeled conjugate at 4°C, protected from light.

  • For long-term storage, it is recommended to add a cryoprotectant such as glycerol to a final concentration of 50% and store at -20°C.[8]

Data Presentation

ParameterRecommended ValueReference
Protein Concentration 2-10 mg/mL[6][7]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate[4][6]
Reaction pH 8.0 - 9.0[6]
5(6)-TAMRA SE Stock 10 mg/mL in anhydrous DMSO or DMF[6][7]
Dye:Protein Molar Ratio 10:1 to 20:1[6][7]
Reaction Time 1 hour[4][6]
Reaction Temperature Room Temperature[4][6]
Purification Method Gel Filtration (e.g., Sephadex G-25)[2][4]
Optimal Degree of Labeling 2 - 4 (for antibodies)[8][10]
Short-term Storage 4°C, protected from light[8]
Long-term Storage -20°C with 50% glycerol[8]

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-9.0) mix Mix Protein and TAMRA SE (Molar ratio 10:1 to 20:1) prep_protein->mix prep_dye Prepare 5(6)-TAMRA SE Solution (10 mg/mL in anhydrous DMSO/DMF) prep_dye->mix incubate Incubate for 1 hour at RT (Protected from light) mix->incubate purify Purify by Gel Filtration (e.g., Sephadex G-25) incubate->purify quantify Quantify Degree of Labeling (DOL) purify->quantify store Store Conjugate (4°C short-term, -20°C long-term) quantify->store

Caption: Experimental workflow for 5(6)-TAMRA SE conjugation.

Caption: Reaction of 5(6)-TAMRA SE with a primary amine.

References

Application Notes and Protocols for 5(6)-TAMRA SE in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 246256-50-8 is identified as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE). This molecule is a bright, amine-reactive fluorescent dye. In the context of immunofluorescence, 5(6)-TAMRA SE is not used directly for staining but serves as a crucial reagent for covalently labeling antibodies and other proteins.[1] The succinimidyl ester (SE) group readily reacts with primary amino groups on proteins, such as the lysine residues, to form stable amide bonds.[2] This process, known as conjugation, yields fluorescently labeled antibodies that can be used for various applications, including immunocytochemistry, flow cytometry, and fluorescence microscopy.[3][4]

Directly labeling a primary antibody with 5(6)-TAMRA SE offers an advantage in immunofluorescence by eliminating the need for a secondary antibody, which can reduce background noise and increase signal sensitivity.[3] The resulting TAMRA-antibody conjugates exhibit bright, orange-red fluorescence with excitation and emission maxima around 555 nm and 580 nm, respectively.[3][4]

These application notes provide detailed protocols for the conjugation of antibodies with 5(6)-TAMRA SE and their subsequent use in immunofluorescence staining procedures.

Data Presentation

Quantitative Parameters for Antibody Conjugation with 5(6)-TAMRA SE
ParameterRecommended Value/RangeNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations (4-10 mg/mL) are more efficient.[3][5]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferpH should be maintained between 8.0 and 8.5 for optimal reaction.[4][5]
5(6)-TAMRA SE Stock Solution 10 mg/mL or 10 mM in anhydrous DMSO or DMFShould be prepared fresh before each use.[5][6][7]
Molar Ratio (Dye:Protein) 8:1 to 20:1Optimal ratio depends on antibody concentration. 8-10 for 4-10 mg/mL protein; 15-20 for 2-3 mg/mL protein.[2][3]
Reaction Time 60 minutesAt room temperature, protected from light.[5][6]
Degree of Labeling (DOL) 2 - 4 moles of dye per mole of antibodyThis range typically provides optimal results for IgG antibodies.[2][3]
Spectral Properties of 5(6)-TAMRA SE Conjugates
PropertyWavelength (nm)
Excitation Maximum (Ex) ~555 nm
Emission Maximum (Em) ~580 nm
Note: Spectral properties can be influenced by the conjugation and the local environment.[3][8]

Experimental Protocols

Protocol 1: Antibody Conjugation with 5(6)-TAMRA SE

This protocol details the procedure for covalently labeling an antibody (e.g., IgG) with 5(6)-TAMRA SE.

Materials:

  • Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS)

  • 5(6)-TAMRA SE (CAS this compound)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25) or dialysis equipment[5][9]

  • Reaction tubes

  • Pipettes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (like Tris or glycine) and stabilizers (like BSA). If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.3).[4][5]

    • Adjust the antibody concentration to 2-10 mg/mL.[5]

  • Preparation of 5(6)-TAMRA SE Stock Solution:

    • Allow the vial of 5(6)-TAMRA SE to equilibrate to room temperature.

    • Prepare a 10 mg/mL or 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.[5][6]

  • Conjugation Reaction:

    • Calculate the required volume of the 5(6)-TAMRA SE stock solution to achieve the desired molar excess (refer to the data table).

    • Slowly add the calculated amount of the dye solution to the antibody solution while gently vortexing.[5]

    • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[5][6]

  • Purification of the Labeled Antibody:

    • Separate the TAMRA-conjugated antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[8][9]

    • For gel filtration, the labeled antibody will elute in the first colored fractions.[8]

    • For dialysis, perform against PBS at 4°C with several buffer changes over 12-24 hours.[9]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients for the antibody and the dye. An optimal DOL is typically between 2 and 4.[2]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[6]

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for performing immunofluorescence staining using a directly labeled TAMRA-conjugated primary antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TAMRA-conjugated primary antibody

  • Antifade Mounting Medium (with or without DAPI for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips to the desired confluency.

    • Gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes to allow the antibody to access intracellular antigens.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Dilute the TAMRA-conjugated primary antibody in the Blocking Buffer to its optimal working concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium. If the mounting medium contains DAPI, the cell nuclei will be counterstained.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for TAMRA (and DAPI if used).

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Ab->Mix Adjust pH to 8.3 Dye 5(6)-TAMRA SE in Anhydrous DMSO Dye->Mix Add dropwise Incubate Incubate 1 hr at RT (in dark) Mix->Incubate Purify Purify Conjugate (Gel Filtration/Dialysis) Incubate->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze Store Store Labeled Ab (4°C or -20°C) Analyze->Store

Caption: Workflow for labeling antibodies with 5(6)-TAMRA SE.

Immunofluorescence_Workflow Start Cells on Coverslip Fix Fixation (4% PFA, 15 min) Start->Fix Perm Permeabilization (0.1% Triton X-100, 10 min) Fix->Perm Block Blocking (1% BSA, 60 min) Perm->Block Inc_Ab Incubate with TAMRA-conjugated Ab Block->Inc_Ab Wash Wash (3x PBS) Inc_Ab->Wash Mount Mount with Antifade Medium Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for direct immunofluorescence staining.

References

Troubleshooting & Optimization

Technical Support Center: 5(6)-TAMRA SE Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low labeling efficiency with 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (5(6)-TAMRA SE).

Troubleshooting Guide

Low or no labeling efficiency is a common issue encountered during conjugation experiments with N-hydroxysuccinimide (NHS) esters like 5(6)-TAMRA SE. The following sections address potential causes and provide solutions to improve your labeling efficiency.

Incompatible Reaction Buffer

Question: My labeling efficiency is very low. Could my buffer be the issue?

Answer: Yes, the composition and pH of your reaction buffer are critical for successful labeling. The succinimidyl ester (SE) group of 5(6)-TAMRA SE reacts with primary amines on your target molecule.[1] Buffers containing primary amines will compete with your target for the dye, significantly reducing labeling efficiency.[2][3]

Key Considerations:

  • Avoid Amine-Containing Buffers: Do not use buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine.[4][5] These substances contain primary amines that will react with the TAMRA SE.

  • Ammonium Salts: Buffers containing ammonium ions, such as ammonium sulfate or ammonium acetate, should also be avoided.[4][6]

  • Optimal pH: The labeling reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often recommended to ensure the primary amines on the protein are deprotonated and available for reaction.[4][7]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES buffers are all suitable choices for the labeling reaction.[2][3] If your protein is in an incompatible buffer, it must be exchanged before labeling, for example, by dialysis or using a desalting column.[3]

Suboptimal Protein/Antibody Conditions

Question: I'm using a recommended buffer, but my labeling is still inefficient. What could be wrong with my protein?

Answer: The concentration and purity of your protein are crucial for efficient labeling.

Key Considerations:

  • Protein Concentration: Higher protein concentrations generally lead to better labeling efficiency due to the increased probability of reaction between the protein and the dye.[8] A recommended concentration range is typically 2-10 mg/mL.[4][9] Labeling efficiency can decrease significantly at protein concentrations below 2 mg/mL.[4]

  • Presence of Stabilizers: Your protein solution should be free of amine-containing stabilizers like bovine serum albumin (BSA), gelatin, or free amino acids, as these will compete in the labeling reaction.[10]

  • Purification: Ensure your protein of interest is purified and free from other amine-containing contaminants.

Dye Quality and Handling

Question: Could the 5(6)-TAMRA SE reagent itself be the problem?

Answer: Yes, the quality and handling of the TAMRA SE are critical. The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[11][12]

Key Considerations:

  • Storage: 5(6)-TAMRA SE should be stored at -20°C, desiccated, and protected from light.[10][13]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][11]

  • Solvent Quality: Use fresh, high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare the dye stock solution.[5][9] Degraded DMF can contain dimethylamine, which will react with the NHS ester.[3][7]

  • Fresh Stock Solution: Prepare the dye stock solution fresh for each labeling experiment.[6][14] Storing the dye in solution for extended periods can reduce its activity.[6][15]

Incorrect Molar Ratio

Question: How do I determine the right amount of dye to use for my protein?

Answer: The molar ratio of dye to protein is a key parameter that often requires optimization for each specific protein.

Key Considerations:

  • Starting Ratio: A common starting point for the molar ratio of 5(6)-TAMRA SE to protein is between 5:1 and 15:1.[6][10] The optimal ratio can vary and may need to be determined empirically, typically falling within the range of 2:1 to 20:1.[6]

  • Degree of Substitution (DOS): The goal is to achieve an optimal Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule. For antibodies, an optimal DOS is typically between 2 and 4.[15][16] Over-labeling can lead to fluorescence quenching and potentially affect the protein's biological activity.[17]

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima for 5(6)-TAMRA? A1: The excitation and emission maxima for 5(6)-TAMRA are approximately 540-554 nm and 565-577 nm, respectively, though these values can shift slightly depending on the solvent and conjugation to a biomolecule.[13][18]

Q2: How do I stop the labeling reaction? A2: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[2][3]

Q3: How do I remove unreacted dye after the labeling reaction? A3: Unreacted dye can be removed by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or using a spin column.[14][17]

Q4: How should I store the labeled conjugate? A4: The labeled protein conjugate should be stored at 4°C, protected from light.[10] For long-term storage, it can be aliquoted and stored at -20°C, potentially with the addition of a cryoprotectant like glycerol to a final concentration of 50%.[10][15] Adding a preservative like sodium azide (e.g., 0.01-0.03%) can prevent microbial growth.[6][10]

Q5: What is the difference between 5-TAMRA SE, 6-TAMRA SE, and 5(6)-TAMRA SE? A5: 5-TAMRA SE and 6-TAMRA SE are single isomers, while 5(6)-TAMRA SE is a mixture of the two.[10] For most applications, the mixed isomers are suitable. However, for applications requiring high reproducibility, a single isomer may be preferred.[5] The 5-isomer is often favored for peptide and protein labeling, while the 6-isomer is commonly used for nucleotide labeling.[5]

Data Presentation

Table 1: Recommended Reaction Conditions for 5(6)-TAMRA SE Labeling

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5.[2][4][7]
Buffer Composition Amine-free buffersPhosphate, bicarbonate, borate, or HEPES are recommended.[2]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve efficiency.[4][9]
Dye:Protein Molar Ratio 5:1 to 15:1 (starting point)Needs to be optimized for each specific protein.[6][10]
Reaction Time 1 - 2 hoursCan be extended, but monitor for protein precipitation.[8][10]
Reaction Temperature Room Temperature
Dye Solvent Anhydrous DMSO or DMFUse high-quality, fresh solvent.[5][9]

Table 2: Incompatible Reagents for 5(6)-TAMRA SE Labeling

Reagent ClassExamplesReason for Incompatibility
Primary Amine Buffers Tris, GlycineCompetes with the target molecule for reaction with the dye.[4][5]
Ammonium Salts Ammonium Sulfate, Ammonium AcetateIntroduces competing primary amines.[4][6]
Amine-Containing Stabilizers BSA, Gelatin, Free Amino AcidsCompetes with the target molecule for reaction with the dye.[10]

Experimental Protocols

Protocol 1: General Protein Labeling with 5(6)-TAMRA SE

This protocol is a general guideline and may require optimization for your specific protein.

1. Preparation of Protein Solution: a. Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.[4][9] b. If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the desired labeling buffer.[3]

2. Preparation of 5(6)-TAMRA SE Stock Solution: a. Allow the vial of 5(6)-TAMRA SE to equilibrate to room temperature before opening.[3] b. Add anhydrous DMSO or DMF to prepare a 10 mM stock solution.[4][14] Vortex to ensure the dye is fully dissolved.[10] This solution should be prepared fresh.[6]

3. Calculation of Dye Volume: a. Determine the moles of your protein to be labeled. b. Based on your desired dye-to-protein molar ratio (e.g., 10:1), calculate the required moles of 5(6)-TAMRA SE.[4] c. Calculate the volume of the 10 mM dye stock solution needed to achieve this molar amount.

4. Labeling Reaction: a. While gently stirring or vortexing the protein solution, add the calculated volume of the 5(6)-TAMRA SE stock solution in a dropwise manner.[10] b. Incubate the reaction for 1-2 hours at room temperature, protected from light.[10][14]

5. Quenching the Reaction (Optional): a. To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[2][3] b. Incubate for an additional 15-30 minutes.[3]

6. Purification of the Labeled Protein: a. Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or a spin column.[4][14] b. Collect the fractions containing your labeled protein.

Protocol 2: Calculation of the Degree of Substitution (DOS)

The DOS can be determined spectrophotometrically.[17]

1. Absorbance Measurements: a. After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum of TAMRA (~550 nm, Amax).[16]

2. Calculations: a. Calculate the protein concentration:

  • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
  • Where:
  • CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is approximately 0.3).[10]
  • ε_protein is the molar extinction coefficient of your protein at 280 nm.

Visualizations

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_buffer Check Reaction Buffer (pH and Composition) start->check_buffer buffer_ok Is buffer amine-free and pH 7.2-8.5? check_buffer->buffer_ok change_buffer Action: Perform buffer exchange (e.g., dialysis, desalting column) buffer_ok->change_buffer No check_protein Check Protein Conditions buffer_ok->check_protein Yes change_buffer->check_protein protein_ok Is protein concentration >2 mg/mL and free of amine stabilizers? check_protein->protein_ok adjust_protein Action: Concentrate protein and/or remove stabilizers protein_ok->adjust_protein No check_dye Check Dye Quality & Handling protein_ok->check_dye Yes adjust_protein->check_dye dye_ok Was dye stored properly and stock solution prepared fresh in anhydrous solvent? check_dye->dye_ok new_dye Action: Use a fresh vial of dye and/or fresh anhydrous solvent dye_ok->new_dye No optimize_ratio Optimize Dye:Protein Molar Ratio dye_ok->optimize_ratio Yes new_dye->optimize_ratio end Successful Labeling optimize_ratio->end

Caption: Troubleshooting workflow for low 5(6)-TAMRA SE labeling efficiency.

TAMRA_Reaction cluster_reactants Reactants cluster_products Products TAMRA_SE 5(6)-TAMRA SE (Succinimidyl Ester) plus1 + TAMRA_SE->plus1 Protein_Amine Protein-NH₂ (Primary Amine) Labeled_Protein TAMRA-Protein Conjugate (Stable Amide Bond) Protein_Amine->Labeled_Protein pH 7.2-8.5 plus2 + Labeled_Protein->plus2 NHS N-hydroxysuccinimide (Byproduct) plus1->Protein_Amine plus2->NHS

Caption: Reaction of 5(6)-TAMRA SE with a primary amine on a protein.

References

Technical Support Center: Purification of 5(6)-TAMRA SE Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5(6)-TAMRA SE dye. It offers detailed protocols and data to ensure the successful removal of unbound dye from your labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound 5(6)-TAMRA SE dye after a labeling reaction?

The removal of unconjugated 5(6)-TAMRA SE dye is a critical step to prevent high background signals and ensure the accuracy of quantification in downstream applications such as fluorescence microscopy, flow cytometry, and FRET-based studies.[1] The presence of free dye can lead to inaccurate data and misinterpretation of results.

Q2: What are the most common methods for removing unbound TAMRA dye?

The most effective and widely used methods for separating labeled proteins from smaller, unbound dye molecules are based on size differences. These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[1] Larger molecules, like the TAMRA-protein conjugate, are excluded from the pores and elute first, while smaller molecules, such as the free TAMRA dye, penetrate the pores and elute later.[1]

  • Dialysis: This method utilizes a semi-permeable membrane to separate molecules based on size. The labeled protein is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye diffuses out into a larger volume of buffer.[2]

  • Tangential Flow Filtration (TFF): TFF, or cross-flow filtration, is a rapid and efficient method for separating molecules of different sizes.[2]

Q3: My 5(6)-TAMRA SE dye is an NHS ester. Does this affect the purification process?

Yes. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, a reaction with water that renders it inactive for conjugation.[2] The rate of this hydrolysis increases with higher pH.[2] It is important to note that the hydrolyzed, unconjugated dye still needs to be removed from the sample to prevent background signal in your experiments.[2]

Troubleshooting Guide

Problem: High Background Fluorescence After Purification

Possible CauseTroubleshooting Step
Incomplete removal of unconjugated dye. Increase the length of the size-exclusion column or the number of buffer changes during dialysis. For Tangential Flow Filtration, increase the number of diavolumes.[2]
Non-specific binding of the dye to your target molecule. If you suspect aggregation, consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to your buffer.[1]
Hydrolyzed dye is still present in the sample. Ensure that your chosen purification method has a sufficient molecular weight cutoff to effectively separate the small hydrolyzed dye molecule from your larger target molecule.[2]

Problem: Low Recovery of Labeled Product

Possible CauseTroubleshooting Step
Non-specific binding of the labeled protein to the purification matrix. If compatible with your downstream application, pre-treat the purification device (e.g., SEC column, dialysis membrane) with a blocking agent like bovine serum albumin (BSA).[2]
Aggregation and precipitation of the labeled protein. The hydrophobic nature of TAMRA can sometimes lead to aggregation.[2] Try performing the purification at a lower concentration or including solubilizing agents in your buffer.[2]
Sample loss during transfer steps. Minimize the number of transfer steps and use low-protein-binding tubes and pipette tips to reduce sample loss.[2]

Quantitative Data Summary

The following table summarizes the typical performance of different purification methods for removing unconjugated TAMRA dye.

Purification MethodDye Removal EfficiencyProduct RecoveryTypical TimeSample Volume
Size-Exclusion Chromatography (SEC) >99%80-95%1-2 hours100 µL - 10 mL
Dialysis 95-99%85-98%12-48 hours1 mL - 100 mL
Tangential Flow Filtration (TFF) >98%90-99%2-4 hours50 mL - >1 L

Data compiled from various sources.[2]

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC)

This method, also known as gel filtration, separates molecules based on their size.[1][2]

Materials:

  • SEC column with an appropriate fractionation range for your target protein (e.g., G-25 for proteins >5 kDa).[1]

  • Chromatography system (e.g., FPLC, HPLC).

  • Purification buffer (e.g., PBS, pH 7.4).

  • Sample containing the TAMRA-labeled protein and unconjugated dye.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of purification buffer.[2]

  • Load your sample onto the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[2]

  • Begin the isocratic elution with the purification buffer at the flow rate recommended for the column.[2]

  • Monitor the elution profile using a UV detector at 280 nm (for protein) and ~555 nm (for TAMRA).[1][2]

  • Collect fractions corresponding to the first peak, which contains your purified TAMRA-labeled protein.[1][2]

  • Analyze the collected fractions for protein concentration and degree of labeling.[2]

Protocol 2: Dialysis

Dialysis is a process where a semi-permeable membrane is used to separate molecules based on their size.[2]

Materials:

  • Dialysis tubing or cassette with a molecular weight cutoff (MWCO) appropriate for your target protein.

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

  • Beaker.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions, which may include pre-wetting.[2]

  • Load your sample into the dialysis tubing or cassette, leaving some space for a potential increase in volume.[2]

  • Place the sealed tubing or cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[2]

  • Stir the buffer gently at 4°C.[2]

  • Allow dialysis to proceed for at least 4 hours, then change the dialysis buffer.[2]

  • Repeat the buffer change at least two more times over 12-24 hours to ensure the complete removal of the unconjugated dye.[2]

  • Recover the purified sample from the dialysis tubing or cassette.[2]

Experimental Workflow

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution reaction Incubation protein->reaction tamra 5(6)-TAMRA SE tamra->reaction sec Size-Exclusion Chromatography reaction->sec Crude Reaction Mixture dialysis Dialysis reaction->dialysis Crude Reaction Mixture tff Tangential Flow Filtration reaction->tff Crude Reaction Mixture analysis Spectrophotometry (A280 & A555) sec->analysis dialysis->analysis tff->analysis downstream Downstream Applications analysis->downstream

Caption: Workflow for labeling and purification of biomolecules.

References

Technical Support Center: 5(6)-TAMRA SE Photostability and Bleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating photostability and bleaching issues associated with 5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA SE).

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for 5(6)-TAMRA SE?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like 5(6)-TAMRA SE, upon exposure to excitation light. This leads to a permanent loss of fluorescence. It is a significant concern in fluorescence microscopy and other applications requiring prolonged or intense illumination, as it can lead to a diminished signal-to-noise ratio and inaccurate quantitative data.

Q2: How photostable is 5(6)-TAMRA SE compared to other common fluorophores?

A2: 5(6)-TAMRA SE is generally considered to have good photostability, making it suitable for many applications, including long-term imaging experiments.[1][2] However, compared to some newer generation dyes, such as Alexa Fluor 546, it can be more susceptible to photobleaching.[3] Its photostability is often considered superior to that of fluorescein (FITC) but less robust than some cyanine dyes like Cy5, although direct comparisons can be complex and depend on the specific experimental conditions.[3][4]

Q3: What factors can influence the photostability of my 5(6)-TAMRA SE conjugate?

A3: Several factors can impact the photostability of 5(6)-TAMRA SE:

  • Excitation Light Intensity: Higher intensity light sources will accelerate photobleaching.

  • Duration of Exposure: Longer exposure times lead to more significant photobleaching.

  • Local Environment: The chemical environment surrounding the fluorophore, including the mounting medium, pH, and the presence of oxygen and reactive oxygen species, can significantly affect its photostability.[5]

  • Presence of Metal Ions: Certain metal ions, such as Mn2+, can induce blinking and accelerate the photobleaching of TAMRA.[6][7]

Q4: My 5(6)-TAMRA SE signal is fading very quickly. What can I do to minimize photobleaching?

A4: To minimize photobleaching, consider the following strategies:

  • Reduce Excitation Power: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.

  • Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium. These reagents work by scavenging free radicals that contribute to photobleaching.[5]

  • Choose the Right Mounting Medium: The choice of mounting medium can influence photostability. Select a medium that is compatible with your sample and has known antifade properties.[5]

  • Image with a More Sensitive Detector: Using a more sensitive camera or detector can allow you to use lower excitation power, thus reducing photobleaching.

Q5: Does the pH of my buffer affect the fluorescence of 5(6)-TAMRA SE?

A5: Yes, the fluorescence of TAMRA can be sensitive to pH. While generally stable within a physiological pH range, its fluorescence intensity can decrease in alkaline environments (pH > 8.0).[8] For optimal and consistent fluorescence, it is recommended to maintain a pH between 7.0 and 7.5 for your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 5(6)-TAMRA SE.

Problem 1: Rapid Loss of Fluorescent Signal
Possible Cause Troubleshooting Steps
High Excitation Light Intensity 1. Reduce the laser power or lamp intensity to the minimum level required for adequate signal detection. 2. Use neutral density filters to attenuate the excitation light.
Prolonged Exposure to Light 1. Decrease the camera exposure time. 2. Use an automated stage to minimize the time spent locating the region of interest under illumination. 3. Acquire images only when necessary.
Absence of Antifade Reagent 1. Remount the sample using a commercially available antifade mounting medium. 2. If preparing your own mounting medium, incorporate an antifade agent like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[5]
Inappropriate Mounting Medium 1. Ensure the mounting medium is fresh and has been stored correctly. 2. Test different types of mounting media to find one that is optimal for 5(6)-TAMRA SE and your sample.
Problem 2: Low or No Fluorescent Signal
Possible Cause Troubleshooting Steps
Inefficient Labeling 1. Verify the reactivity of the 5(6)-TAMRA SE by labeling a control protein or amine-coated beads. 2. Ensure the labeling buffer is at the optimal pH (typically 8.0-9.0) and free of primary amines (e.g., Tris buffer).[9] 3. Optimize the molar ratio of dye to the target molecule.
Incorrect Filter Set 1. Confirm that the excitation and emission filters on the microscope are appropriate for 5(6)-TAMRA SE (Excitation max ~540-556 nm, Emission max ~565-580 nm).[1]
pH of Imaging Buffer is Too High 1. Measure the pH of your imaging buffer. 2. Adjust the pH to a neutral range (7.0-7.5) if necessary.[8]
Fluorophore Degradation 1. Store 5(6)-TAMRA SE and labeled conjugates protected from light and at the recommended temperature (typically -20°C).[10] 2. Prepare fresh working solutions of the dye for each labeling reaction.

Quantitative Data

Table 1: Photophysical Properties of 5(6)-TAMRA SE
PropertyValueNotes
Excitation Maximum (λex) ~540 - 556 nmCan vary slightly with solvent and conjugation.[1]
Emission Maximum (λem) ~565 - 580 nmCan vary slightly with solvent and conjugation.[1]
Molar Extinction Coefficient (ε) >90,000 M⁻¹cm⁻¹A high value indicates efficient light absorption.[10][11]
Quantum Yield (Φ) ~0.1In aqueous solution.[12]
Photobleaching Quantum Yield (Φb) 3.3 x 10⁻⁷Represents the probability of the dye being destroyed per absorbed photon. A lower value indicates higher photostability.
Photobleaching Half-life (t₁/₂) Not consistently reportedHighly dependent on experimental conditions such as illumination intensity and local environment.
Table 2: Comparative Photostability of Common Fluorophores
FluorophoreRelative PhotostabilityNotes
Fluorescein (FITC) LowerProne to rapid photobleaching.[3]
5(6)-TAMRA SE GoodMore photostable than FITC, suitable for many imaging applications.[1]
Cy3 ModeratePhotostability can be a limiting factor in long-term imaging.[4]
Alexa Fluor 546/555 HighGenerally considered more photostable than TAMRA and Cy3.[4]

Experimental Protocols

Protocol 1: Assessment of 5(6)-TAMRA SE Photostability

This protocol outlines a method for quantifying the photobleaching rate of a 5(6)-TAMRA SE-labeled sample.

Objective: To determine the photobleaching half-life (t₁/₂) of a 5(6)-TAMRA SE conjugate under specific and consistent illumination conditions.

Materials:

  • 5(6)-TAMRA SE labeled sample (e.g., protein, antibody) mounted on a microscope slide.

  • Fluorescence microscope equipped with a suitable filter set for TAMRA, a stable light source (e.g., laser or LED), and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare your 5(6)-TAMRA SE labeled sample on a microscope slide. If using a mounting medium, ensure it is applied consistently across all samples to be compared.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate objective and filter cube for 5(6)-TAMRA SE.

    • Set the camera parameters (exposure time, gain) to obtain a good signal without saturation.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Define an ROI that encompasses the fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from your ROI measurements.

    • Normalize the intensity values by dividing each value by the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time.

    • Fit the data to a single exponential decay curve to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_sample Prepare 5(6)-TAMRA SE labeled sample on slide locate_roi Locate Region of Interest (ROI) prep_sample->locate_roi Mount on microscope set_params Set constant illumination and camera parameters locate_roi->set_params acquire_timelapse Acquire time-lapse image series set_params->acquire_timelapse measure_intensity Measure mean fluorescence intensity in ROI for each frame acquire_timelapse->measure_intensity normalize_data Normalize intensity data to initial value measure_intensity->normalize_data plot_data Plot normalized intensity vs. time normalize_data->plot_data calculate_half_life Fit exponential decay curve and calculate t(1/2) plot_data->calculate_half_life

Caption: Workflow for assessing the photostability of 5(6)-TAMRA SE.

troubleshooting_workflow start Rapid Signal Loss Observed check_intensity Check Excitation Intensity start->check_intensity reduce_intensity Reduce laser/lamp power check_intensity->reduce_intensity High check_exposure Check Exposure Time check_intensity->check_exposure Low reduce_intensity->check_exposure reduce_exposure Decrease camera exposure time check_exposure->reduce_exposure Long check_antifade Using Antifade Reagent? check_exposure->check_antifade Short reduce_exposure->check_antifade add_antifade Add antifade to mounting medium check_antifade->add_antifade No check_mounting_medium Check Mounting Medium check_antifade->check_mounting_medium Yes end Signal Stability Improved add_antifade->end replace_medium Use fresh or different mounting medium check_mounting_medium->replace_medium Old/Inappropriate check_mounting_medium->end OK replace_medium->end

Caption: Troubleshooting logic for rapid signal loss with 5(6)-TAMRA SE.

References

Technical Support Center: Optimizing 5(6)-TAMRA SE Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the pH and other critical parameters for successful conjugation of 5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA SE) to primary amines on biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the 5(6)-TAMRA SE labeling reaction?

The reaction is a nucleophilic acyl substitution. 5(6)-TAMRA SE contains an N-hydroxysuccinimide (NHS) ester reactive group. This group reacts with a deprotonated primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine residue on a protein, to form a stable, covalent amide bond.[1][2] The reaction releases N-hydroxysuccinimide (NHS) as a byproduct.[3]

Q2: What is the optimal pH for the labeling reaction and why is it critical?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 9.0, with many protocols specifically recommending a pH of 8.3-8.5.[1][3][4] The pH is the most critical factor for a successful reaction because it governs two competing processes:

  • Amine Reactivity: For the primary amine on your biomolecule to be reactive, it must be in its deprotonated, nucleophilic form (-NH₂). At a low pH, the amine is protonated (-NH₃⁺) and cannot react with the NHS ester.[2][4]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis (reaction with water), which increases dramatically at higher pH.[3] This competing reaction inactivates the dye, making it unable to label your target.[5]

Therefore, a pH of 8.3-8.5 provides the best balance, ensuring a sufficient concentration of reactive deprotonated amines while minimizing the rate of dye hydrolysis.[4][5]

Q3: What happens if my reaction pH is too low or too high?

  • pH < 7.0: The reaction rate will be extremely slow. Primary amines on the target molecule will be predominantly protonated (-NH₃⁺) and thus non-nucleophilic, leading to very low or no labeling efficiency.[2]

  • pH > 9.0: The hydrolysis of the TAMRA NHS ester will be very rapid. The dye will be inactivated by reacting with water faster than it can react with your target molecule, significantly reducing the labeling yield.[3][4] The half-life of an NHS ester can decrease from hours at pH 7 to just 10 minutes at pH 8.6.[3]

Q4: Which buffers are recommended for the labeling reaction?

It is essential to use a buffer that is free of primary amines.[5][6] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[4][7]

  • 0.1 M Sodium Borate (pH 8.0-8.5)[5][8]

  • Phosphate-Buffered Saline (PBS) (pH 7.2-7.5)[5][9]

  • HEPES (pH 7.2-8.0)[3][5]

Q5: Are there any buffers or substances I must avoid in my protein solution?

Yes. The presence of other molecules containing primary amines will compete with your target biomolecule for the dye, drastically reducing labeling efficiency.[5] Avoid the following:

  • Buffers: Tris, Glycine[5][6]

  • Other Additives: High concentrations of sodium azide (>3 mM), ammonium salts (e.g., ammonium sulfate), and protein stabilizers like BSA or gelatin.[5][8][10]

If your protein is in an incompatible buffer, you must perform a buffer exchange using methods like dialysis or gel filtration (desalting columns) before starting the reaction.[5][11]

Troubleshooting Guide

Problem: My labeling efficiency is very low, or I see no fluorescence signal.

Possible CauseTroubleshooting Steps
Incorrect Reaction pH Verify the pH of your reaction buffer is within the optimal 8.0-8.5 range. A pH that is too low results in unreactive protonated amines, while a pH that is too high rapidly hydrolyzes the dye.[5]
Hydrolyzed/Inactive Dye 5(6)-TAMRA SE is moisture-sensitive. Always allow the vial to warm to room temperature before opening to prevent condensation.[5] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[6][11]
Interfering Substances Ensure your protein solution is free from primary amine-containing buffers (Tris, glycine) or other nucleophiles. If necessary, perform a buffer exchange into a recommended reaction buffer (e.g., 0.1 M sodium bicarbonate).[5][10]
Low Protein Concentration Labeling efficiency is dependent on protein concentration. If the concentration is too low (<1 mg/mL), the reaction rate decreases.[9][10] Concentrate the protein if possible.

Problem: My labeled protein precipitated out of solution.

Possible CauseTroubleshooting Steps
Excessive Labeling (High DOL) TAMRA is a hydrophobic molecule. Attaching too many dye molecules can decrease the protein's solubility, leading to aggregation.[9][12] Reduce the dye-to-protein molar ratio in your next reaction.[9]
Suboptimal Buffer Conditions Ensure the pH and ionic strength of your final storage buffer are appropriate for your specific protein's stability.

Quantitative Data Summary

The efficiency of the labeling reaction is a trade-off between amine reactivity and NHS ester stability, both of which are pH-dependent.

pH RangeAmine ReactivityNHS Ester Stability (vs. Hydrolysis)Overall Labeling Efficiency
< 7.0 Very LowHighVery Low[2]
7.0 - 8.0 ModerateGoodModerate to Good[2]
8.0 - 9.0 HighModerate to LowOptimal [1][13][14]
> 9.0 HighVery LowPoor[3][4]

Experimental Protocols

General Protocol for Labeling a Protein with 5(6)-TAMRA SE

This protocol is a general guideline and may require optimization for your specific protein.

1. Preparation of Reagents:

  • Protein Solution: Dialyze or desalt the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Adjust the protein concentration to 1-10 mg/mL.[7][9]

  • TAMRA SE Stock Solution: Allow the vial of 5(6)-TAMRA SE to equilibrate to room temperature. Just before use, dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mg/mL stock solution.[7][11]

2. Labeling Reaction:

  • While gently vortexing, add the TAMRA SE stock solution to the protein solution. A starting point for optimization is a 5- to 10-fold molar excess of dye to protein.[6][7]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]

3. (Optional) Quenching the Reaction:

  • To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.[7][12] This step consumes any unreacted NHS ester.

4. Purification of the Conjugate:

  • Separate the labeled protein from unreacted dye and reaction byproducts. The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[7][11] Alternatively, dialysis or spin filtration can be used.[15]

  • Collect the first colored fraction, which contains the labeled protein.

5. Storage:

  • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA, adding glycerol to 50% for -20°C storage, or aliquoting and freezing.[6][10]

Visualizations

Workflow prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) react Combine & React (1-2 hr, RT, dark) prep_protein->react prep_dye Prepare Fresh Dye Stock Solution (in anhydrous DMSO) prep_dye->react quench Optional: Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (e.g., Desalting Column) react->purify if not quenching quench->purify final_product Purified TAMRA-Protein Conjugate purify->final_product

Caption: Workflow for protein labeling with 5(6)-TAMRA SE.

G cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.0 - 9.0) cluster_high_ph High pH (> 9.0) low_amine Amine (-NH₂) Protonated (-NH₃⁺) Non-Reactive low_result Result: Poor Labeling low_amine->low_result low_ester NHS Ester Stable Slow Hydrolysis opt_amine Amine (-NH₂) Deprotonated (-NH₂) Reactive! opt_result Result: Efficient Labeling opt_amine->opt_result opt_ester NHS Ester Moderately Stable Reaction Occurs opt_ester->opt_result high_amine Amine (-NH₂) Deprotonated (-NH₂) Reactive high_ester NHS Ester Unstable Rapid Hydrolysis! high_result Result: Poor Labeling high_ester->high_result

Caption: Effect of pH on reaction components and labeling outcome.

References

Technical Support Center: 5(6)-TAMRA SE (246256-50-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE), CAS 246256-50-8. Our goal is to help you improve the signal-to-noise ratio in your experiments and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is 5(6)-TAMRA SE and what are its primary applications?

5(6)-TAMRA SE is a bright, amine-reactive fluorescent dye belonging to the rhodamine family.[1][2][3][4] It is widely used for the covalent labeling of biomolecules containing primary or secondary amine groups, such as proteins, peptides, and amino-modified nucleic acids.[4][5] Its primary applications include fluorescence microscopy, flow cytometry, immunofluorescence, and Fluorescence Resonance Energy Transfer (FRET) assays.[3][4][6]

Q2: What are the key spectral properties of 5(6)-TAMRA SE?

The spectral properties of 5(6)-TAMRA SE are crucial for designing experiments and setting up instrumentation.

PropertyValue
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Molar Extinction Coefficient (ε) ~90,000 - 92,000 M⁻¹cm⁻¹
Recommended Laser Line 532 nm or 561 nm

Note: Spectral properties can be influenced by the solvent, pH, and the conjugated biomolecule.[7]

Q3: Why am I experiencing a low signal-to-noise ratio in my experiment?

A low signal-to-noise ratio (SNR) can be attributed to several factors, including a weak signal or high background fluorescence.[1] Common causes include:

  • Inefficient labeling of the target molecule.[1]

  • Non-specific binding of the dye to surfaces or other proteins.[1]

  • High background fluorescence from unbound dye.

  • Autofluorescence from cells or media components.

  • Photobleaching of the fluorescent signal.[1]

  • Fluorescence quenching due to excessive labeling.

Troubleshooting Guide

This guide addresses common issues encountered when using 5(6)-TAMRA SE and provides step-by-step solutions to improve your signal-to-noise ratio.

Problem 1: Low Fluorescence Signal

A weak signal can result from inefficient labeling or degradation of the dye.

Workflow for Troubleshooting Low Fluorescence Signal

Low_Signal_Workflow start Low Fluorescence Signal check_labeling Verify Labeling Efficiency start->check_labeling check_dye Assess Dye Integrity start->check_dye instrument_settings Verify Instrument Settings start->instrument_settings check_dol Calculate Degree of Labeling (DOL) check_labeling->check_dol If labeling is suspected check_buffer Check Reaction Buffer pH (8.0-9.0) check_labeling->check_buffer optimize_ratio Optimize Dye:Protein Molar Ratio check_dol->optimize_ratio solution Signal Improved optimize_ratio->solution check_buffer->solution storage Proper Storage (-20°C, desiccated, dark) check_dye->storage fresh_solution Use Freshly Prepared Dye Solution check_dye->fresh_solution fresh_solution->solution filters Correct Excitation/Emission Filters instrument_settings->filters exposure Optimize Exposure Time & Gain instrument_settings->exposure exposure->solution

Caption: Workflow for troubleshooting a low fluorescence signal.

Solutions:

  • Optimize Labeling Conditions:

    • Dye-to-Protein Ratio: The recommended molar ratio of dye to protein is typically between 10:1 and 20:1.[1] It is advisable to test a few different ratios to find the optimal one for your specific protein.[1] For IgG antibodies, a dye-to-protein molar ratio of 5:1 to 10:1 is a good starting point.[8]

    • pH of Reaction Buffer: The reaction between the NHS ester of TAMRA and primary amines is most efficient at a pH of 8.0-9.0.[9] Using a buffer such as 0.1 M sodium bicarbonate is recommended.[9] Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the dye.[5]

    • Protein Concentration: For optimal labeling, the protein concentration should be between 2-10 mg/mL.[5] Lower concentrations can significantly reduce labeling efficiency.[5]

  • Ensure Dye Integrity:

    • Storage: 5(6)-TAMRA SE should be stored at -20°C, protected from light and moisture.[1]

    • Fresh Solutions: Always prepare fresh solutions of the dye in anhydrous DMSO or DMF immediately before use.[9]

  • Verify Instrument Settings:

    • Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for TAMRA (Excitation max: ~555 nm, Emission max: ~580 nm).[10]

    • Use appropriate filters and optimize the detector gain and exposure time to maximize signal detection without saturating the detector.

Problem 2: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Workflow for Troubleshooting High Background Fluorescence

High_Background_Workflow start High Background Fluorescence check_unbound_dye Presence of Unbound Dye start->check_unbound_dye check_nonspecific_binding Non-specific Binding start->check_nonspecific_binding check_autofluorescence Autofluorescence start->check_autofluorescence purification Purify Conjugate (e.g., Gel Filtration) check_unbound_dye->purification solution Background Reduced purification->solution blocking Use Blocking Agents (e.g., BSA) check_nonspecific_binding->blocking washing Increase Washing Steps check_nonspecific_binding->washing optimize_concentration Optimize Conjugate Concentration check_nonspecific_binding->optimize_concentration washing->solution control_samples Use Unlabeled Control Samples check_autofluorescence->control_samples background_subtraction Apply Background Subtraction check_autofluorescence->background_subtraction background_subtraction->solution

Caption: Workflow for troubleshooting high background fluorescence.

Solutions:

  • Remove Unbound Dye: It is critical to remove all unreacted dye after the labeling reaction.[1] Size-exclusion chromatography (e.g., gel filtration columns like Sephadex G-25) is a highly effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[1][5] Dialysis can also be used.

  • Reduce Non-specific Binding:

    • Blocking: For cell-based assays, use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites.[1]

    • Washing: Increase the number and duration of washing steps after incubation with the labeled conjugate to remove non-specifically bound molecules.[1]

    • Optimize Concentration: Using an excessively high concentration of the TAMRA-conjugate can lead to increased background signal.[10] Titrate the conjugate to find the lowest effective concentration that provides a good signal.

  • Address Autofluorescence:

    • Control Samples: Always include an unlabeled control to assess the level of autofluorescence from your sample (e.g., cells, tissue).

    • Background Subtraction: Use image analysis software to perform background subtraction.

Problem 3: Photobleaching

Photobleaching is the irreversible fading of the fluorescent signal upon exposure to excitation light.

Solutions:

  • Minimize Light Exposure: Protect the sample from light during all steps of the experiment, including incubation, washing, and imaging.[1]

  • Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium for fluorescence microscopy.[1]

  • Optimize Imaging Settings: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a detectable signal.[1]

Experimental Protocols

Protocol 1: Protein Labeling with 5(6)-TAMRA SE

This protocol provides a general procedure for labeling proteins, such as antibodies, with 5(6)-TAMRA SE.

1. Preparation of Protein and Dye

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) at a concentration of 2-10 mg/mL.[5][9]

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions.[5] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation:

    • Allow the vial of 5(6)-TAMRA SE to warm to room temperature before opening.

    • Immediately before use, dissolve the 5(6)-TAMRA SE in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[9]

2. Conjugation Reaction

  • Add the dissolved 5(6)-TAMRA SE to the protein solution while gently vortexing. The recommended molar ratio of dye to protein is between 10:1 and 20:1.[1][9]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification of the Conjugate

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS pH 7.2-7.4).[5]

  • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

1. Measure Absorbance

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~555 nm (Amax for TAMRA) using a spectrophotometer.

2. Calculate DOL

The DOL can be calculated using the following formula:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

Where:

  • Amax is the absorbance at ~555 nm.

  • A280 is the absorbance at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • εdye is the molar extinction coefficient of TAMRA at ~555 nm (e.g., ~91,000 M⁻¹cm⁻¹).

  • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for TAMRA).

An optimal DOL for most antibodies is typically between 2 and 4.[10] Excessive labeling can lead to fluorescence quenching.[10]

References

Technical Support Center: Troubleshooting Non-Specific Binding of 5(6)-TAMRA SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background and false-positive signals when using 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of fluorescent conjugates?

Non-specific binding refers to the adherence of fluorescently labeled molecules, such as TAMRA-conjugated antibodies or other probes, to unintended cellular or tissue components. This phenomenon can be caused by several factors including ionic interactions, hydrophobic interactions, and interactions with endogenous molecules, leading to high background fluorescence and difficulty in distinguishing the true signal from noise.[1]

Q2: What are the primary causes of high background staining with TAMRA conjugates?

High background staining with TAMRA conjugates can stem from several sources:

  • Hydrophobic Interactions: Both the fluorescent dye and proteins can possess hydrophobic regions that non-specifically interact with cellular components.[1][2][3] The TAMRA dye itself is hydrophobic and can contribute significantly to this issue.[2][3]

  • Ionic Interactions: Charged molecules on the conjugate can interact with oppositely charged molecules in the sample.[1][3]

  • Antibody/Probe Concentration: Using an excessively high concentration of the primary or secondary antibody is a frequent cause of non-specific binding.[1][2]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the tissue or cells can lead to indiscriminate binding of the conjugate.[1][2]

  • Insufficient Washing: Inadequate washing steps may fail to remove unbound conjugates, contributing to background noise.[1][2]

  • Dye Properties: The chemical properties of the dye itself, particularly its hydrophobicity, can influence its propensity for non-specific binding.[1][4][5]

  • Conjugate Quality: Aggregates or impurities in the conjugate can cause non-specific staining.[1]

Q3: How does the dye-to-protein ratio (DOL) affect non-specific binding?

The dye-to-protein ratio, or degree of labeling (DOL), can impact non-specific binding. While a higher DOL can increase signal intensity, it can also increase the overall hydrophobicity of the conjugate, potentially leading to more non-specific interactions.[1] It is crucial to optimize the DOL for each specific application.

Troubleshooting Guides

Problem: High Background Fluorescence Across the Entire Sample

This is a common issue that can often be resolved by optimizing your experimental protocol.

Troubleshooting Workflow

start High Background Observed step1 Step 1: Optimize Conjugate Concentration start->step1 step2 Step 2: Optimize Blocking Protocol step1->step2 If background persists end_success Problem Resolved step1->end_success Background Reduced step3 Step 3: Improve Washing Steps step2->step3 If background persists step2->end_success Background Reduced step4 Step 4: Evaluate Conjugate Quality step3->step4 If background persists step3->end_success Background Reduced step4->end_success Background Reduced end_fail Consult Further Resources step4->end_fail If background persists cluster_causes Causes of Non-Specific Binding hydrophobic Hydrophobic Interactions conjugate TAMRA Conjugate ionic Ionic Interactions concentration High Conjugate Concentration blocking Inadequate Blocking washing Insufficient Washing aggregation Conjugate Aggregation target Specific Target conjugate->target Specific Binding nonspecific_site Non-Specific Site conjugate->nonspecific_site Non-Specific Binding signal Specific Signal target->signal background Background Noise nonspecific_site->background

References

Technical Support Center: 5(6)-TAMRA SE Stability and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5(6)-Carboxytetramethylrhodamine, succinimidyl ester (5(6)-TAMRA SE) in various buffers. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the success of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5(6)-TAMRA SE and what is it used for?

5(6)-TAMRA SE is a popular amine-reactive fluorescent dye used for covalently labeling proteins, peptides, and amine-modified oligonucleotides.[1][2] The succinimidyl ester (SE) moiety reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond.[3] This makes it a valuable tool for creating fluorescently-labeled biomolecules for applications in immunochemistry, fluorescence microscopy, and flow cytometry.[4]

Q2: What is the optimal pH for reacting 5(6)-TAMRA SE with a primary amine?

The optimal pH for labeling with 5(6)-TAMRA SE is a compromise between maximizing the reactivity of the target amine and minimizing the hydrolysis of the SE ester. The recommended pH range is typically between 7.2 and 8.5.[5] A very common and effective pH for labeling antibodies is approximately 8.3.[4] Below pH 7.2, the target primary amines are mostly protonated and thus less nucleophilic, leading to a slow reaction rate. Above pH 8.5, the rate of hydrolysis of the SE ester increases dramatically, which can significantly reduce the labeling efficiency.[5]

Q3: Which buffers are recommended for conjugation reactions with 5(6)-TAMRA SE?

It is crucial to use amine-free buffers for conjugation reactions. Commonly recommended buffers include:

  • Phosphate buffer (e.g., 0.1 M sodium phosphate) for reactions in the pH 7.2-8.0 range.[6]

  • Sodium bicarbonate buffer (e.g., 0.1 M) for reactions at a pH of approximately 8.3.[4][7]

  • HEPES buffer is also a suitable option for maintaining pH in the physiological range.[7]

  • Borate buffer can be used for reactions in the pH 8.0-9.0 range.[7]

Q4: Are there any buffers I should avoid when using 5(6)-TAMRA SE?

Yes. You must avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the dye. Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)[7]

  • Glycine [7]

These buffers can, however, be used to quench the reaction after the desired incubation time.

Q5: How should I prepare and store 5(6)-TAMRA SE solutions?

5(6)-TAMRA SE is susceptible to hydrolysis in the presence of moisture.

  • Solid Form: Store the solid dye at -20°C, protected from light and moisture.[4]

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8] These stock solutions can be stored in aliquots at -20°C for up to three months.[4]

  • Working Solutions: Aqueous working solutions of 5(6)-TAMRA SE are not stable and should be prepared immediately before use.[9] Do not store the dye in aqueous buffers.[9]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of 5(6)-TAMRA SE: The dye was exposed to moisture or stored improperly. Aqueous working solutions were not used immediately.Prepare fresh stock solutions in anhydrous DMSO or DMF. Use aqueous dilutions immediately. Perform a quality control check on the dye's reactivity (see protocols below).
Incorrect Buffer pH: The pH of the reaction buffer is too low ( <7.2), resulting in protonated, unreactive amines.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 7.2-8.5.
Presence of Competing Amines: The buffer (e.g., Tris, glycine) or sample contains primary amines that compete with the target molecule for the dye.Perform a buffer exchange of your sample into a recommended amine-free buffer (e.g., phosphate, bicarbonate) using dialysis or a desalting column.
Inconsistent Results Inconsistent Reagent Quality: The 5(6)-TAMRA SE has degraded over time due to repeated exposure to ambient moisture.Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles and moisture exposure. Qualitatively assess the reactivity of the dye before critical experiments.
Precipitation During Reaction Low Aqueous Solubility of the Dye: Adding a large volume of the DMSO/DMF stock solution to the aqueous buffer can cause precipitation.Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).
Protein Aggregation: The change in pH or addition of the dye solution may cause the protein to become unstable and aggregate.Ensure your protein is soluble and stable in the chosen reaction buffer and pH. Consider performing the reaction at a lower protein concentration.

Quantitative Data: Stability of NHS Esters in Aqueous Buffers

The stability of the succinimidyl ester is highly dependent on the pH of the aqueous solution. The primary degradation pathway is hydrolysis, which renders the dye incapable of reacting with amines. The table below summarizes the approximate half-life of a typical NHS ester at various pH values.

pHTemperature (°C)Approximate Half-Life
7.004-5 hours[6]
7.0Room Temperature~7 hours[10]
8.04~1 hour[7]
8.0Room Temperature~30 minutes[6]
8.6410 minutes[7]
8.6Room Temperature~10 minutes[10]
9.0Room Temperature<10 minutes[11]

Note: These values are for typical NHS esters and can vary depending on the specific molecule and buffer conditions. The trend of decreasing stability with increasing pH is the key takeaway.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Qualitative Assessment of 5(6)-TAMRA SE Activity

This rapid assay can be used to confirm if your 5(6)-TAMRA SE is still active. It is based on the principle that the N-hydroxysuccinimide (NHS) leaving group, which is released upon hydrolysis, absorbs light in the 260-280 nm range.[12]

Materials:

  • 5(6)-TAMRA SE reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5-1.0 N Sodium Hydroxide (NaOH)[12]

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the 5(6)-TAMRA SE and dissolve it in 2 mL of the amine-free buffer. If the dye is not water-soluble, first dissolve it in a small amount of anhydrous DMSO and then dilute with the buffer.[13]

  • Prepare Control: Prepare a control tube containing only the buffer (and DMSO if used).

  • Initial Measurement: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the 5(6)-TAMRA SE solution (A_initial).[9]

  • Forced Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Mix by vortexing for 30 seconds.[13]

  • Final Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final). This measurement should be taken within one minute.[13]

Interpretation of Results:

  • Active Reagent: If A_final is significantly greater than A_initial, the 5(6)-TAMRA SE is active.[13]

  • Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance, the reagent has likely been hydrolyzed and is inactive.[13]

Protocol 2: HPLC-Based Method for Quantitative Stability Assessment

For a more quantitative analysis of 5(6)-TAMRA SE stability, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the active dye from its hydrolyzed, more polar counterpart.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[14]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[14]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[14]

  • Buffer of interest for stability testing (e.g., 0.1 M phosphate buffer at a specific pH)

  • 5(6)-TAMRA SE stock solution in anhydrous DMSO

Procedure:

  • Prepare Samples: At time zero, dilute a small amount of the 5(6)-TAMRA SE stock solution into the buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Incubate: Incubate the solution at a controlled temperature (e.g., room temperature).

  • Inject and Analyze: At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the sample onto the HPLC system.

  • Elution: Use a gradient elution method to separate the components. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Detection: Monitor the elution profile at a wavelength where both the active and hydrolyzed forms of TAMRA absorb (e.g., ~550 nm). The active 5(6)-TAMRA SE will have a longer retention time than its more polar hydrolyzed form.

  • Data Analysis: Integrate the peak areas for the active and hydrolyzed forms at each time point. Plot the percentage of the active form remaining versus time to determine the hydrolysis rate and half-life in the tested buffer.

Visualizations

Hydrolysis_Pathway TAMRA_SE 5(6)-TAMRA SE (Active Ester) Hydrolyzed_TAMRA Hydrolyzed 5(6)-TAMRA (Inactive Carboxylic Acid) TAMRA_SE->Hydrolyzed_TAMRA Hydrolysis NHS N-Hydroxysuccinimide (Leaving Group) TAMRA_SE->NHS Release H2O Water (H₂O) H2O->Hydrolyzed_TAMRA Troubleshooting_Flowchart Start Low Labeling Efficiency Check_Reagent Is the 5(6)-TAMRA SE solution freshly prepared from a properly stored stock? Start->Check_Reagent Check_Buffer Is the reaction buffer amine-free (e.g., no Tris)? Check_Reagent->Check_Buffer Yes Solution_Reagent Prepare fresh dye solution from anhydrous stock. Check_Reagent->Solution_Reagent No Check_pH Is the buffer pH within the optimal range (7.2-8.5)? Check_Buffer->Check_pH Yes Solution_Buffer Perform buffer exchange into an appropriate buffer (e.g., PBS, bicarbonate). Check_Buffer->Solution_Buffer No Solution_pH Adjust buffer pH to the optimal range. Check_pH->Solution_pH No Success Labeling Efficiency Improved Check_pH->Success Yes Solution_Reagent->Success Solution_Buffer->Success Solution_pH->Success

References

Technical Support Center: Enhancing the Solubility of TAMRA-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with TAMRA-labeled peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my TAMRA-labeled peptide insoluble in aqueous buffers?

A1: The insolubility of TAMRA-labeled peptides is a frequent issue, primarily due to the hydrophobic nature of the TAMRA (tetramethylrhodamine) dye itself.[1] This inherent hydrophobicity can significantly decrease the overall solubility of the peptide to which it is conjugated. Other contributing factors include the intrinsic amino acid sequence of the peptide (a high proportion of hydrophobic residues), the peptide's net charge at a given pH, and its propensity to form secondary structures that can lead to aggregation.[1][2]

Q2: What is the recommended first step for dissolving a new TAMRA-labeled peptide?

A2: Before attempting to dissolve the entire sample, it is best practice to test the solubility of a small aliquot.[3][4] For most peptides, the initial solvent to try is sterile, distilled water.[2] If the peptide has a net charge (acidic or basic), it is likely to dissolve in an aqueous solution with an adjusted pH.[5] For hydrophobic peptides that do not dissolve in water, the use of organic co-solvents is typically necessary.[3][4]

Q3: How does pH affect the solubility and stability of my TAMRA-labeled peptide?

A3: The pH of the solution has a dual effect on TAMRA-labeled peptides. Firstly, the fluorescence of TAMRA is pH-sensitive, with its intensity diminishing in alkaline environments (pH > 8.0) due to structural changes in the rhodamine backbone.[1][6] For optimal fluorescence, neutral to slightly acidic conditions are recommended.[6] Secondly, pH influences the net charge of the peptide. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, and are more prone to aggregation.[1] Adjusting the pH of the buffer to be at least one to two units away from the pI can increase the peptide's net charge and improve its solubility.[1]

Q4: Can sonication be used to aid in dissolving my peptide?

A4: Yes, sonication can be a useful technique to break up peptide aggregates and enhance the rate of dissolution.[1][3] However, it should be applied cautiously, as excessive sonication can generate heat, which may lead to degradation of the peptide.[3] It is recommended to use short bursts of sonication and to keep the sample on ice between bursts.[3]

Q5: How can I prevent my TAMRA-labeled peptide from aggregating over time?

A5: Proper storage is crucial to prevent aggregation. Lyophilized peptides should be stored at -20°C or -80°C and protected from moisture.[7] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] For peptides containing oxidation-prone residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is advisable to use oxygen-free solvents for dissolution and to purge the vial with an inert gas like nitrogen or argon before sealing for storage.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with TAMRA-labeled peptides.

Problem 1: The lyophilized peptide does not dissolve in the initial aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Hydrophobic Peptide Sequence or TAMRA Dye Dissolve the peptide in a minimal amount of an organic co-solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer.[1][4]The peptide dissolves in the organic solvent, and the subsequent addition of aqueous buffer results in a clear solution.
Peptide is at its Isoelectric Point (pI) Adjust the pH of the buffer. For acidic peptides, use a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate). For basic peptides, use a slightly acidic buffer (e.g., 10-25% acetic acid).[5][8]The peptide dissolves as its net charge increases, leading to greater repulsion between peptide molecules.
Peptide Aggregation Use sonication in short bursts while keeping the sample on ice.[3] Alternatively, for highly aggregated peptides, dissolve in a denaturing agent like 6 M guanidine hydrochloride or 8 M urea, followed by dilution.[2]Aggregates are broken up, leading to a clear solution.
Problem 2: The peptide solution becomes cloudy or forms a precipitate after initial dissolution.
Potential Cause Troubleshooting Step Expected Outcome
Exceeded Solubility Limit in the Final Buffer Increase the proportion of the organic co-solvent in the final solution.[4] Note that the final concentration of the organic solvent must be compatible with your downstream application.The precipitate redissolves, and the solution remains clear.
Slow Aggregation Over Time Add a non-ionic detergent such as 0.01% Tween® 20 or Triton™ X-100 to the buffer.[1]The detergent helps to stabilize the peptide and prevent aggregation.
Incorrect Storage Prepare fresh solutions from lyophilized powder and store as single-use aliquots at -80°C.[7]Freshly prepared solutions are clear and free of precipitate.

Data Presentation

The following tables provide quantitative data to guide the selection of appropriate solubilization conditions.

Table 1: Recommended Co-solvents for Hydrophobic TAMRA-Labeled Peptides

Co-solvent Typical Starting Concentration Notes
Dimethyl Sulfoxide (DMSO) 10-50% (v/v) for initial dissolution, then dilute.[4]Good for most peptides, but can oxidize Cys and Met residues.[3] Low toxicity for cell-based assays.[4]
Dimethylformamide (DMF) 10-50% (v/v) for initial dissolution, then dilute.[4]A good alternative to DMSO, especially for peptides containing Cys or Met.[2]
Acetonitrile (ACN) 10-50% (v/v) for initial dissolution, then dilute.[4]Volatile, which can be advantageous for removal but may complicate concentration determination.[4]
Isopropanol As needed for initial dissolution.[5]Can be effective for some hydrophobic peptides.
Trifluoroethanol (TFE) As needed for initial dissolution.[9]A strong co-solvent that can disrupt secondary structures.

Table 2: pH Adjustment for Charged TAMRA-Labeled Peptides

Peptide Type Recommended pH Adjustment Rationale
Acidic (Net Negative Charge) Dissolve in a basic buffer (pH > 7.4), e.g., 0.1 M ammonium bicarbonate.[8]Increases the negative charge, enhancing solubility.
Basic (Net Positive Charge) Dissolve in an acidic buffer (pH < 7.4), e.g., 10-30% acetic acid.[2]Increases the positive charge, enhancing solubility.
Neutral (Net Zero Charge) Use of organic co-solvents is typically required.[3]Lacks sufficient charge for repulsion in aqueous solutions.

Table 3: Impact of PEGylation on Peptide Properties

Property Unmodified Peptide PEGylated Peptide Reference
Solubility Often low, especially for hydrophobic sequences.Significantly increased due to the hydrophilic nature of the PEG chain.[10]
Aggregation Prone to aggregation.Reduced due to steric hindrance from the PEG chain.[11]
In Vivo Half-life Generally short due to rapid clearance.Extended due to increased hydrodynamic size.[10]

Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Hydrophobic TAMRA-Labeled Peptide
  • Equilibrate : Allow the vial of lyophilized TAMRA-labeled peptide to equilibrate to room temperature before opening to prevent condensation.[3]

  • Initial Dissolution : Add a minimal volume of a suitable organic co-solvent (e.g., DMSO, DMF) to the vial. This should be approximately 10-20% of your final desired volume.[1]

  • Vortex/Sonicate : Gently vortex or sonicate the solution for a few minutes to ensure the peptide is completely dissolved.[1]

  • Dilution : Slowly add your desired aqueous buffer to the peptide solution in a dropwise manner while continuously vortexing.[1]

  • Observation : Monitor the solution for any signs of cloudiness or precipitation. If this occurs, you may have exceeded the peptide's solubility in that particular buffer composition.

  • Troubleshooting : If precipitation occurs, try adding a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20) or increase the proportion of the organic co-solvent.[1]

  • Clarification : If insoluble aggregates remain, centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet the aggregates.[1]

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube.

  • Concentration Determination : Determine the final peptide concentration using UV-Vis spectroscopy by measuring the absorbance of the TAMRA dye (around 555 nm).[1]

Protocol 2: TAMRA-NHS Ester Labeling of a Peptide
  • Peptide Dissolution : Dissolve the peptide in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer).

  • Dye Preparation : Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]

  • Labeling Reaction : Add the TAMRA-NHS ester solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (dye:peptide).[1]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[1]

  • Quenching : Stop the reaction by adding a quenching reagent, such as hydroxylamine or Tris buffer, to a final concentration of 50-100 mM.[1]

  • Purification : Purify the TAMRA-labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_dissolution Peptide Dissolution Workflow start Lyophilized TAMRA-Peptide co_solvent Add minimal organic co-solvent (e.g., DMSO) start->co_solvent dissolve Vortex / Sonicate co_solvent->dissolve add_buffer Slowly add aqueous buffer dissolve->add_buffer observe Observe for precipitation add_buffer->observe clear_solution Clear Solution observe->clear_solution No precipitate Precipitate Forms observe->precipitate Yes troubleshoot Troubleshoot (e.g., add detergent, increase co-solvent) precipitate->troubleshoot troubleshoot->add_buffer

Caption: A workflow for the systematic dissolution of hydrophobic TAMRA-labeled peptides.

logical_relationships cluster_factors Factors Influencing TAMRA-Peptide Solubility solubility Peptide Solubility hydrophobicity Hydrophobicity (TAMRA & Peptide Sequence) solubility->hydrophobicity inversely proportional charge Net Charge (pH dependent) solubility->charge directly proportional aggregation Aggregation Tendency solubility->aggregation inversely proportional hydrophobicity->aggregation dol Degree of Labeling (DOL) dol->hydrophobicity linkers Solubility-Enhancing Linkers (e.g., PEG) linkers->solubility

Caption: Key factors influencing the solubility of TAMRA-labeled peptides and their interrelationships.

References

Validation & Comparative

A Head-to-Head Comparison: 5(6)-TAMRA SE vs. Alexa Fluor 555 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly influences the outcome of protein labeling experiments. This guide provides an in-depth, data-supported comparison of two widely used amine-reactive dyes: 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (5(6)-TAMRA SE) and Alexa Fluor 555 Succinimidyl Ester. This objective analysis will assist in making an informed choice for specific research applications.

Executive Summary

5(6)-TAMRA SE is a traditional rhodamine-based dye that has been a workhorse in bioconjugation for many years due to its ready availability and acceptable performance in many applications. However, modern fluorophores, such as Alexa Fluor 555, have been engineered to offer significant improvements in key performance metrics. Alexa Fluor 555 is demonstrably brighter and more photostable than 5(6)-TAMRA SE, making it the superior choice for demanding applications such as high-resolution imaging and quantitative assays where signal stability and intensity are paramount. While 5(6)-TAMRA SE may be a cost-effective option for routine applications, Alexa Fluor 555 provides enhanced sensitivity and more robust and reproducible data.

Performance Characteristics: A Quantitative Overview

The selection of a fluorescent dye is often a trade-off between performance and cost. While 5(6)-TAMRA SE is a more economical option, Alexa Fluor 555, a member of the advanced Alexa Fluor family of dyes, generally provides superior brightness and photostability.[1] The following tables summarize the key photophysical and performance properties of each dye.

Property5(6)-TAMRA SEAlexa Fluor 555
Excitation Maximum (nm) ~540 - 554~555
Emission Maximum (nm) ~565 - 577~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) > 90,000> 150,000
Quantum Yield (Φ) ~0.1~0.1
Relative Brightness ModerateHigh
Photostability GoodHigh
pH Sensitivity ModerateLow (pH 4-10)
Reactive Group N-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester
Target Residue Primary amines (e.g., lysine, N-terminus)Primary amines (e.g., lysine, N-terminus)

Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.[2][3]

In-Depth Performance Analysis

Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Alexa Fluor 555 possesses a significantly higher molar extinction coefficient, meaning it absorbs light more efficiently than 5(6)-TAMRA SE.[4] While the quantum yields are comparable, the superior light-absorbing capacity of Alexa Fluor 555 results in brighter protein conjugates, which is a distinct advantage in applications where the target protein is of low abundance.[1]

Photostability

For applications that require prolonged or intense light exposure, such as time-lapse microscopy or single-molecule studies, photostability is a critical factor. Alexa Fluor 555 exhibits significantly greater photostability compared to 5(6)-TAMRA SE, allowing for longer observation times and the acquisition of more robust and reproducible data.[1] This increased resistance to photobleaching means that the fluorescent signal from Alexa Fluor 555 decays at a slower rate under continuous illumination.

pH Sensitivity

The fluorescence of Alexa Fluor 555 is stable over a broad pH range (pH 4-10), which is a crucial advantage for live-cell imaging where intracellular pH can fluctuate.[1] In contrast, the fluorescence of 5(6)-TAMRA SE can be more susceptible to changes in pH.

Experimental Protocols

The following are generalized protocols for the covalent labeling of proteins with 5(6)-TAMRA SE and Alexa Fluor 555 NHS esters. Optimization may be required for specific proteins and applications.

General Protein Labeling Protocol with NHS Ester Dyes

This protocol is applicable to both 5(6)-TAMRA SE and Alexa Fluor 555 NHS Ester.

1. Preparation of Protein Solution:

  • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[5]

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[5]

2. Preparation of Dye Stock Solution:

  • Immediately before use, dissolve the 5(6)-TAMRA SE or Alexa Fluor 555 NHS Ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[5]

3. Conjugation Reaction:

  • Add the dye stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio of dye to protein will depend on the protein and the desired degree of labeling, but a starting point of a 10-fold molar excess of dye to protein is recommended.[5]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.

5. Determination of Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

Visualizing Experimental Workflows and Biological Pathways

To aid in the understanding of the experimental process and the application of these fluorescently labeled proteins, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) conjugation Conjugation (Add dye to protein, incubate for 1 hr at RT, protected from light) prep_protein->conjugation prep_dye Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO or DMF) prep_dye->conjugation purify Purification (Remove unreacted dye via desalting column or dialysis) conjugation->purify analyze Analysis (Determine Degree of Labeling (DOL) via absorbance) purify->analyze

Caption: A generalized experimental workflow for protein labeling with NHS ester dyes.

Fluorescently labeled proteins are invaluable tools for studying cellular processes. For instance, an antibody labeled with Alexa Fluor 555 could be used to visualize the localization and trafficking of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling.

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Akt Akt PI3K->Akt Akt->Nucleus Influences Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates

References

A Head-to-Head Comparison: 5(6)-TAMRA SE vs. Cy3 for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of oligonucleotides is fundamental to a vast array of applications, from quantitative PCR (qPCR) to Förster Resonance Energy Transfer (FRET) and fluorescence in situ hybridization (FISH). The choice of fluorescent dye is a critical decision that can significantly influence experimental outcomes. This guide provides an in-depth, objective comparison of two widely used fluorescent dyes for oligonucleotide labeling: 5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA SE) and Cyanine3 (Cy3).

At a Glance: Key Performance Indicators

A summary of the key quantitative data for 5(6)-TAMRA SE and Cy3 is presented below, allowing for a quick and easy comparison.

Property5(6)-TAMRA SECy3
Dye Class RhodamineCyanine
Excitation Maximum (nm) ~546 - 555~550 - 554
Emission Maximum (nm) ~575 - 580~568 - 570
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000 - 92,000~150,000
Quantum Yield 0.3 - 0.5~0.15 (can increase upon conjugation)
Photostability Good to HighModerate to High
pH Sensitivity Fluorescence can be pH-dependentRelatively pH-insensitive
Hydrophobicity More hydrophobicLess hydrophobic

Delving Deeper: A Detailed Comparison

Spectral Properties

Both 5(6)-TAMRA SE and Cy3 are bright, orange-red fluorescent dyes, making them compatible with similar fluorescence detection channels. TAMRA, a rhodamine-based dye, and Cy3, a cyanine-based dye, have closely overlapping excitation and emission spectra. However, Cy3 boasts a significantly higher molar extinction coefficient, which often translates to brighter initial signals. The quantum yield of TAMRA is generally higher than that of free Cy3, but the quantum yield of Cy3 can increase upon conjugation to biomolecules.[1][2] One notable difference is TAMRA's broader emission spectrum compared to the narrower spectrum of Cy3.[3] This can be a crucial factor in multiplexing experiments where minimizing spectral overlap is essential.

Chemical Reactivity and Labeling Chemistry

Both 5(6)-TAMRA SE and Cy3 are commonly available as N-hydroxysuccinimide (NHS) esters. This reactive group readily forms a stable amide bond with primary aliphatic amines, such as those introduced at the 5' or 3' end of an oligonucleotide via an amino-modifier C6 linker. This makes the labeling process for both dyes very similar.

The general workflow for labeling an amino-modified oligonucleotide with either 5(6)-TAMRA SE or Cy3 NHS ester involves dissolving the dye in an anhydrous solvent like DMSO and reacting it with the oligonucleotide in a slightly alkaline buffer (pH 8.0-9.0).

OligoLabelingWorkflow Oligo Amino-Modified Oligonucleotide Reaction Conjugation Reaction (pH 8.0-9.0) Oligo->Reaction Dye 5(6)-TAMRA SE or Cy3 NHS Ester in DMSO Dye->Reaction Purification Purification (e.g., HPLC, Gel Filtration) Reaction->Purification LabeledOligo Labeled Oligonucleotide Purification->LabeledOligo

Oligonucleotide Labeling Workflow
Performance in Key Applications

Förster Resonance Energy Transfer (FRET)

Both TAMRA and Cy3 are extensively used in FRET-based assays, often as acceptors. A common FRET pair for TAMRA is 6-carboxyfluorescein (FAM) as the donor.[4] The spectral overlap between FAM's emission and TAMRA's absorption allows for efficient energy transfer.[3] Similarly, Cy3 is a versatile FRET partner and can act as a donor for Cy5 or as an acceptor for FAM.[5][6] The choice between a FAM-TAMRA and a FAM-Cy3 pair may depend on the specific distance being measured and the desired spectral characteristics.

FRET_Signaling D_ground D D_excited D* D_excited->D_ground Fluorescence A_ground A D_excited->A_ground FRET A_excited A* A_excited->A_ground Fluorescence Excitation Excitation Light Excitation->D_ground Excitation Donor_Emission Donor Emission Acceptor_Emission Acceptor Emission

FRET Signaling Pathway

Quantitative PCR (qPCR)

In the context of qPCR probes like TaqMan probes, TAMRA has historically been used as a quencher for reporters like FAM.[4][7] However, because TAMRA is itself fluorescent, it can contribute to background signal.[8][9] This has led to the increased popularity of dark quenchers. Cy3, on the other hand, is more commonly employed as a reporter dye in qPCR probes, often paired with a dark quencher like Black Hole Quencher (BHQ).[10]

Photostability and Environmental Sensitivity

Both dyes exhibit good to high photostability, which is crucial for applications requiring prolonged or intense light exposure, such as single-molecule studies.[1][11] However, some studies suggest that rhodamine-based dyes like TAMRA may offer superior photostability compared to cyanine dyes.[3][12] The fluorescence of TAMRA can be more sensitive to pH, with optimal performance in neutral to slightly acidic conditions.[1] Cy3 is generally considered to be less sensitive to pH fluctuations.[2] The local environment, including the adjacent nucleotide sequence, can also influence the fluorescence intensity of both dyes.[13]

Experimental Protocols

General Protocol for Labeling Amino-Modified Oligonucleotides with 5(6)-TAMRA SE or Cy3 NHS Ester

This protocol provides a general guideline for the post-synthesis labeling of an amino-modified oligonucleotide.

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • 5(6)-TAMRA SE or Cy3 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Purification system (e.g., HPLC or gel filtration columns)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in the sodium bicarbonate buffer to a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the 5(6)-TAMRA SE or Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved dye solution to the oligonucleotide solution. A molar excess of dye to oligonucleotide (typically 10-20 fold) is recommended to ensure efficient labeling.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye and byproducts using a suitable method such as reverse-phase HPLC or a gel filtration column.

  • Quantification and Storage: Determine the concentration and labeling efficiency of the final product. Store the labeled oligonucleotide at -20°C, protected from light.

Advantages and Disadvantages

DyeAdvantagesDisadvantages
5(6)-TAMRA SE - Good to high photostability[1][3]- Higher quantum yield in some cases[1]- Well-established as a FRET acceptor for FAM[4]- Broader emission spectrum may increase crosstalk[3]- Fluorescence can be pH-sensitive[1]- More hydrophobic, which can affect solubility[1]
Cy3 - Higher molar extinction coefficient (brighter)[2]- Narrower emission spectrum, good for multiplexing- Relatively pH-insensitive[2]- Less hydrophobic than TAMRA- Lower quantum yield (can increase upon conjugation)[2]- Generally considered to have moderate to high photostability[2]

Conclusion

The choice between 5(6)-TAMRA SE and Cy3 for oligonucleotide labeling is application-dependent. For applications requiring maximum brightness, Cy3's high molar extinction coefficient makes it an excellent choice. Its narrower emission spectrum is also advantageous for multiplexing. For experiments demanding high photostability and a well-characterized FRET acceptor for FAM, 5(6)-TAMRA SE remains a robust and reliable option. Researchers should carefully consider the specific requirements of their experimental setup, including the detection instrumentation and the need for multiplexing, to select the most appropriate dye for their needs. The availability of alternative dyes with potentially improved properties and lower cost should also be taken into consideration.[14]

References

A Comparative Guide to the Quantum Yield of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-SE)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate fluorescent label is a critical determinant of experimental success. Among the plethora of available dyes, 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-SE) has been a long-standing choice for labeling proteins and oligonucleotides due to its bright orange-red fluorescence. However, with the advent of newer generations of fluorescent probes, a critical evaluation of TAMRA-SE's performance, particularly its quantum yield, against modern alternatives is essential for optimizing assay sensitivity and photostability. This guide provides an objective comparison of TAMRA-SE with other commonly used fluorescent dyes, supported by experimental data and detailed protocols.

Quantitative Comparison of Photophysical Properties

The fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted photons, is a key metric for evaluating the brightness of a fluorophore. A higher quantum yield, in conjunction with a high molar extinction coefficient (ε), results in a brighter fluorescent probe. The following table summarizes the key photophysical properties of TAMRA-SE and several popular alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
5(6)-TAMRA-SE ~550 - 557~575 - 583~90,000 - 95,0000.3 - 0.5[1]
Alexa Fluor 546 NHS Ester 556573104,0000.1
Alexa Fluor 555 NHS Ester 555565150,000Not specified
Cyanine3 (Cy3) NHS Ester ~550 - 555~568 - 570~150,000~0.15[1]
ATTO 550 NHS Ester 554576120,000~0.8

Note: The exact photophysical properties of fluorescent dyes can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule. The values presented here are for comparative purposes. Studies have shown that Alexa Fluor dyes, when conjugated to proteins, can be significantly more fluorescent than their Cy dye counterparts, especially at higher degrees of labeling, due to reduced self-quenching.[2][3][4]

Experimental Protocols

Accurate determination of the quantum yield is crucial for the objective comparison of fluorescent dyes. Below are detailed protocols for protein labeling with TAMRA-SE and the subsequent measurement of its fluorescence quantum yield.

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with 5(6)-TAMRA-SE

This protocol describes the covalent labeling of a model protein, Bovine Serum Albumin (BSA), with the amine-reactive 5(6)-TAMRA-SE.

Materials:

  • Bovine Serum Albumin (BSA)

  • 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-SE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • BSA Solution Preparation: Dissolve BSA in PBS to a final concentration of 10 mg/mL.

  • TAMRA-SE Stock Solution: Immediately before use, dissolve TAMRA-SE in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • To 1 mL of the BSA solution, add 100 µL of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.

    • Slowly add a 10-fold molar excess of the TAMRA-SE stock solution to the BSA solution while gently stirring.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification:

    • Separate the TAMRA-labeled BSA from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the colored fractions corresponding to the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

    • The concentration of BSA can be calculated using the Beer-Lambert law (A = εcl), with the extinction coefficient of BSA at 280 nm being 43,824 M⁻¹cm⁻¹. A correction factor for the absorbance of the dye at 280 nm should be applied.

    • The concentration of TAMRA can be calculated using its molar extinction coefficient at ~555 nm (~92,000 M⁻¹cm⁻¹).

    • The DOL is the molar ratio of the dye to the protein.

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a TAMRA-BSA conjugate relative to a standard of known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

Materials:

  • TAMRA-BSA conjugate solution

  • Quantum yield standard solution (e.g., Rhodamine 6G in ethanol)

  • PBS, pH 7.4

  • Spectrophotometer

  • Fluorometer with a quartz cuvette

Procedure:

  • Prepare a series of dilutions of both the TAMRA-BSA conjugate and the quantum yield standard in their respective solvents (PBS for TAMRA-BSA, ethanol for Rhodamine 6G). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each dilution at the excitation wavelength used for the fluorescence measurement.

  • Record the fluorescence emission spectra of each dilution, exciting at a wavelength where both the sample and the standard absorb.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the TAMRA-BSA conjugate using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different fluorophores, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_purification Purification & Characterization BSA_Solution Prepare BSA Solution (10 mg/mL in PBS) Adjust_pH Adjust BSA solution pH to ~8.3 BSA_Solution->Adjust_pH TAMRA_Stock Prepare TAMRA-SE Stock (10 mg/mL in DMF) Add_TAMRA Add molar excess of TAMRA-SE TAMRA_Stock->Add_TAMRA Adjust_pH->Add_TAMRA Incubate Incubate 1 hr at RT, dark Add_TAMRA->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect_Fractions Collect Labeled Protein SEC->Collect_Fractions Measure_Abs Measure Absorbance (280 & 555 nm) Collect_Fractions->Measure_Abs Calc_DOL Calculate Degree of Labeling Measure_Abs->Calc_DOL dye_comparison cluster_properties Key Performance Metrics TAMRA_SE TAMRA-SE Brightness Brightness TAMRA_SE->Brightness Moderate Alexa_546 Alexa Fluor 546 Photostability Photostability Alexa_546->Photostability High Cy3 Cy3 Cy3->Brightness Moderate ATTO_550 ATTO 550 ATTO_550->Brightness Very High Quantum_Yield Quantum_Yield ATTO_550->Quantum_Yield Highest

References

Validating 5(6)-TAMRA SE Labeling: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and molecular biology, the precise labeling of proteins and peptides is paramount for accurate quantification and localization. 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, or 5(6)-TAMRA SE, is a widely utilized fluorescent dye for this purpose, valued for its bright signal and established conjugation chemistry. However, with an expanding landscape of fluorescent probes, a thorough validation of labeling and an objective comparison with alternatives are crucial for researchers to make informed decisions. This guide provides a comprehensive overview of the validation of 5(6)-TAMRA SE labeling using mass spectrometry, compares its performance with other common fluorescent dyes, and offers detailed experimental protocols.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye significantly impacts experimental outcomes, influencing factors such as signal intensity, photostability, and potential interference with the biomolecule's function. While 5(6)-TAMRA SE remains a popular choice, several alternatives offer enhanced characteristics.

Feature5(6)-TAMRA SEAlexa Fluor™ 555Cy3DyLight™ 550
Reactivity Primary amines (Lysine, N-terminus)Primary amines, ThiolsPrimary amines, ThiolsPrimary amines, Thiols
Excitation Max (nm) ~555~555~550~550
Emission Max (nm) ~580~565~570~562
Brightness GoodExcellentVery GoodVery Good
Photostability GoodExcellentGoodExcellent
pH Sensitivity Some sensitivity at alkaline pHInsensitive over a wide rangeMinimalInsensitive over a wide range
Mass Spectrometry Compatibility GoodGoodGoodGood

Key Performance Insights:

  • Brightness and Photostability: Alexa Fluor™ and DyLight™ dyes generally exhibit superior brightness and photostability compared to TAMRA and Cy dyes, making them advantageous for long-term imaging experiments.

  • pH Sensitivity: The fluorescence of Alexa Fluor™ and DyLight™ dyes is largely independent of pH fluctuations, a critical benefit for live-cell imaging.[1] In contrast, TAMRA's fluorescence can diminish in alkaline environments.[2]

  • Hydrophobicity: TAMRA possesses a degree of hydrophobicity that can sometimes affect the solubility and biological activity of the labeled peptide.

Experimental Protocols

Protocol 1: Labeling of Proteins/Peptides with 5(6)-TAMRA SE

This protocol outlines the general procedure for conjugating 5(6)-TAMRA SE to primary amines on proteins or peptides.

Materials:

  • Protein/peptide of interest

  • 5(6)-TAMRA SE

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Peptide/Protein Preparation: Dissolve the biomolecule in the labeling buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

  • Dye Preparation: Immediately before use, dissolve the 5(6)-TAMRA SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the TAMRA SE solution to the protein/peptide solution at a molar excess (typically 10:1 to 20:1 dye-to-protein). Vortex gently to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM.

  • Purification: Remove unconjugated dye from the labeled product using an appropriate purification method such as size-exclusion chromatography or reverse-phase HPLC.

Protocol 2: Validation of Labeling by Mass Spectrometry

Mass spectrometry is the gold standard for confirming successful labeling and determining the degree of labeling (DOL). Both MALDI-TOF and LC-MS/MS can be employed.

A. MALDI-TOF Mass Spectrometry Analysis:

  • Sample Preparation: Mix a small amount of the purified, labeled protein/peptide with a suitable MALDI matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides).

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to dry, promoting co-crystallization.

  • Data Acquisition: Acquire the mass spectrum. An increase in the molecular weight of the biomolecule corresponding to the mass of the TAMRA dye (approximately 430 Da) confirms successful labeling. Multiple additions of the dye will result in corresponding mass shifts.

B. LC-MS/MS Analysis:

  • Enzymatic Digestion (for proteins): Digest the labeled protein with a protease (e.g., trypsin).

  • LC Separation: Separate the resulting peptides (or the labeled peptide directly) using reverse-phase liquid chromatography.

  • MS and MS/MS Data Acquisition: Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode.

  • Data Analysis:

    • Confirmation of Labeling: Identify the mass shift in the MS1 spectrum corresponding to the TAMRA-labeled peptide(s).

    • Site of Labeling: Analyze the MS/MS fragmentation spectra. The presence of the TAMRA mass modification on fragment ions (typically b- and y-ions) will pinpoint the specific amino acid residue(s) that have been labeled.

    • Degree of Labeling (DOL) Determination: For intact proteins, the mass shift in the deconvoluted mass spectrum can indicate the number of attached dye molecules. For digested proteins, the relative abundance of labeled versus unlabeled peptides can be used to estimate the labeling efficiency at specific sites.

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams outline the experimental workflow for validating 5(6)-TAMRA SE labeling and a logical comparison with its alternatives.

experimental_workflow cluster_labeling Labeling cluster_validation Mass Spectrometry Validation protein Protein/Peptide Solution reaction Conjugation Reaction protein->reaction tamra 5(6)-TAMRA SE Solution tamra->reaction purification Purification reaction->purification maldi MALDI-TOF MS purification->maldi Intact Protein/Peptide lcms LC-MS/MS purification->lcms Digested Protein or Peptide analysis Data Analysis maldi->analysis lcms->analysis result result analysis->result Confirmation & DOL

Experimental workflow for labeling and validation.

logical_comparison cluster_tamra 5(6)-TAMRA SE cluster_alternatives Alternatives (e.g., Alexa Fluor™, DyLight™) tamra_pros Pros: - Well-established chemistry - Good brightness decision Choice of Dye tamra_pros->decision tamra_cons Cons: - Moderate photostability - pH sensitivity - Hydrophobicity tamra_cons->decision alt_pros Pros: - Superior brightness - Excellent photostability - pH insensitivity alt_pros->decision alt_cons Cons: - Higher cost alt_cons->decision

Comparison of TAMRA SE and its alternatives.

References

A Researcher's Guide to Characterizing TAMRA Conjugates and Their Alternatives: A Comparative Analysis of Degree of Labeling Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescent labeling is a critical parameter in ensuring the reproducibility and reliability of experimental results. The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a biomolecule, directly impacts the fluorescence signal intensity and the potential for quenching or altered biological activity. This guide provides a comprehensive comparison of methods for determining the DOL of Tetramethylrhodamine (TAMRA) conjugates and popular alternatives, supported by experimental data and detailed protocols.

Comparing Methodologies for DOL Determination: UV-Vis Spectrophotometry vs. Mass Spectrometry

The two most common techniques for determining the DOL of fluorescently labeled biomolecules are UV-Visible (UV-Vis) spectrophotometry and mass spectrometry (MS). Each method offers distinct advantages and disadvantages in terms of accuracy, accessibility, and the level of detail provided.

UV-Vis spectrophotometry is a widely accessible and rapid method that relies on the Beer-Lambert law to determine the concentrations of the protein and the conjugated dye.[1] By measuring the absorbance at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance, the DOL can be calculated.[1]

Mass spectrometry , on the other hand, provides a more direct and accurate measurement of the DOL by analyzing the mass-to-charge ratio of the intact protein conjugate.[2][3] This technique can resolve different labeled species, offering a more detailed picture of the conjugation heterogeneity.[3]

FeatureUV-Vis SpectrophotometryMass Spectrometry (MS)
Principle Measures absorbance of protein and dye to calculate concentration based on Beer-Lambert law.[1]Directly measures the mass-to-charge ratio of the intact protein and its labeled forms.[3]
Accuracy Good, but can be affected by impurities and inaccuracies in extinction coefficients.High, provides a direct measurement of mass and can identify different labeled species.[2]
Precision Moderate, dependent on instrument calibration and sample purity.High, capable of resolving species with single dye molecule differences.
Throughput High, rapid measurements.Lower, requires more sample preparation and longer analysis times.
Cost & Accessibility Low cost, widely available instrumentation.High cost, requires specialized instrumentation and expertise.[2]
Sample Requirement Requires purified conjugate, free of unconjugated dye.Requires purified and desalted sample.
Information Provided Average DOL of the bulk sample.Distribution of labeled species (e.g., DOL 1, 2, 3...), average DOL, and confirmation of conjugate identity.

Photophysical Properties of TAMRA and Common Alternatives

The choice of fluorescent dye is critical for any labeling experiment. TAMRA has been a long-standing option, but several alternatives offer improved brightness and photostability.[4] The accurate determination of DOL for any of these dyes requires knowledge of their specific molar extinction coefficients and, for the UV-Vis method, their correction factors at 280 nm.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)280 nm Correction Factor (CF₂₈₀)
TAMRA (5/6-isomer mix) ~552~578~90,000[1][5]~0.178 - 0.3[1][5][6][7][8]
Alexa Fluor™ 555 ~555~565~150,000[9]~0.08[9][10]
Cy®3 ~555~569~150,000[11]~0.073 - 0.09[11][12][13]
DyLight™ 550 ~562~576~150,000[14][15]~0.081[14][15][16][17]

Experimental Protocols

I. Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry

This protocol outlines the general steps for determining the DOL of an antibody-TAMRA conjugate. The same principles apply to other proteins and the alternative dyes listed above, using their respective extinction coefficients and correction factors.

Materials:

  • Purified antibody-dye conjugate

  • Conjugation buffer (e.g., Phosphate Buffered Saline, PBS)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Ensure the conjugate is free of unconjugated dye by purification (e.g., gel filtration or dialysis).

  • Blank Measurement: Use the conjugation buffer to zero the spectrophotometer at 280 nm and the dye's maximum absorbance wavelength (λmax).

  • Absorbance Measurement: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λmax of the dye (A_dye). Dilute the sample if the absorbance exceeds the linear range of the instrument (typically > 1.5).

  • Calculations:

    • Calculate the molar concentration of the dye: [Dye] (M) = A_dye / (ε_dye × path length) (path length is typically 1 cm)

    • Calculate the corrected absorbance of the protein at 280 nm: A_protein = A₂₈₀ - (A_dye × CF₂₈₀)

    • Calculate the molar concentration of the protein: [Protein] (M) = A_protein / (ε_protein × path length) (For a typical IgG, ε₂₈₀ is ~210,000 M⁻¹cm⁻¹)

    • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

UV_Vis_DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Data Analysis Purify Purify Conjugate (remove free dye) Dilute Dilute Sample (if necessary) Purify->Dilute Blank Blank Spectrophotometer (with buffer) Dilute->Blank Measure Measure Absorbance (at 280 nm and λmax) Blank->Measure Calc_Dye Calculate Dye Concentration Measure->Calc_Dye Calc_Prot Calculate Corrected Protein Concentration Measure->Calc_Prot Calc_DOL Calculate DOL Calc_Dye->Calc_DOL Calc_Prot->Calc_DOL MS_DOL_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Denature Denature, Reduce, and Alkylate Buffer_Ex Buffer Exchange Denature->Buffer_Ex Digest Proteolytic Digestion Buffer_Ex->Digest Quench Quench Digestion & Desalt Digest->Quench LCMS LC-MS Analysis Quench->LCMS Data_Analysis Data Analysis (Identify labeled peptides) LCMS->Data_Analysis

References

A Head-to-Head Comparison of Fluorescent Probes for Super-Resolution Microscopy: 246256-50-8 (TAMRA-SE) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, reproducible results. This guide provides an objective comparison of the performance of 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (TAMRA-SE), CAS Number 246256-50-8, with a selection of popular alternative fluorophores in a similar spectral range.

This comparison will delve into the key photophysical properties and performance metrics of TAMRA-SE, Alexa Fluor 555, ATTO 565, and Dyomics 549P1, with a focus on their suitability for various super-resolution techniques, including Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM) techniques like (d)STORM.

Data Presentation: A Quantitative Overview

The following table summarizes the key photophysical and performance characteristics of TAMRA-SE and its alternatives. These values are crucial for selecting the optimal dye based on the specific requirements of the super-resolution experiment, such as desired resolution, imaging speed, and duration.

Property5(6)-TAMRA-SEAlexa Fluor 555ATTO 565Dyomics 549P1
Excitation Maximum (nm) ~555~555~563~550 (in PBS)
Emission Maximum (nm) ~580~565~590~575 (in PBS)
Molar Extinction Coefficient (cm⁻¹M⁻¹) >90,000>150,000120,000150,000
Quantum Yield (Φ) 0.1 - 0.5 (environment dependent)~0.10.90N/A
Brightness (Ext. Coeff. x QY) 9,000 - 45,000~15,000108,000N/A
Photostability Good to RobustHigh, superior to TAMRAHighN/A
pH Sensitivity Fluorescence may decrease at pH > 8.0Highly insensitive over a broad pH rangeN/AN/A
Reactive Group NHS EsterNHS Ester, MaleimideNHS Ester, MaleimideNHS Ester
Target Residue Primary AminesPrimary Amines, CysteinePrimary Amines, CysteinePrimary Amines

Performance in Super-Resolution Microscopy

The theoretical photophysical properties of a fluorophore do not always directly translate to its performance in the demanding environment of super-resolution imaging. Below is a qualitative and quantitative comparison of these dyes in STED and dSTORM microscopy.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by depleting the fluorescence in the periphery of the excitation spot. The ideal STED fluorophore should be highly photostable to withstand the high laser powers of the depletion laser and have a high fluorescence quantum yield.

While TAMRA can be used for STED microscopy, its performance can be limited by its moderate photostability compared to more modern dyes.[1] For general-purpose applications, a lateral resolution in the range of 50-100 nm can be achieved with standard protocols.[2]

ATTO 565 is a rhodamine-based dye that exhibits exceptional thermal and photostability, making it a suitable candidate for STED microscopy.[3][4] Its high fluorescence quantum yield of 90% contributes to a strong signal, which is beneficial for achieving high-resolution images.[3][4]

Alexa Fluor 555 is also a viable option for STED, with some studies indicating it performs adequately.[5] However, for demanding STED applications, other dyes might be preferred.

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM relies on the photoswitching of single fluorophore molecules between a fluorescent "on" state and a dark "off" state. Key performance metrics for dSTORM dyes include the number of photons emitted per switching event (photon yield), the fraction of time the molecule spends in the "on" state (duty cycle), and the localization precision.

While TAMRA has been used in STORM imaging, it can exhibit significant photobleaching and may only be localized with an accuracy of around 50 nm.[6] In some cases, at higher localization error cutoffs, structural information can be lost.[6]

In contrast, dyes like Alexa Fluor 647 are often considered top choices for dSTORM due to their excellent photoswitching properties, including a high photon yield and low duty cycle.[7] While specific quantitative data for Alexa Fluor 555 in dSTORM is less commonly reported in direct comparison to red-shifted dyes, it is known for its high photostability which is a crucial factor.

Experimental Protocols

Detailed methodologies are critical for reproducible super-resolution imaging. Below are generalized protocols for immunofluorescence labeling and subsequent STED and dSTORM imaging, which can be adapted for the fluorophores discussed.

General Immunofluorescence Labeling Protocol

This protocol describes the steps for labeling cellular targets with primary and fluorophore-conjugated secondary antibodies.

References

A Researcher's Guide to Spectral Overlap with 5(6)-TAMRA SE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, selecting the appropriate fluorophore combination is critical for the success of fluorescence-based assays. This guide provides a comprehensive comparison of the spectral properties of 5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA, SE) with other commonly used fluorophores, focusing on their suitability as Förster Resonance Energy Transfer (FRET) pairs.

Understanding Spectral Overlap and FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor. The efficiency of this transfer is highly dependent on the spectral overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor, as well as the distance between them. Significant spectral overlap is a prerequisite for efficient FRET.

dot

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Spectral Properties of 5(6)-TAMRA, SE

5(6)-TAMRA, SE is a bright, orange-red fluorescent dye widely used for labeling peptides, proteins, and nucleic acids. Its spectral characteristics make it an excellent acceptor in FRET pairs with various donor fluorophores.

PropertyValue
Excitation Maximum (λex)~546 - 555 nm
Emission Maximum (λem)~575 - 580 nm
Molar Extinction Coefficient (ε)~90,000 - 95,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.1

Comparison with Potential Donor Fluorophores

The choice of a suitable donor fluorophore for 5(6)-TAMRA, SE depends on the specific application and the desired FRET efficiency. The following tables summarize the spectral properties of commonly used donor fluorophores and their FRET compatibility with 5(6)-TAMRA, SE.

Spectral Properties of Potential Donor Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FITC) ~494~518~75,000~0.92
FAM ~495~520~83,000~0.93
HEX ~535~556~110,000~0.80
TET ~521~536~95,000~0.70
JOE ~520~548~75,000~0.60
Cy3 ~550~570~150,000~0.15
FRET Pair Compatibility with 5(6)-TAMRA, SE (Acceptor)

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. A larger R₀ value indicates a more efficient FRET pair at a given distance.

Donor FluorophoreFörster Distance (R₀) with TAMRA (Å)
Fluorescein ~55 Å[1][2]
FAM ~45 - 55 Å[3]
Cy3 ~50 - 60 Å (Estimated)
HEX Not widely reported
TET Not widely reported
JOE Not widely reported

Experimental Protocol: Determining Spectral Overlap and FRET Efficiency

This protocol outlines a generalized method for determining the FRET efficiency between a donor fluorophore and 5(6)-TAMRA, SE using a steady-state fluorometer.

dot

Experimental_Workflow Donor_Only Prepare Donor-only Sample Donor_Excitation Excite at Donor's λex Donor_Only->Donor_Excitation Acceptor_Only Prepare Acceptor-only Sample FRET_Sample Prepare Donor-Acceptor (FRET) Sample FRET_Sample->Donor_Excitation Measure_Donor_Emission Measure Donor Emission Spectrum Donor_Excitation->Measure_Donor_Emission Measure_FRET_Emission Measure FRET Sample Emission Spectrum Donor_Excitation->Measure_FRET_Emission Calculate_Overlap Calculate Spectral Overlap Integral Measure_Donor_Emission->Calculate_Overlap Calculate_FRET Calculate FRET Efficiency Measure_FRET_Emission->Calculate_FRET Calculate_Overlap->Calculate_FRET Provides R₀

References

A Researcher's Guide to Amine Labeling: Evaluating Alternatives to 5(6)-TAMRA SE

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA SE) has been a workhorse in the field of bioconjugation, prized for its utility in labeling primary amines on proteins, peptides, and modified oligonucleotides. However, the advent of modern fluorophores has introduced a new generation of dyes that often surpass the performance of traditional rhodamine-based labels. This guide provides a comprehensive comparison of contemporary alternatives to 5(6)-TAMRA SE, offering researchers, scientists, and drug development professionals the data and methodologies needed to make informed decisions for their specific applications.

This comparison focuses on key performance metrics, including spectral properties, quantum yield, molar extinction coefficient, and photostability. We will explore popular alternatives such as Alexa Fluor™ 555, CF™555, DyLight™ 550, and iFluor™ 555, all of which are spectrally similar to TAMRA and are available as amine-reactive succinimidyl esters.

Performance Comparison of 5(6)-TAMRA SE and its Alternatives

The selection of a fluorescent dye is a critical step in experimental design, directly impacting the sensitivity, resolution, and reproducibility of results. The following table summarizes the key quantitative data for 5(6)-TAMRA SE and its modern counterparts.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
5(6)-TAMRA SE ~554~577~90,000[1]~0.19,000
Alexa Fluor™ 555 SE 555565~155,000[2]~0.1[3][4][5]15,500
CF™555 SE 555565150,000N/AN/A
DyLight™ 550 SE 562576~150,000[5]High[2]N/A
iFluor™ 555 SE 557570~100,000[6]~0.64[6][7]64,000

Note: Quantum yield and brightness for CF™555 and DyLight™ 550 are often described qualitatively as "high" in manufacturer literature, but specific numerical values are not consistently provided. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Key Performance Attributes: A Deeper Dive

Brightness: A crucial factor for detecting low-abundance targets, brightness is a function of both the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). As indicated in the table, modern alternatives like Alexa Fluor™ 555 and iFluor™ 555 exhibit significantly higher brightness compared to 5(6)-TAMRA SE.

Photostability: The ability of a fluorophore to resist photobleaching (irreversible loss of fluorescence upon excitation) is critical for applications requiring prolonged or intense illumination, such as confocal microscopy and single-molecule imaging. While quantitative, directly comparable photostability data can be challenging to obtain due to varying experimental conditions, general observations indicate that modern dyes like the Alexa Fluor™ and CF™ series are engineered for enhanced photostability compared to traditional dyes like TAMRA.[2][8] DyLight™ dyes are also reported to have high photostability.[2][9]

pH Sensitivity: The fluorescence of many dyes can be influenced by the pH of the surrounding environment. While rhodamine-based dyes like TAMRA can exhibit some pH sensitivity, many modern alternatives, such as the Alexa Fluor™ series, are designed to maintain stable fluorescence over a broad pH range (typically pH 4-10).[2]

Experimental Protocols

The following section provides a detailed, generalized methodology for labeling proteins with amine-reactive succinimidyl ester dyes. This protocol can be adapted for use with 5(6)-TAMRA SE and its various alternatives.

General Protocol for Protein Labeling with Succinimidyl Ester Dyes

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The reaction can be scaled up or down, but the protein concentration should be maintained at a minimum of 2 mg/mL for optimal results.[10]

Materials:

  • Protein of interest (in an amine-free buffer such as PBS)

  • Succinimidyl ester (SE) dye

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (optional, 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS before proceeding.

  • Prepare the Dye Stock Solution:

    • Allow the vial of SE dye to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. This solution should be prepared fresh as SE dyes are moisture-sensitive.[3]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar excess of 8-15 fold is often a good starting point for optimization.

    • While gently vortexing, add the calculated volume of the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the Reaction (Optional):

    • The reaction can be quenched by adding the quenching solution to a final concentration of 50-100 mM and incubating for an additional 15-30 minutes. This step removes any unreacted SE dye.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.

  • Determine the Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

    • The following formula can be used to calculate the DOL:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Dye Concentration (M) = A_max / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • A_max is the absorbance of the conjugate at the dye's excitation maximum.

        • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.[11][12][13]

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the experimental workflow for amine labeling and a decision-making guide for selecting the optimal fluorescent dye.

AmineLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) Mix_React Mix & React (Add dye to protein, incubate 1 hr at RT) Protein_Prep->Mix_React Dye_Prep Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) Dye_Prep->Mix_React Purify Purify Conjugate (Size-exclusion chromatography or dialysis) Mix_React->Purify Analyze Analyze Conjugate (Determine Degree of Labeling) Purify->Analyze

A streamlined workflow for amine labeling with succinimidyl ester dyes.

DyeSelectionDecisionTree Start Start: Choose a Dye for Amine Labeling Application What is the primary application? Start->Application Brightness_Need Is high brightness critical? Application->Brightness_Need Low abundance target Photostability_Need Is high photostability critical? Application->Photostability_Need Long-term imaging Brightness_Need->Photostability_Need No iFluor Consider iFluor™ 555 (Highest Brightness) Brightness_Need->iFluor Yes Cost_Consideration Is cost a major consideration? Photostability_Need->Cost_Consideration No AlexaFluor_CF Consider Alexa Fluor™ 555 or CF™ Dyes (Excellent Brightness & Photostability) Photostability_Need->AlexaFluor_CF Yes DyLight Consider DyLight™ 550 (Good performance, often cost-effective) Cost_Consideration->DyLight Yes TAMRA Consider 5(6)-TAMRA SE (Established, most cost-effective) Cost_Consideration->TAMRA Most critical

A decision tree to guide the selection of an appropriate fluorescent dye.

References

Evaluating the Specificity of TAMRA-Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a labeled antibody is paramount for generating reliable and reproducible data. This guide provides an objective comparison of Tetramethylrhodamine (TAMRA)-labeled antibodies with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.

Introduction to TAMRA-Labeled Antibodies

Tetramethylrhodamine (TAMRA) is a popular orange-fluorescent dye that has been widely used for labeling proteins, including antibodies. The succinimidyl ester of TAMRA readily reacts with primary amines on the antibody, such as lysine residues, to form a stable covalent bond. Direct labeling of a primary antibody with a fluorophore like TAMRA can offer several advantages over indirect detection methods that use a secondary antibody, including a simpler workflow and the potential for reduced background signal. However, the conjugation process itself can impact the antibody's performance, and the properties of the fluorophore can influence the specificity of the resulting conjugate.[1]

The specificity of an antibody refers to its ability to bind exclusively to its intended target antigen. Non-specific binding to other molecules or cellular structures can lead to high background noise, obscuring the true signal and leading to misinterpretation of results. Factors that can influence the specificity of a labeled antibody include the intrinsic properties of the antibody itself, the degree of labeling (DOL), the concentration of the antibody used in the assay, and the experimental conditions, including blocking and washing steps.[1] The choice of fluorophore can also play a role, as some dyes may have a higher propensity for non-specific interactions due to their chemical properties, such as hydrophobicity.[1]

Comparison of TAMRA with Alternative Fluorophores

While TAMRA has been a workhorse in fluorescence-based assays, a variety of alternative fluorescent dyes are now available, each with its own set of photophysical properties and performance characteristics. The most common alternatives include the Alexa Fluor and cyanine (Cy) dye families. The choice of fluorophore can significantly impact the brightness, photostability, and ultimately the signal-to-noise ratio of a labeled antibody.

PropertyTAMRAAlexa Fluor 555Cy3
Excitation Max (nm) ~555~555~550
Emission Max (nm) ~580~565~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~90,000>150,000~150,000
Quantum Yield ModerateHighModerate
Brightness GoodExcellentGood
Photostability GoodExcellentModerate
pH Sensitivity Some sensitivity at alkaline pHInsensitive over a wide pH rangeMinimal

Table 1: Photophysical Properties of TAMRA and Common Alternatives. This table summarizes the key photophysical properties of TAMRA, Alexa Fluor 555, and Cy3. Alexa Fluor 555 generally exhibits superior brightness and photostability compared to TAMRA and Cy3.[2][3]

It is important to note that while the photophysical properties of the free dye are a good indicator, the performance of the labeled antibody conjugate is the ultimate measure of utility. The degree of labeling can affect both the brightness and the affinity of the antibody.[4] Higher degrees of labeling can lead to increased brightness but may also cause self-quenching of the fluorophores or a decrease in antibody affinity due to modification of critical amino acid residues.[4]

Experimental Workflows and Protocols

To ensure the specificity of any labeled antibody, a thorough validation process is essential.[5] This typically involves a series of experiments to confirm that the antibody binds to the correct target and that the observed signal is not due to non-specific interactions.

Antibody Labeling Workflow

The following diagram illustrates a general workflow for labeling an antibody with a succinimidyl ester dye like TAMRA.

AntibodyLabeling cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody_Solution Antibody Solution Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 8.0-8.5) Antibody_Solution->Buffer_Exchange Adjust_Concentration Adjust Antibody Concentration Buffer_Exchange->Adjust_Concentration Add_Dye Add Dye to Antibody Solution Adjust_Concentration->Add_Dye Prepare_Dye Prepare TAMRA-NHS Stock Solution (DMSO/DMF) Prepare_Dye->Add_Dye Incubate Incubate (1-2h, RT, dark) Add_Dye->Incubate Purify Purify Labeled Antibody (Size-Exclusion Chromatography) Incubate->Purify Calculate_DOL Calculate Degree of Labeling (DOL) Purify->Calculate_DOL Store Store Labeled Antibody Calculate_DOL->Store

A general workflow for labeling antibodies with TAMRA-NHS ester.
Experimental Protocol: Antibody Labeling with TAMRA-NHS Ester

This protocol provides a general guideline for labeling approximately 1 mg of antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • TAMRA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of TAMRA-NHS ester in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add the TAMRA-NHS ester solution to the antibody solution at a molar excess of 5-10 fold.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the dye (~555 nm for TAMRA).

Workflow for Evaluating Antibody Specificity

A critical step after labeling is to validate the specificity of the antibody conjugate. The following diagram outlines a typical workflow for this process.

SpecificityValidation cluster_initial Initial Validation cluster_application Application-Specific Validation cluster_analysis Data Analysis Titration Antibody Titration (Determine optimal concentration) Western_Blot Western Blot (Check for single band at correct MW) Titration->Western_Blot Positive_Control Positive Control (Cells/tissue known to express target) Western_Blot->Positive_Control Negative_Control Negative Control (Knockout cells or cells lacking target) Positive_Control->Negative_Control Isotype_Control Isotype Control (Labeled non-specific antibody) Negative_Control->Isotype_Control Signal_to_Noise Signal-to-Noise Ratio Calculation Isotype_Control->Signal_to_Noise Image_Analysis Image/Flow Cytometry Analysis Signal_to_Noise->Image_Analysis

A workflow for validating the specificity of a labeled antibody.
Experimental Protocol: Immunofluorescence Staining for Specificity Assessment

This protocol can be used to compare the specificity of a TAMRA-labeled antibody with an antibody labeled with an alternative fluorophore.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • TAMRA-labeled primary antibody

  • Alternative fluorophore-labeled primary antibody (e.g., Alexa Fluor 555)

  • Labeled isotype control antibody

  • Blocking solution (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Blocking:

    • Incubate the samples with blocking solution for 30-60 minutes at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Incubate the samples with the optimal dilution of the TAMRA-labeled antibody, the alternative labeled antibody, or the isotype control antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the samples three times with wash buffer for 5 minutes each to remove unbound antibodies.

  • Mounting and Imaging:

    • Mount the samples with antifade mounting medium.

    • Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore, ensuring consistent acquisition settings across all samples.

  • Analysis:

    • Quantify the fluorescence intensity of the specific signal and the background signal in multiple regions of interest.

    • Calculate the signal-to-noise ratio for each labeled antibody. Compare the staining pattern and intensity between the different labeled antibodies and the isotype control.

Conclusion

The selection of a fluorescent label for an antibody is a critical decision that can significantly impact the quality and reliability of experimental data. While TAMRA remains a viable option for many applications, modern alternatives like the Alexa Fluor dyes often offer superior brightness and photostability, which can lead to a better signal-to-noise ratio.[2] However, it is crucial to recognize that the specificity of a labeled antibody is not solely determined by the fluorophore but is also influenced by the antibody itself, the degree of labeling, and the experimental protocol.[1][4]

Regardless of the chosen fluorophore, a rigorous validation process is essential to ensure that the labeled antibody is specific for its intended target. By following the experimental workflows and protocols outlined in this guide, researchers can confidently evaluate the performance of their labeled antibodies and generate high-quality, reproducible data.

References

A Comparative Guide to the Cross-Reactivity of 5(6)-TAMRA SE Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled probes is paramount for generating reliable and reproducible experimental data. This guide provides an objective comparison of 5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA SE) labeled probes with other common fluorescent alternatives, focusing on the critical aspect of cross-reactivity and non-specific binding. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate fluorescent probe for your research needs.

Understanding Cross-Reactivity in Fluorescent Probes

Performance Comparison of 5(6)-TAMRA SE with Alternative Fluorophores

5(6)-TAMRA is a widely used rhodamine-based dye that emits in the orange-red spectrum. It is available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which have nearly identical spectral properties. While TAMRA is a workhorse in many applications, including Fluorescence Resonance Energy Transfer (FRET) and quantitative PCR (qPCR), its performance in terms of non-specific binding can be a concern, particularly in sensitive applications like single-molecule imaging.

A key factor influencing non-specific binding is the hydrophobicity of the dye. More hydrophobic dyes have a greater tendency to interact non-specifically with cellular components and surfaces.[1] TAMRA is known to be more hydrophobic compared to some other popular dyes like the cyanine dye, Cy3.[1] This increased hydrophobicity can sometimes lead to solubility issues and a higher propensity for aggregation and non-specific binding.

In contrast, cyanine dyes such as Cy3 and Cy5, and the Alexa Fluor series of dyes, are often cited for their improved brightness and photostability, and in some cases, reduced non-specific binding due to their more hydrophilic nature. For instance, a head-to-head comparison between TAMRA and Cy3 for protein labeling highlighted that Cy3 is less hydrophobic and its fluorescence is stable over a broader pH range, offering more flexibility in experimental design.[1]

While direct quantitative data comparing the cross-reactivity of a wide range of dyes in a single study is limited, the general principle is that more hydrophilic dyes tend to exhibit lower non-specific binding. The table below summarizes the key physicochemical and spectral properties of 5(6)-TAMRA SE and some common alternatives.

Property5(6)-TAMRA SEFluorescein (FAM)Cyanine 3 (Cy3)Cyanine 5 (Cy5)
Excitation Max (nm) ~546~495~550~649
Emission Max (nm) ~576~520~570~670
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~95,000~75,000~150,000~250,000
Quantum Yield (Φ) ~0.1~0.92~0.15~0.20
Reactive Group N-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester
Reactivity Primary aminesPrimary aminesPrimary aminesPrimary amines
Relative Hydrophobicity HighModerateModerate-LowModerate

Experimental Protocols

General Protocol for Labeling Probes with 5(6)-TAMRA SE

This protocol describes the general steps for labeling amine-modified oligonucleotide or protein probes with 5(6)-TAMRA SE.

Materials:

  • Amine-modified oligonucleotide or protein

  • 5(6)-TAMRA SE

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0 for proteins; 0.1 M sodium tetraborate, pH 8.5 for oligonucleotides)

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

  • Prepare the Probe: Dissolve the amine-modified oligonucleotide or protein in the appropriate labeling buffer.

  • Prepare the Dye: Immediately before use, dissolve the 5(6)-TAMRA SE in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation: Add the dissolved TAMRA-SE to the probe solution. The molar ratio of dye to probe should be optimized for each specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled probe from unreacted dye using an appropriate chromatography method.

Experimental Workflow for Assessing Probe Cross-Reactivity

A robust assessment of probe cross-reactivity is crucial for validating new probes and ensuring data integrity. The following workflow outlines a general approach to quantify and compare the non-specific binding of different fluorescently labeled probes.

Cross_Reactivity_Workflow cluster_prep Probe Preparation cluster_assay Cross-Reactivity Assay cluster_analysis Data Analysis Probe_Labeling Label Probes (TAMRA, FAM, Cy3, etc.) Purification Purify Labeled Probes Probe_Labeling->Purification Quantification Quantify Probe Concentration & Degree of Labeling Purification->Quantification Incubation Incubate Probes with Non-Target Cells/Tissues Quantification->Incubation Normalized Probe Concentrations Washing Stringent Washing Steps Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Quantify_Signal Quantify Background Fluorescence Intensity Imaging->Quantify_Signal Compare_Probes Compare Signal-to-Noise Ratio Quantify_Signal->Compare_Probes

Workflow for assessing probe cross-reactivity.

Signaling Pathways and the Importance of Probe Specificity

The following diagram illustrates a simplified GPCR signaling pathway where probe specificity is crucial for accurate analysis of receptor trafficking.

GPCR_Signaling cluster_cytoplasm Cytoplasm cluster_internalization Receptor Internalization GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Endosome Endosome GPCR->Endosome Internalization (Probe Target) Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Recycling Recycling Endosome->Recycling Degradation Degradation Endosome->Degradation Recycling->GPCR Ligand Ligand Ligand->GPCR Binding

Simplified GPCR signaling and internalization pathway.

Conclusion

The choice of a fluorescent dye for probe labeling is a critical decision that can significantly impact the outcome of an experiment. While 5(6)-TAMRA SE is a versatile and widely used dye, its relatively high hydrophobicity may contribute to increased non-specific binding in sensitive applications. For experiments requiring a high signal-to-noise ratio and minimal background, alternative dyes with improved hydrophilicity, such as certain cyanine or Alexa Fluor dyes, may be more suitable. Researchers should carefully consider the physicochemical properties of the dye and perform rigorous validation, including cross-reactivity assessments, to ensure the specificity and reliability of their fluorescently labeled probes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 246256-50-8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive overview of the recommended disposal procedures for the compound with CAS number 246256-50-8, chemically identified as 5- or 6-Carboxytetramethylrhodamine, succinimide ester.

Compound Identification and Hazard Profile

Identifier Value
CAS Number This compound
Chemical Name 5- or 6-Carboxytetramethylrhodamine, succinimide ester
Molecular Formula C29H25N3O7
Molecular Weight 527.52 g/mol
Appearance Purple to purplish red solid
Known Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the respiratory tract, skin, and eyes.[1]

While this compound is not classified as hazardous for transportation, proper disposal protocols are essential to mitigate any potential environmental or health risks.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local environmental regulations.[1] The following steps provide a general guideline for laboratory personnel.

  • Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including safety goggles with side-shields, impervious gloves, and a lab coat. If there is a risk of dust formation, a full-face respirator may be necessary.

  • Waste Collection:

    • Solid Waste: Carefully sweep up any solid material. Avoid actions that could generate dust.[1][2] Place the collected solid into a suitable, clearly labeled, and tightly closed container for disposal.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and placed in the same designated waste container.

    • Solutions: For solutions containing this compound, consult with your institution's environmental health and safety (EHS) office for guidance on whether it can be treated as a non-hazardous aqueous waste or if it requires collection as chemical waste. Do not pour solutions down the drain.[1][2]

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("5- or 6-Carboxytetramethylrhodamine, succinimide ester"), CAS number ("this compound"), and any other information required by your institution.

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Professional Disposal: The final step is to arrange for the disposal of the waste through a licensed and qualified professional waste disposal service.[2] Your institution's EHS office will be responsible for coordinating this.

Accidental Release Measures

In the event of a spill, the area should be evacuated if necessary.[2] For a small spill, and while wearing appropriate PPE, sweep up the material, taking care to avoid dust formation, and place it in a suitable container for disposal.[1] For a large spill, contact your EHS office immediately.[1] Prevent the spilled material from entering drains or waterways.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Have this compound Waste B Is waste solid or solution? A->B C Solid Waste: - Sweep carefully - Avoid dust formation B->C Solid D Solution Waste: - Do not pour down drain B->D Solution E Place in a labeled, sealed container C->E D->E F Store in designated waste area E->F G Contact licensed professional waste disposal service F->G H End: Proper Disposal G->H

Disposal workflow for this compound.

References

Essential Safety and Handling Guide for 5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (CAS: 246256-50-8)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential safety and logistical information for handling 5(6)-Carboxytetramethylrhodamine, succinimidyl ester (5(6)-TAMRA, SE), a fluorescent dye commonly used in DNA sequencing and cancer research.[1]

Chemical Identifier: 246256-50-8[2] Common Name: 5- or 6-Carboxytetramethylrhodamine, succinimide ester[2] Synonyms: 5(6)-TAMRA, SE[1][3][4][5][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling 5(6)-TAMRA, SE to minimize exposure and ensure personal safety.[7]

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety Glasses with Side-ShieldsMust conform to EN166 (EU) or NIOSH (US) standards.[7][8]
Skin Protection Chemical-impermeable glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[7][8]
Fire/flame resistant and impervious clothingTo protect skin from accidental contact.[7]
Respiratory Protection Full-face respiratorRecommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] Use an approved/certified respirator or equivalent.[2]

Health Hazard Information

While comprehensive toxicity data is not available, the following potential health effects have been noted.

Exposure RoutePotential Health Effects
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[2]
Skin Contact May cause skin irritation upon contact.
Eye Contact May cause eye irritation.
Ingestion May be harmful if swallowed.
Signs and Symptoms of Exposure Weakness and convulsions.[2]

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the chemical's stability and preventing accidental exposure.

AspectProcedure
Handling Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Handle in a well-ventilated place.[7] Wash hands thoroughly after handling.[2]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7] Recommended storage temperature is -20°C.[5][8] Protect from light and moisture, and store under an inert gas.[8]
Incompatibilities Strong oxidizing agents and strong acids.[2]

Emergency Procedures and First Aid

Immediate and appropriate first aid measures are critical in the event of an exposure.

Exposure ScenarioFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][7][8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2][7][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][7][8]

Spill and Disposal Plan

In the event of a spill, follow these procedures to ensure safety and proper cleanup. All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

ActionProcedure
Personal Precautions Use personal protective equipment.[2] Ensure adequate ventilation.[2] Evacuate personnel to safe areas.[7] Avoid breathing dust.[2]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][8]
Containment and Cleanup Sweep up and shovel the material.[2] Collect and arrange for disposal in suitable, closed containers.[7][8]
Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Contact a licensed professional waste disposal service.[8]

Operational Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling 5(6)-TAMRA, SE in a laboratory setting.

Safe Handling Workflow for 5(6)-TAMRA, SE cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Gown, Goggles) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Prepare Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I In Case of Spill: Evacuate, Ventilate, Contain J In Case of Exposure: Follow First Aid Procedures

Caption: Workflow for the safe handling of 5(6)-TAMRA, SE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.